molecular formula C35H36F3N3O4 B1684553 GW6471 CAS No. 880635-03-0

GW6471

Cat. No.: B1684553
CAS No.: 880635-03-0
M. Wt: 619.7 g/mol
InChI Key: TYEFSRMOUXWTDN-DYQICHDWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a PPARalpha antagonist;  structure in first source

Properties

IUPAC Name

N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36F3N3O4/c1-4-33(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)44-19-18-31-24(3)45-34(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEFSRMOUXWTDN-DYQICHDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC[C@H](CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)N/C(=C\C(=O)C4=CC=C(C=C4)C(F)(F)F)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601014896
Record name GW6471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880635-03-0, 436159-64-7
Record name N-[(2S)-2-[[(1Z)-1-Methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]-1-propen-1-yl]amino]-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]propyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880635-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW 6471
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880635030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW6471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601014896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW6471
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 880635-03-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what is the mechanism of action of GW6471

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of GW6471

Introduction

This compound is a potent and widely utilized small molecule inhibitor of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a member of the nuclear hormone receptor superfamily, PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism, fatty acid oxidation, and inflammation. The antagonistic action of this compound on PPARα makes it an invaluable chemical probe for elucidating the physiological and pathophysiological roles of this receptor. This document provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

The primary mechanism of action of this compound is its function as a competitive antagonist of the PPARα receptor.[1] Unlike PPARα agonists, which promote a conformational state that facilitates the recruitment of transcriptional coactivators, this compound induces a distinct conformational change in the receptor that leads to transcriptional repression.

Binding to the Ligand-Binding Domain (LBD)

This compound directly binds to the ligand-binding domain (LBD) of PPARα. The LBD is a structurally conserved region in nuclear receptors that accommodates ligands and undergoes conformational changes upon binding. Structural studies have revealed that this compound adopts a unique U-shaped configuration within the LBD, wrapping around a key cysteine residue (Cys276) in helix 3.[2]

Allosteric Repositioning of Helix 12

The binding of this compound to the LBD induces a critical allosteric change, specifically repositioning the C-terminal activation helix, known as helix 12 (H12).[2] In the agonist-bound state, H12 folds into a conformation that creates a binding surface for coactivator proteins. This compound's presence physically obstructs H12 from adopting this active conformation.[2] This disruption is a hallmark of its antagonist activity.

Enhanced Co-repressor Recruitment

The repositioning of H12 not only prevents coactivator binding but actively promotes the recruitment of transcriptional co-repressor proteins. This compound has been shown to enhance the binding affinity of the PPARα LBD for co-repressors such as the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) and Nuclear Receptor Co-repressor (NCoR).[3] These co-repressors mediate the active repression of target gene transcription.

Signaling Pathway Diagram

The following diagram illustrates the differential effects of a PPARα agonist versus the antagonist this compound on the PPARα signaling pathway.

PPAR_Signaling cluster_agonist Agonist-Mediated Activation cluster_antagonist This compound-Mediated Repression Agonist PPARα Agonist (e.g., Fibrate) PPARa_Ag PPARα Agonist->PPARa_Ag Binds to LBD RXR_Ag RXR PPARa_Ag->RXR_Ag Heterodimerizes PPRE_Ag PPRE (DNA) RXR_Ag->PPRE_Ag Binds Coactivator Coactivators (e.g., SRC-1, CBP) PPRE_Ag->Coactivator Recruits Gene_Activation Target Gene Transcription (e.g., CPT-1a, ACOX1) Coactivator->Gene_Activation Initiates This compound This compound PPARa_An PPARα This compound->PPARa_An Binds to LBD RXR_An RXR PPARa_An->RXR_An Heterodimerizes PPRE_An PPRE (DNA) RXR_An->PPRE_An Binds Corepressor Co-repressors (e.g., SMRT, NCoR) PPRE_An->Corepressor Recruits Gene_Repression Transcriptional Repression Corepressor->Gene_Repression Mediates

Caption: PPARα signaling pathway modulation by an agonist versus the antagonist this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various assays. The following table summarizes key reported values.

ParameterValueTarget/SystemReference(s)
IC₅₀ 0.24 µMInhibition of GW409544-induced activation of PPARα[4]
IC₅₀ ~0.02 µM (20 nM)LanthaScreen™ TR-FRET binding assay for PPARα[5]
IC₅₀ ~0.03 µM (30 nM)LanthaScreen™ TR-FRET binding assay for PPARγ[5]
EC₅₀ 2.1 µMBlocking SARS-CoV-2 infection in airway organoids

Note: Recent studies have indicated that this compound also possesses high affinity for PPARγ, acting as a dual PPARα/γ antagonist, which should be considered in experimental design.[5][6]

Cellular and Physiological Consequences

Inhibition of PPARα by this compound leads to a range of biological effects, primarily through the downregulation of PPARα target genes involved in fatty acid metabolism.

  • Metabolic Reprogramming : this compound has been shown to inhibit metabolic pathways crucial for cancer cell survival, including glycolysis and fatty acid oxidation.[1][7]

  • Cell Cycle Arrest and Apoptosis : In various cancer cell lines, including renal cell carcinoma and breast cancer, this compound induces cell cycle arrest and promotes apoptosis.[1]

  • Inhibition of Cell Proliferation and Invasion : The compound reduces cancer cell viability, proliferation, and the formation of tumor spheroids in vitro.[1][8][9] In animal models, this compound administration has been shown to attenuate tumor growth.[4][7]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of this compound.

TR-FRET Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the PPARα receptor.

  • Objective : To quantify the IC₅₀ value of this compound for the PPARα Ligand-Binding Domain (LBD).

  • Materials : LanthaScreen™ TR-FRET PPARα Competitive Binding Assay kit (contains GST-tagged PPARα-LBD, a terbium-labeled anti-GST antibody, and a fluorescently labeled PPAR ligand). This compound, DMSO, assay buffer, 96-well plates.

  • Procedure :

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

    • In a 96-well plate, add the fluorescent ligand, the terbium anti-GST antibody, and the PPARα-LBD protein to each well.

    • Add the diluted this compound or DMSO (as a negative control) to the respective wells. A known PPARα agonist (e.g., GW7647) is used as a positive control.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.

    • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader. The signal is typically read at two wavelengths (e.g., emission at 520 nm and 495 nm).

    • Calculate the emission ratio. The displacement of the fluorescent probe by this compound results in a decrease in the FRET signal.

    • Plot the emission ratio against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[2][5]

Cell-Based Reporter Gene Assay

This assay measures the functional antagonist activity of this compound in a cellular context.

  • Objective : To determine the ability of this compound to inhibit agonist-induced PPARα transcriptional activity.

  • Materials : A suitable cell line (e.g., HEK293 or HepG2) co-transfected with two plasmids: one expressing the full-length PPARα receptor and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). A known PPARα agonist (e.g., WY14,643 or GW409544), this compound, cell culture medium, and a luciferase assay kit.

  • Procedure :

    • Seed the transfected cells into a multi-well plate and allow them to adhere.

    • Treat the cells with a fixed concentration of the PPARα agonist to induce reporter gene expression.

    • Concurrently, treat the cells with increasing concentrations of this compound. Include control wells with agonist only and vehicle (DMSO) only.

    • Incubate the cells for 18-24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., β-galactosidase) or total protein content to account for differences in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the log concentration of this compound to calculate the IC₅₀ for functional antagonism.[4]

In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

  • Objective : To evaluate the effect of this compound on the growth of human tumors implanted in immunodeficient mice.

  • Materials : Immunodeficient mice (e.g., athymic Nu/Nu mice). A human cancer cell line (e.g., Caki-1 renal cell carcinoma). This compound, sterile vehicle for injection (e.g., saline with 10% DMSO). Calipers for tumor measurement.

  • Procedure :

    • Subcutaneously implant a suspension of cancer cells into the flank of each mouse.

    • Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., ~5 mm in diameter).

    • Randomize the mice into two groups: a control group receiving the vehicle and a treatment group receiving this compound.

    • Administer this compound intraperitoneally at a predetermined dose and schedule (e.g., 20 mg/kg every other day for 4 weeks).[3][4]

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like c-Myc).[4]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for characterizing a potential PPARα antagonist like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding_Assay 1. Binding Affinity (TR-FRET Assay) Reporter_Assay 2. Functional Antagonism (Reporter Gene Assay) Binding_Assay->Reporter_Assay Confirms Functional Activity Target_Gene 3. Target Gene Expression (qPCR/Western Blot) Reporter_Assay->Target_Gene Links to Molecular Mechanism Cell_Viability 4. Cellular Phenotype (MTT/Apoptosis Assays) Target_Gene->Cell_Viability Links to Cellular Effect PK_Study 5. Pharmacokinetics (PK Study) Cell_Viability->PK_Study Proceed to In Vivo Efficacy_Study 6. Efficacy Model (Tumor Xenograft) PK_Study->Efficacy_Study Informs Dosing Toxicity_Study 7. Toxicity Assessment (Health Monitoring) Efficacy_Study->Toxicity_Study Concurrent Monitoring PD_Study 8. Pharmacodynamics (Tumor Biomarkers) Efficacy_Study->PD_Study Confirms On-Target Effect in Vivo

Caption: A standard experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a specific and potent antagonist of PPARα that functions by binding to the receptor's ligand-binding domain, inducing a conformational change that prevents coactivator binding and promotes the recruitment of co-repressor proteins like SMRT and NCoR. This leads to the transcriptional repression of PPARα target genes, resulting in significant effects on cellular metabolism, proliferation, and survival. While it is a cornerstone tool for studying PPARα biology, emerging evidence of its activity at PPARγ necessitates careful interpretation of experimental results. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers utilizing this compound to investigate the multifaceted roles of PPAR signaling in health and disease.

References

GW6471: A Technical Guide to its Discovery, Synthesis, and Application as a PPARα Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of GW6471, a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). We delve into the seminal discovery of this compound, its mechanism of action at the molecular level, and its biological effects in various preclinical models. This document includes a summary of its quantitative biological activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. While a detailed, publicly available synthesis protocol for this compound remains proprietary, a plausible synthetic route is described based on its chemical structure.

Introduction to PPARα

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily. It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Upon activation by endogenous ligands (e.g., fatty acids and their derivatives) or synthetic agonists, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression involved in lipid metabolism, inflammation, and energy homeostasis.

Discovery of this compound

This compound was identified as a potent PPARα antagonist by scientists at GlaxoSmithKline. Its discovery was a significant step in understanding the structural requirements for PPARα antagonism. The seminal work by Xu et al. (2002) published in Nature provided the first crystal structure of the PPARα ligand-binding domain (LBD) in a complex with an antagonist, which was this compound, and a co-repressor peptide from SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors).[1] This study was crucial in elucidating the molecular mechanism by which antagonists stabilize the interaction of nuclear receptors with co-repressors, thereby inhibiting transcriptional activation.

Chemical Synthesis of this compound

The full chemical name of this compound is N-((2S)-2-(((1Z)-1-methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide. Its molecular formula is C35H36F3N3O4, and it has a molecular weight of 619.67 g/mol .

While a detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary information of GlaxoSmithKline, a plausible retrosynthetic analysis based on its structure suggests a convergent synthesis approach. The synthesis would likely involve the preparation of three key fragments:

  • A substituted phenylpropanolamine core: This chiral backbone would likely be synthesized from a corresponding amino acid derivative.

  • An oxazole-containing side chain: This fragment could be prepared through standard oxazole (B20620) synthesis methods, such as the Robinson-Gabriel synthesis or from a corresponding α-haloketone and an amide.

  • A trifluoromethylated phenyl enamine side chain: This moiety could be formed by the condensation of a β-diketone with a primary amine.

The final steps would involve the coupling of these fragments, for example, through an etherification to connect the oxazole side chain to the phenylpropanolamine core, followed by the formation of the enamine and finally the amidation of the primary amine.

Mechanism of Action

This compound functions as a competitive antagonist of PPARα. Unlike agonists that promote a conformational change in the PPARα LBD that facilitates the dissociation of co-repressors and the recruitment of co-activators, this compound induces a different conformational state.[1] The binding of this compound to the PPARα LBD stabilizes the interaction with co-repressor proteins like SMRT and NCoR (Nuclear Receptor Co-repressor).[1]

The crystal structure reveals that this compound occupies the ligand-binding pocket in a "U-shaped" conformation. This conformation displaces the activation helix (AF-2 or helix 12) from its active position, creating a surface that accommodates the binding of the co-repressor's α-helical interaction motif.[1] By stabilizing the PPARα/co-repressor complex, this compound effectively blocks the transcriptional activation of PPARα target genes.

Quantitative Biological Activity

The biological activity of this compound has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Parameter Value Assay Conditions Reference
IC50 0.24 µMCell-based reporter assay inhibiting GW409544-induced PPARα activation[2][3][4]
EC50 2.1 µMInhibition of SARS-CoV-2 infection in airway organoids[1][3]
Cell Line Effect Concentration Range Duration Reference
Caki-1 (Renal Cell Carcinoma)Inhibition of cell viability12.5 - 100 µM72 hours[2]
786-O (Renal Cell Carcinoma)Inhibition of cell viability12.5 - 100 µM72 hours[2]
MDA-MB-231 (Triple-Negative Breast Cancer) MammospheresReduced cell viability4 - 16 µM72 hours
In Vivo Model Dose and Administration Effect Reference
Caki-1 Xenograft Mouse Model20 mg/kg, intraperitoneally, every other day for 4 weeksAttenuation of tumor growth[2]

Experimental Protocols

PPARα Transactivation Assay (Cell-Based Reporter Assay)

Objective: To determine the antagonist activity of this compound against PPARα.

Materials:

  • Host cell line (e.g., HEK293T or HepG2)

  • Expression vector for full-length human PPARα

  • Reporter vector containing a PPRE-driven luciferase gene

  • Transfection reagent

  • PPARα agonist (e.g., GW409544 or WY14643)

  • This compound

  • Luciferase assay system

  • Luminometer

Protocol:

  • Co-transfect the host cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • After 24 hours, plate the transfected cells into 96-well plates.

  • Pre-incubate the cells with varying concentrations of this compound for 1 hour.

  • Add a fixed concentration of a PPARα agonist (e.g., the EC50 concentration of GW409544) to the wells.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Calculate the percent inhibition of agonist-induced luciferase activity for each concentration of this compound and determine the IC50 value.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Athymic nude mice

  • Cancer cell line (e.g., Caki-1 renal cell carcinoma)

  • This compound

  • Vehicle (e.g., 4% DMSO in PBS)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., ~5 mm in diameter).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20 mg/kg) or vehicle to the respective groups via intraperitoneal injection every other day for a specified period (e.g., 4 weeks).[2]

  • Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Workflows

PPARa_Signaling_Pathway PPARα Signaling Pathway and Point of this compound Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Agonist (e.g., Fatty Acids, Fibrates) PPARa_RXR_inactive PPARα-RXR-CoR Complex (Inactive) Ligand->PPARa_RXR_inactive Activation PPARa_RXR_active PPARα-RXR-CoA Complex (Active) PPARa_RXR_inactive->PPARa_RXR_active Co-repressor Dissociation Co-activator Recruitment PPRE PPRE (DNA Response Element) TargetGenes Target Gene Transcription (e.g., CPT1, ACO) PPRE->TargetGenes mRNA mRNA TargetGenes->mRNA Protein Protein Synthesis (Lipid Metabolism, Anti-inflammation) mRNA->Protein PPARa_RXR_active->PPRE Binding This compound This compound (Antagonist) This compound->PPARa_RXR_inactive Stabilizes Inactive State

Caption: PPARα signaling pathway and the inhibitory action of this compound.

Antagonist_Characterization_Workflow Experimental Workflow for PPARα Antagonist Characterization cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Functional Assays cluster_in_vivo In Vivo Evaluation BindingAssay Competitive Binding Assay (Determine Ki) ReporterAssay Cell-Based Reporter Assay (Determine IC50) BindingAssay->ReporterAssay TargetGeneExpr Target Gene Expression Analysis (e.g., qPCR for CPT1) ReporterAssay->TargetGeneExpr ViabilityAssay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) TargetGeneExpr->ViabilityAssay ApoptosisAssay Apoptosis/Cell Cycle Analysis (e.g., FACS) ViabilityAssay->ApoptosisAssay PK_PD Pharmacokinetics & Pharmacodynamics ApoptosisAssay->PK_PD EfficacyModel Disease Model Efficacy Study (e.g., Xenograft) PK_PD->EfficacyModel Toxicity Toxicity Assessment EfficacyModel->Toxicity

Caption: Workflow for the characterization of a PPARα antagonist like this compound.

Conclusion

This compound is a pivotal tool compound for the study of PPARα biology. Its discovery and the elucidation of its antagonistic mechanism have provided invaluable insights into the structural biology of nuclear receptors. As a potent and selective PPARα antagonist, this compound continues to be a critical pharmacological reagent for investigating the role of PPARα in various physiological and pathological processes, particularly in cancer metabolism. This guide has summarized the core knowledge surrounding this compound, offering a valuable resource for researchers in the fields of molecular biology, pharmacology, and drug development.

References

An In-depth Technical Guide to the Biological Activity of GW6471

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of GW6471, a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). It details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a competitive antagonist for the PPARα nuclear receptor.[1][2] Unlike PPARα agonists which promote the recruitment of co-activator proteins, this compound alters the conformation of the receptor's ligand-binding domain. This conformational change drives the displacement of co-activators and facilitates the recruitment of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor).[3][4] This action effectively inhibits the transcription of PPARα target genes, which are critically involved in lipid metabolism, fatty acid oxidation, and inflammation.[5][6]

cluster_0 Normal PPARα Activation (Agonist) cluster_1 This compound-Mediated PPARα Antagonism Agonist PPARα Agonist (e.g., Fibrates) PPARa_inactive PPARα/RXR Heterodimer Agonist->PPARa_inactive Binds CoR Co-Repressors (SMRT/NCoR) PPARa_inactive->CoR Releases PPRE PPRE (DNA Binding Site) PPARa_inactive->PPRE Binds CoA Co-Activators PPRE->CoA Recruits Gene_Activation Target Gene Transcription CoA->Gene_Activation Initiates This compound This compound PPARa_ant PPARα/RXR Heterodimer This compound->PPARa_ant Binds PPRE_bound PPRE (DNA Binding Site) PPARa_ant->PPRE_bound Binds CoA_disp Co-Activators (Displaced) PPARa_ant->CoA_disp Displaces CoR_recruited Co-Repressors (SMRT/NCoR) Gene_Repression Target Gene Repression CoR_recruited->Gene_Repression Initiates PPRE_bound->CoR_recruited Recruits & Enhances Binding

Diagram 1: Mechanism of PPARα antagonism by this compound.

Quantitative Biological Data

The potency and activity of this compound have been quantified in various assays. The data highlights its high affinity and specific antagonism towards PPARα.

ParameterValueAssay / SystemTarget / EffectReference(s)
IC₅₀ 0.24 µM (240 nM)Cell-based reporter assayInhibition of GW409544-induced PPARα activation[3][7][8][9]
IC₅₀ 10 µMCell viability assayInhibition of cell viability in PTJ64i HNPGL cells[10]
IC₅₀ 16 µMCell viability assayInhibition of cell viability in PTJ86i HNPGL cells[10]
EC₅₀ 2.1 µMAirway organoidsBlockade of SARS-CoV-2 infection

Key Biological Activities & Signaling Pathways

This compound has demonstrated significant biological effects across several disease models, primarily in oncology and virology.

Anti-Cancer Effects

This compound exhibits potent anti-proliferative and pro-apoptotic activity in various cancer models by modulating key cellular pathways.

A. Kidney Cancer: In renal cell carcinoma (RCC) cell lines (both VHL wild type and mutated), this compound induces apoptosis and cell cycle arrest at the G0/G1 phase.[7][11] This effect is mediated by the downregulation of critical cell cycle regulatory proteins, including c-Myc, Cyclin D1, and CDK4.[11] Furthermore, this compound inhibits the metabolic reprogramming characteristic of kidney cancer, including attenuating enhanced glycolysis.[12][13][14] In xenograft mouse models, administration of this compound significantly reduces RCC tumor growth with minimal toxicity.[7][12]

This compound This compound PPARa PPARα This compound->PPARa Inhibits cMyc c-Myc This compound->cMyc Downregulates CyclinD1 Cyclin D1 This compound->CyclinD1 Downregulates CDK4 CDK4 This compound->CDK4 Downregulates Apoptosis Apoptosis This compound->Apoptosis Induces PPARa->cMyc Regulates cMyc->CyclinD1 Promotes Transcription cMyc->CDK4 Promotes Transcription G1_S G1-S Phase Progression CyclinD1->G1_S CDK4->G1_S Arrest G0/G1 Cell Cycle Arrest G1_S->Arrest Inhibited

Diagram 2: this compound-induced cell cycle arrest and apoptosis in cancer.

B. Breast Cancer: In triple-negative breast cancer, this compound specifically targets cancer stem cells (CSCs).[1][15] It reduces CSC viability, proliferation, and the ability to form mammospheres.[1][16] This leads to apoptosis and significant metabolic impairment within the CSC population.[1][17]

C. Head and Neck Paraganglioma (HNPGL): this compound reduces the viability and growth of HNPGL cells by inducing caspase-dependent apoptosis and cell cycle arrest.[10] A key mechanism in this context is the inhibition of the PI3K/GSK3β/β-catenin signaling pathway. Treatment with this compound leads to decreased expression of PI3K and β-catenin, alongside an increase in the active form of GSK3β, which promotes β-catenin degradation.[10]

This compound This compound PI3K PI3K This compound->PI3K Decreases Expression GSK3b_p p-GSK3β (Ser9) (Inactive) This compound->GSK3b_p Decreases beta_catenin β-catenin This compound->beta_catenin Decreases Expression PI3K->GSK3b_p Phosphorylates & Inactivates GSK3b GSK3β (Active) GSK3b_p->GSK3b Dephosphorylates GSK3b->beta_catenin Phosphorylates for Degradation degradation Proteasomal Degradation beta_catenin->degradation transcription Target Gene Transcription (Proliferation, Survival) beta_catenin->transcription Promotes

Diagram 3: Inhibition of PI3K/GSK3β/β-catenin pathway by this compound.
Antiviral Activity

This compound has been identified as an inhibitor of SARS-CoV-2 infection. It blocks viral infection in airway organoids by downregulating the hypoxia-inducible factor 1-alpha (HIF1α) and the associated HIF1 pathway, which is implicated in viral replication. This action also leads to a reduction in viral RNA.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key assays used to characterize the biological activity of this compound.

PPARα Luciferase Reporter Assay

This cell-based assay is used to quantify the agonist or antagonist activity of a compound on PPARα. It measures the change in light output from a luciferase reporter gene whose transcription is controlled by a PPAR-responsive promoter.

Objective: To determine the IC₅₀ of this compound against PPARα activation by a known agonist.

Materials:

  • HepG2 or other suitable cells stably co-transfected with a human PPARα expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).[5]

  • Cell culture medium (e.g., DMEM) with 10% charcoal-stripped FBS.

  • PPARα agonist (e.g., GW409544, WY14643).[7]

  • This compound.

  • 96-well white, clear-bottom assay plates.

  • Luciferase Assay Reagent (e.g., Promega Luciferase Assay System).[5]

  • Plate-reading luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 18-24 hours.[5]

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Prepare a fixed, sub-maximal concentration (e.g., EC₈₀) of the PPARα agonist.

  • Treatment: Remove the seeding medium. Add the medium containing the fixed concentration of agonist along with the varying concentrations of this compound to the appropriate wells. Include "agonist only" and "vehicle only" controls.

  • Incubation: Incubate the plate for 22-24 hours at 37°C in a CO₂ incubator.[18]

  • Lysis and Luminescence Reading: Discard the treatment media. Add Luciferase Detection Reagent to each well according to the manufacturer's protocol.[18]

  • Data Analysis: Measure luminescence using a luminometer. Calculate the percent inhibition for each this compound concentration relative to the "agonist only" control. Plot the percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.[18]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Objective: To assess the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., Caki-1, 786-O, MDA-MB-231).[1][7]

  • Complete culture medium.

  • This compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • 96-well clear assay plates.

  • Microplate absorbance reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 12.5 to 100 µM).[7][8] Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).[1][7]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot viability against this compound concentration to observe the dose-dependent effect.

In Vivo Xenograft Tumor Growth Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.

start 1. Cell Implantation tumor_growth 2. Tumor Growth Monitoring start->tumor_growth desc1 Implant cancer cells (e.g., Caki-1) subcutaneously into nude mice. start->desc1 randomization 3. Randomization tumor_growth->randomization desc2 Allow tumors to grow to a palpable size (e.g., ~5 mm diameter). tumor_growth->desc2 treatment 4. Treatment Phase randomization->treatment desc3 Randomize mice into treatment groups (Vehicle vs. This compound). randomization->desc3 monitoring 5. In-life Monitoring treatment->monitoring desc4 Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle every other day for 4 weeks. treatment->desc4 endpoint 6. Study Endpoint & Necropsy monitoring->endpoint desc5 Measure tumor volume and body weight regularly (e.g., 2-3 times/week). Observe for signs of toxicity. monitoring->desc5 analysis 7. Data Analysis endpoint->analysis desc6 At endpoint, euthanize mice. Excise tumors for weight measurement and downstream analysis (e.g., Western blot for c-Myc). endpoint->desc6 desc7 Compare tumor growth curves between groups. Analyze endpoint tumor weights and biomarker levels. analysis->desc7

Diagram 4: Experimental workflow for an in vivo xenograft study.

References

The Disruption of Gene Expression by GW6471: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Core Mechanisms and Methodologies

For researchers, scientists, and drug development professionals, understanding the precise molecular impact of investigational compounds is paramount. GW6471, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), has emerged as a critical tool for dissecting the roles of this nuclear receptor in health and disease. This technical guide provides a comprehensive overview of the effects of this compound on gene expression, detailing its mechanism of action, impact on key signaling pathways, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Antagonism of PPARα

This compound functions as a high-affinity antagonist for PPARα, with a reported IC50 of approximately 240 nM. Its primary mechanism involves binding to the ligand-binding domain of PPARα, which induces a conformational change. This alteration disrupts the interaction between PPARα and its co-activators, essential for the initiation of gene transcription. Concurrently, this compound promotes the recruitment of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor), to the PPARα complex. This co-repressor binding actively represses the transcription of PPARα target genes.

The canonical signaling pathway of PPARα involves its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their expression. This compound effectively blocks this entire process.

GW6471_Mechanism_of_Action cluster_nucleus Nucleus cluster_activation Transcriptional Activation (Blocked by this compound) PPARa PPARα PPRE PPRE (DNA) PPARa->PPRE binds Corepressor Co-repressors (SMRT, NCoR) PPARa->Corepressor recruits RXR RXR RXR->PPRE binds TargetGene Target Gene Transcription PPRE->TargetGene activates Coactivator Co-activators Coactivator->PPARa recruited Coactivator->RXR recruited This compound This compound This compound->PPARa binds & antagonizes

Figure 1: Mechanism of this compound as a PPARα antagonist.

Quantitative Effects on Gene and Protein Expression

Treatment with this compound leads to significant alterations in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism. The following tables summarize the observed changes across different cell types as reported in the literature.

Table 1: Effect of this compound on Cell Viability

Cell LineAssayConcentration (µM)Duration (h)Result
Breast Cancer Stem Cells (MDA-MB-231 derived mammospheres)MTS4, 8, 1672Significant dose-dependent reduction in cell viability[1][2]
Renal Cell Carcinoma (Caki-1)MTT12.5 - 10072Significant dose-dependent inhibition of cell viability (up to ~80%)[3]
Renal Cell Carcinoma (786-O)MTT12.5 - 10072Significant dose-dependent inhibition of cell viability (up to ~80%)[3]
Head and Neck Paraganglioma (PTJ64i)Cell Viability Assay10 (IC50)72Significant inhibition of viability[4]
Head and Neck Paraganglioma (PTJ86i)Cell Viability Assay16 (IC50)72Significant inhibition of viability[4]
Intestinal Cells (HT-29)WST-11, 10Not Specified89.57% of control (1 µM), 66.49% of control (10 µM)[5]

Table 2: Effect of this compound on Gene and Protein Expression

Gene/ProteinCell TypeEffect of this compound TreatmentMethod of Analysis
c-MycRenal Cell Carcinoma (Caki-1, 786-O)Significant decrease in protein levelsWestern Blot[6]
Cyclin D1Breast Cancer Stem CellsDownregulation of protein levelsWestern Blot[7]
Cyclin B2Breast Cancer Stem CellsDownregulation of protein levelsWestern Blot[7]
p21Breast Cancer Stem CellsUpregulation of protein levelsWestern Blot[7]
p27Breast Cancer Stem CellsUpregulation of protein levelsWestern Blot[7]
CDK4Head and Neck ParagangliomaMarked decrease in protein expressionNot Specified[4]
Cyclin D3Head and Neck ParagangliomaMarked decrease in protein expressionNot Specified[4]
Cyclin B1Head and Neck ParagangliomaMarked decrease in protein expressionNot Specified[4]
p21Head and Neck ParagangliomaIncreased expressionNot Specified[4]
HMGCRBreast Cancer Stem CellsStrong reduction in gene expressionqRT-PCR[7]
GLUT-1Breast Cancer Stem CellsSignificant downregulation of protein levelsWestern Blot[7]
HKIIBreast Cancer Stem CellsSignificant downregulation of protein levelsWestern Blot[7]
PKMBreast Cancer Stem CellsSignificant downregulation of protein levelsWestern Blot[7]
VillinCaco-2 (undifferentiated)1.32-fold increase in expressionIn-Cell ELISA[5]
VillinCaco-2 (differentiated)1.13-fold increase in expressionIn-Cell ELISA[5]

Impact on Signaling Pathways

Beyond its direct antagonism of PPARα, this compound has been shown to modulate other critical signaling pathways, notably the PI3K/GSK3β/β-catenin pathway. In head and neck paraganglioma cells, treatment with this compound was associated with the inhibition of this pathway, which is known to play a crucial role in cell proliferation and survival.

GW6471_PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits GSK3b GSK3β PI3K->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Proliferation Cell Proliferation & Survival Genes TCF_LEF->Proliferation drives transcription

Figure 2: Inhibition of the PI3K/GSK3β/β-catenin pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the impact of this compound on gene expression and cellular processes.

Cell Viability and Cytotoxicity Assays (MTS/MTT)

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol (General):

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 72 hours).

    • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

    • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined by plotting cell viability against the logarithm of this compound concentration.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of specific genes.

  • Principle: This technique amplifies and simultaneously quantifies a targeted DNA molecule. The amount of amplified product is measured in real-time using fluorescent dyes.

  • Protocol (as described for breast cancer stem cells[7]):

    • RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • qRT-PCR Reaction: Set up the qRT-PCR reaction using a master mix (e.g., containing SYBR Green or a probe-based system), gene-specific primers, and the synthesized cDNA.

    • Thermal Cycling: Perform the qRT-PCR in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH, β-actin).

qRTPCR_Workflow start This compound-treated & Control Cells rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (with gene-specific primers) cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt method) qpcr->data_analysis result Fold Change in Gene Expression data_analysis->result

Figure 3: A typical workflow for qRT-PCR analysis.
Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample.

  • Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.

  • Protocol (General):

    • Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

    • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-c-Myc, anti-Cyclin D1) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This compound serves as an indispensable tool for elucidating the multifaceted roles of PPARα in cellular processes. Its application has revealed profound effects on the expression of genes central to cell cycle control, metabolism, and apoptosis. The data summarized in this guide underscore the potential of PPARα antagonism as a therapeutic strategy in various disease contexts, particularly in oncology. For researchers and drug development professionals, a thorough understanding of the experimental methodologies outlined herein is crucial for the accurate interpretation of data and the advancement of novel therapeutic interventions targeting the PPARα signaling axis.

References

An In-Depth Technical Guide to GW6471 and its Antagonistic Activity on PPARγ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor and a key regulator of adipogenesis, lipid metabolism, and inflammation. Its modulation has been a therapeutic target for various metabolic diseases. While agonists of PPARγ have been utilized clinically, their use is associated with significant side effects. This has spurred interest in the development and characterization of PPARγ antagonists. GW6471, initially identified as a potent PPARα antagonist, has been demonstrated to exhibit robust antagonistic activity against PPARγ as well, positioning it as a dual PPARα/γ antagonist. This technical guide provides a comprehensive overview of this compound, focusing on its interaction with PPARγ, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a synthetic, small-molecule antagonist of peroxisome proliferator-activated receptors (PPARs).[1][2] While initially developed and marketed as a selective PPARα antagonist, subsequent research has unequivocally demonstrated its high affinity and potent antagonistic effects on PPARγ, classifying it as a dual PPARα/γ antagonist.[1][2] This dual activity makes this compound a valuable tool for investigating the distinct and overlapping roles of PPARα and PPARγ in various physiological and pathological processes.

Chemical and Physical Properties:

PropertyValueReference
IUPAC Name N-((2S)-2-(((1Z)-1-Methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamideTocris Bioscience
Molecular Formula C₃₅H₃₆F₃N₃O₄[3]
Molecular Weight 619.67 g/mol [3]
CAS Number 880635-03-0[3]
Solubility Soluble in DMSO (to 75 mM) and ethanol (B145695) (to 10 mM)[4]

Mechanism of Action: Antagonism of PPARγ

The transcriptional activity of PPARγ is regulated by the binding of ligands, which induces a conformational change in the ligand-binding domain (LBD). This change facilitates the dissociation of co-repressor complexes and the recruitment of co-activator proteins, leading to the transcription of target genes.[5][6]

This compound functions as a PPARγ antagonist by binding to the LBD and inducing a conformation that is unfavorable for the binding of co-activators. Instead, the antagonist-bound conformation of PPARγ promotes the recruitment of co-repressor proteins, such as Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid-Hormone Receptors (SMRT).[4][5][6] This co-repressor complex actively represses the transcription of PPARγ target genes.[5] The critical structural element in this process is Helix 12 (H12) of the LBD, which adopts a different position upon antagonist binding, sterically hindering co-activator interaction and creating a binding surface for co-repressors.[3][7]

GW6471_Mechanism_of_Action cluster_agonist Agonist Activation cluster_antagonist This compound Antagonism Agonist Agonist PPARg_inactive PPARγ/RXR (Inactive) Agonist->PPARg_inactive Binds CoRepressor Co-repressor (e.g., NCoR/SMRT) PPARg_inactive->CoRepressor Releases PPARg_active PPARγ/RXR (Active) PPARg_inactive->PPARg_active Conformational Change CoActivator Co-activator CoActivator->PPARg_active PPARg_active->CoActivator Recruits TargetGene_A Target Gene Transcription PPARg_active->TargetGene_A Initiates This compound This compound PPARg_unbound PPARγ/RXR This compound->PPARg_unbound Binds PPARg_repressed PPARγ/RXR (Repressed) PPARg_unbound->PPARg_repressed Conformational Change CoRepressor_B Co-repressor (e.g., NCoR/SMRT) CoRepressor_B->PPARg_repressed PPARg_repressed->CoRepressor_B Recruits & Stabilizes TargetGene_B Target Gene Repression PPARg_repressed->TargetGene_B Inhibits Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay TR-FRET Binding Assay (Determine IC₅₀ for binding) Reporter_Assay Luciferase Reporter Assay (Determine IC₅₀ for function) Binding_Assay->Reporter_Assay Corepressor_Assay Co-repressor Recruitment Assay Reporter_Assay->Corepressor_Assay Animal_Model Disease Model Selection (e.g., Xenograft, Metabolic) Corepressor_Assay->Animal_Model Dosing Dose-Response & Efficacy Studies (e.g., 10-20 mg/kg) Animal_Model->Dosing Endpoint Endpoint Analysis (e.g., Tumor size, Biomarkers) Dosing->Endpoint End End Endpoint->End Conclusion on Efficacy & Mechanism Start Start: This compound Characterization Start->Binding_Assay

References

The PPARα Antagonist GW6471: A Technical Guide for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW6471 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3][4][5] With an IC50 of approximately 0.24 μM, it has emerged as a critical tool in metabolic disease research, enabling the elucidation of PPARα's role in lipid metabolism, glucose homeostasis, and cellular proliferation.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from seminal studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Concepts: Mechanism of Action

This compound exerts its antagonistic effect not by preventing ligand binding, but by modulating the interaction of PPARα with transcriptional co-regulators. Upon binding to the ligand-binding domain of PPARα, this compound promotes a conformational change that enhances the recruitment of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor).[1][3][4][5] This action effectively displaces co-activator proteins, leading to the transcriptional repression of PPARα target genes. These genes are centrally involved in fatty acid uptake, transport, and β-oxidation.[6][7]

Signaling Pathway

The PPARα signaling pathway is a cornerstone of metabolic regulation. Endogenous ligands, such as fatty acids or xenobiotics like fibrate drugs, activate PPARα. The activated receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription. This compound intervenes by stabilizing the interaction with co-repressors, thereby inhibiting this transcriptional activation.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Fatty Acids / Ligands FABP FABP Ligand->FABP Transport Ligand_Cytoplasm Fatty Acids / Ligands FABP->Ligand_Cytoplasm PPARa_RXR_inactive PPARα / RXR (Inactive) Ligand_Cytoplasm->PPARa_RXR_inactive Activation CoRepressor Co-Repressors (SMRT/NCoR) PPARa_RXR_inactive->CoRepressor Enhanced Recruitment PPARa_RXR_active PPARα / RXR (Active) PPARa_RXR_inactive->PPARa_RXR_active Translocation This compound This compound This compound->PPARa_RXR_inactive Antagonism PPRE PPRE PPARa_RXR_active->PPRE Binding TargetGenes Target Genes (e.g., CPT1A, ACOX1) PPRE->TargetGenes Transcription mRNA mRNA TargetGenes->mRNA MetabolicEffects Metabolic Effects (↑ Fatty Acid Oxidation) mRNA->MetabolicEffects Translation CoActivator Co-Activators CoActivator->PPARa_RXR_active Recruitment Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation CellCulture Cell Culture (e.g., HepG2, MDA-MB-231) Treatment_vitro Treatment with this compound (Dose-response & Time-course) CellCulture->Treatment_vitro Viability Cell Viability Assays (MTS, Trypan Blue) Treatment_vitro->Viability GeneExpression_vitro Gene Expression Analysis (qPCR, Western Blot) Treatment_vitro->GeneExpression_vitro MetabolicAssays_vitro Metabolic Assays (Glucose Uptake, FAO) Treatment_vitro->MetabolicAssays_vitro DataAnalysis Statistical Analysis Viability->DataAnalysis GeneExpression_vitro->DataAnalysis MetabolicAssays_vitro->DataAnalysis AnimalModel Animal Model of Metabolic Disease (e.g., HFD-fed mice) Treatment_vivo This compound Administration (e.g., gavage, i.p.) AnimalModel->Treatment_vivo MetabolicPhenotyping Metabolic Phenotyping (GTT, ITT, Serum Lipids) Treatment_vivo->MetabolicPhenotyping Histology Tissue Histology (H&E, Oil Red O) Treatment_vivo->Histology GeneExpression_vivo Tissue Gene Expression (qPCR, Western Blot) Treatment_vivo->GeneExpression_vivo MetabolicPhenotyping->DataAnalysis Histology->DataAnalysis GeneExpression_vivo->DataAnalysis Conclusion Conclusion on this compound's Role in Metabolic Disease DataAnalysis->Conclusion Logical_Relationship cluster_lipid Lipid Metabolism cluster_glucose Glucose Metabolism This compound This compound PPARa_inhibition_lipid PPARα Inhibition This compound->PPARa_inhibition_lipid GlucoseMetabolism_down ↓ Glucose Metabolism Genes (GLUT-1, HKII, PKM) This compound->GlucoseMetabolism_down FattyAcidOxidation_down ↓ Fatty Acid Oxidation Genes (CPT1A, ACOX1) PPARa_inhibition_lipid->FattyAcidOxidation_down LipidDroplets_down ↓ Cellular Lipid Droplets FattyAcidOxidation_down->LipidDroplets_down Cholesterol_down ↓ Cholesterol Content FattyAcidOxidation_down->Cholesterol_down GlucoseUptake_down ↓ Glucose Uptake GlucoseMetabolism_down->GlucoseUptake_down Lactate_down ↓ Lactate Production GlucoseMetabolism_down->Lactate_down

References

role of GW6471 in cancer cell apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of GW6471 in Cancer Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and specific antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor implicated in the regulation of energy metabolism and tumorigenesis.[1] Emerging research has highlighted the significant role of this compound in inducing apoptosis and cell cycle arrest in various cancer cell types, positioning it as a compound of interest for oncological drug development. This document provides a comprehensive technical overview of the mechanisms, quantitative efficacy, signaling pathways, and experimental methodologies related to the pro-apoptotic effects of this compound in cancer cells. In renal cell carcinoma (RCC) and breast cancer stem cells, this compound has been shown to inhibit proliferation, induce cell cycle arrest at the G0/G1 phase, and trigger the intrinsic apoptotic pathway.[1][2] Its mechanism is primarily linked to the antagonism of PPARα, leading to the downregulation of key cell cycle proteins such as c-Myc, Cyclin D1, and CDK4, and the upregulation of cell cycle inhibitors like p21 and p27.[2][3] Furthermore, this compound-induced apoptosis is confirmed by the cleavage of executioner caspases 3 and 7, and initiator caspase 9.[2] This guide consolidates the current understanding of this compound's action, presenting data in a structured format to aid in comparative analysis and future research design.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the steroid hormone receptor superfamily that play pivotal roles in regulating glucose, lipid, and fatty acid metabolism.[2] The PPAR family consists of three isotypes: PPARα, PPARβ/δ, and PPARγ. While their functions can be pleiotropic and context-dependent, massive activation of PPARα has been associated with tumor progression in several cancers, including renal, breast, and glioblastoma.[2][4] This makes the PPARα pathway a viable target for therapeutic intervention.

This compound has been identified as a competitive PPARα antagonist with an IC50 value in the nanomolar range.[2] Its primary mode of action involves disrupting the interaction between PPARα and its coactivators while promoting the binding of co-repressors, thereby inhibiting the transcription of PPARα target genes.[5] Studies have demonstrated that this antagonism translates into potent anti-cancer effects, specifically the induction of programmed cell death, or apoptosis, in cancer cells.[1][2] This paper will delve into the technical details of these effects.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anti-cancer effect of this compound stems from its ability to induce both cell cycle arrest and apoptosis through the specific antagonism of PPARα.[1] This has been confirmed in multiple studies where the effects of this compound were mimicked by siRNA-mediated knockdown of PPARα, ruling out significant off-target effects.[1][3]

Cell Cycle Arrest at G0/G1 Phase

Treatment with this compound leads to a significant arrest of cancer cells in the G0/G1 phase of the cell cycle.[1][3] This is achieved through the modulation of key cell cycle regulatory proteins:

  • Downregulation of Pro-proliferative Proteins: In both renal cancer cells (Caki-1 and 786-O) and breast cancer stem cells, this compound treatment markedly decreases the protein levels of c-Myc, Cyclin D1, and Cyclin-Dependent Kinase 4 (CDK4).[1][2][3] These proteins are critical for the transition from the G1 to the S phase, and their attenuation effectively halts cell cycle progression.

  • Upregulation of Cell Cycle Inhibitors: In breast cancer stem cells, this compound treatment leads to a significant increase in the expression of the cyclin-dependent kinase inhibitors p21 and p27, further contributing to the G1 arrest.[2]

Activation of the Intrinsic Apoptotic Pathway

This compound triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway. This is evidenced by the activation of key caspases, which are the central executioners of apoptosis.[6][7]

  • Caspase Activation: Studies in breast cancer stem cells have shown that this compound treatment leads to the increased cleavage of initiator caspase-9 and executioner caspases-3 and -7.[2] The activation of caspase-9 is a hallmark of the intrinsic pathway, typically occurring after mitochondrial outer membrane permeabilization.

  • PARP Cleavage: Confirmation of apoptosis is further provided by the observed cleavage of Poly (ADP-ribose) polymerase (PARP) in renal cancer cells following this compound treatment, a classic indicator of active caspase-3.[1][3]

Quantitative Analysis of this compound Efficacy

The effectiveness of this compound has been quantified in several studies, providing valuable data for drug development professionals. The data is summarized below for easy comparison.

ParameterValueCell Line(s) / ContextSource(s)
IC50 (PPARα Antagonism) 0.24 µMCell-free assay[5]
Effective Concentration 25 µMRenal Cell Carcinoma (Caki-1, 786-O)[8]
Effective Concentration Range 4 - 16 µMBreast Cancer Stem Cells (MDA-MB-231 derived)[2]
Chosen Experimental Dose 8 µM for 72hBreast Cancer Stem Cells (MDA-MB-231 derived)[2][9]
In Vivo Dosage 20 mg/kgCaki-1 Xenograft Mouse Model[10]

Table 1: Summary of this compound Concentrations and Potency.

Cell LineTreatmentObservationSource(s)
Caki-1 (RCC)This compound (25 µM, 24h)Increased total apoptotic cells[1][3]
786-O (RCC)This compound (25 µM, 24h)Increased total apoptotic cells[1][3]
Caki-1 & 786-O (RCC)This compound (25 µM, 24h)G0/G1 cell cycle arrest[1][3]
Caki-1 & 786-O (RCC)This compound (25 µM, 24h)Marked decrease in c-Myc, Cyclin D1, CDK4[3][8]
MDA-MB-231 mammospheresThis compound (8 µM, 72h)Significant reduction in cell viability[2]
MDA-MB-231 mammospheresThis compound (8 µM, 72h)G1 phase cell cycle block[2]
MDA-MB-231 mammospheresThis compound (8 µM, 72h)Increased cleaved caspases 3, 7, and 9[2]
MDA-MB-231 mammospheresThis compound (8 µM, 72h)Significant increase in p21 and p27[2]

Table 2: Summary of Cellular Effects of this compound Treatment.

Key Signaling Pathways and Visualizations

The mechanism of this compound-induced apoptosis can be visualized as a signaling cascade initiated by the inhibition of PPARα.

GW6471_Apoptosis_Pathway cluster_input Drug Action cluster_target Nuclear Receptor cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound PPARa PPARα This compound->PPARa Antagonizes cMyc c-Myc PPARa->cMyc Transcription CycD1_CDK4 Cyclin D1 / CDK4 PPARa->CycD1_CDK4 Transcription p21_p27 p21 / p27 PPARa->p21_p27 Repression of Inhibition Casp9 Cleaved Caspase-9 PPARa->Casp9 Indirect Activation cMyc->CycD1_CDK4 G1_Arrest G0/G1 Phase Arrest CycD1_CDK4->G1_Arrest G1/S Transition p21_p27->CycD1_CDK4 Apoptosis Apoptosis G1_Arrest->Apoptosis Contributes to Casp37 Cleaved Caspases-3 & 7 Casp9->Casp37 Activates PARP PARP Cleavage Casp37->PARP Cleaves Casp37->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings discussed. Below are protocols for key experiments based on the cited literature.

Cell Viability / Cytotoxicity Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 mammospheres) in a 96-well plate at a predetermined density and allow them to adhere or form spheroids overnight.[2]

  • Treatment: Expose cells to a range of this compound concentrations (e.g., 4-16 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[2][9]

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

MTS_Workflow start Start: Cell Culture seed Seed Cells in 96-Well Plate start->seed treat Treat with this compound (Varying Concentrations) seed->treat incubate Incubate for 72 hours treat->incubate add_mts Add MTS Reagent incubate->add_mts incubate2 Incubate for 1-4 hours add_mts->incubate2 read Measure Absorbance (Microplate Reader) incubate2->read analyze Calculate % Viability vs. Control read->analyze end End: IC50 Determination analyze->end

Caption: Workflow for a typical cell viability (MTS) assay.

Apoptosis Analysis by Flow Cytometry (Annexin V Staining)

This method quantifies the percentage of apoptotic cells.

  • Cell Culture and Treatment: Grow cells (e.g., Caki-1, 786-O) and treat with this compound (e.g., 25 µM) or DMSO for 24 hours.[1]

  • Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the total apoptotic population.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins.

  • Cell Lysis: After treatment with this compound, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, c-Myc, Cyclin D1, CDK4, p21, β-actin).[2][3]

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Analysis treat Cell Treatment with this compound lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA) lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze

Caption: Standard workflow for Western Blotting analysis.

Synergistic Effects and Therapeutic Potential

An interesting finding is the synergistic cytotoxicity observed when this compound is combined with glycolysis inhibitors in renal cancer cells.[1][3] PPARα is known to activate fatty acid oxidation (FAO). It is hypothesized that antagonizing PPARα with this compound forces the cancer cells to become more reliant on glycolysis for energy.[1] Consequently, the simultaneous inhibition of glycolysis creates a metabolic crisis, leading to enhanced cell death. This suggests a novel therapeutic approach for RCC, targeting its metabolic vulnerabilities.[1][11]

Synergy_Diagram This compound This compound PPARa PPARα This compound->PPARa Glycolysis_Inhibitor Glycolysis Inhibitor (e.g., 2-DG) Glycolysis Glycolysis (Energy Source) Glycolysis_Inhibitor->Glycolysis FAO Fatty Acid Oxidation (Energy Source) PPARa->FAO Activates Energy_Crisis Metabolic Crisis FAO->Energy_Crisis Blocked Glycolysis->Energy_Crisis Blocked Synergistic_Cytotoxicity Synergistic Cytotoxicity Energy_Crisis->Synergistic_Cytotoxicity

Caption: Logic of synergistic cytotoxicity with this compound and glycolysis inhibition.

Conclusion and Future Directions

This compound, as a specific PPARα antagonist, demonstrates significant potential as an anti-cancer agent by effectively inducing cell cycle arrest and apoptosis in cancer cells. Its well-defined mechanism of action, involving the downregulation of c-Myc, Cyclin D1, and CDK4 and the activation of the intrinsic apoptotic pathway, provides a strong rationale for its further development. The quantitative data available supports its potency in relevant cancer models, including difficult-to-treat triple-negative breast cancer stem cells.[2][12]

Future research should focus on several key areas:

  • Combination Therapies: Further exploration of synergistic combinations, not only with metabolic inhibitors but also with standard-of-care chemotherapeutics and targeted agents, is warranted.

  • In Vivo Efficacy: While initial xenograft studies are promising, more extensive in vivo testing in various cancer models is necessary to evaluate efficacy, pharmacokinetics, and potential toxicities.[10][11]

  • Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound will be crucial for its long-term clinical viability.

  • Biomarker Development: Identifying biomarkers that predict sensitivity to this compound could help in patient stratification for future clinical trials.

References

The Role of PPARα in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to GW6471 in Lipid Metabolism Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide provides a comprehensive overview of this compound, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a critical nuclear receptor that functions as a primary regulator of lipid metabolism, particularly fatty acid catabolism. This compound has emerged as an invaluable chemical tool for elucidating the complex roles of PPARα in various physiological and pathological states. This document details the mechanism of action of this compound, summarizes key quantitative findings from in vitro and in vivo studies, presents detailed experimental protocols, and illustrates the core signaling pathways involved. The information is intended to equip researchers with the foundational knowledge required to effectively design and interpret experiments utilizing this compound for the study of lipid metabolism.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, kidney, and brown adipose tissue.[1][2] PPARα acts as a master regulator of lipid homeostasis by controlling the expression of a wide array of genes involved in multiple facets of lipid metabolism.[3]

Upon activation by endogenous ligands, primarily fatty acids and their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3][5] This binding event recruits co-activator proteins, initiating the transcription of genes that govern:

  • Fatty Acid Uptake and Transport: Including fatty acid translocase (CD36) and fatty acid-binding proteins (FABPs).[2]

  • Mitochondrial and Peroxisomal Fatty Acid Oxidation (FAO): Key enzymes such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1).[2][6]

  • Triglyceride Metabolism and Lipolysis. [3]

  • Ketogenesis: The production of ketone bodies during periods of fasting.[1]

Given its central role, dysregulation of PPARα signaling is implicated in metabolic disorders, making it a significant target for therapeutic intervention and research.[2]

This compound: A Selective PPARα Antagonist

This compound is a potent, synthetic, and highly selective antagonist for PPARα. Its utility in research stems from its ability to specifically inhibit PPARα-mediated signaling, thereby allowing for the precise investigation of its downstream effects.

Mechanism of Action: Unlike PPARα agonists that promote the recruitment of co-activator complexes, this compound functions as a competitive antagonist.[7] Upon binding to the ligand-binding domain of PPARα, this compound induces a conformational change that prevents the release of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor). This action actively suppresses the transcription of PPARα target genes, effectively blocking the signaling pathway.

Quantitative Data and Key Findings from this compound Studies

This compound has been employed across numerous studies to probe the function of PPARα. The quantitative data from these investigations are summarized below.

Table 1: Physicochemical and Pharmacological Properties of this compound
PropertyValueReference
Molecular Weight 619.67 Da
CAS Number 880635-03-0
Target PPARα
IC₅₀ 0.24 µM (240 nM)[8]
Solubility Soluble in DMSO (up to 75 mM) and ethanol (B145695) (up to 10 mM)
Table 2: Effects of this compound on Lipid Metabolism In Vitro
Cell ModelConcentration(s)DurationKey FindingsReference
Renal Cell Carcinoma (Caki-1, 786-O) 25 µM24 hAttenuated enhanced fatty acid oxidation (FAO) associated with glycolysis inhibition.[9]
Breast Cancer Stem Cells (MDA-MB-231) 8 µM72 hReduced lipid droplet accumulation and cholesterol content.[7][10]
Bone Marrow-Derived Dendritic Cells (BMDCs) 15 µM48 hReduced tumor-derived exosome-induced lipid accumulation and restored metabolic balance from FAO towards glycolysis.[11]
Prostate Cancer Cells (PC3-LN4) 4 µM24 hSignificantly reduced both the size and number of lipid droplets.[12]
HepG2 Cells 10 µM24 hSignificantly reduced the regulatory effects of agonists on the protein expression of PPARα, CPT-1a, ACOX1, and FASN.[8]
Table 3: Effects of this compound on Lipid Metabolism In Vivo
Animal ModelDosage & RouteDurationKey FindingsReference
Nude Mice (Renal Cancer Xenograft) 20 mg/kg, i.p., every other day4 weeksAttenuated tumor growth; no observed toxicity or adverse effects on kidney/liver function.[8][9][13]
C57BL/6N Mice (High-Fat Diet Model) 10 mg/kg, gavage, daily12 weeksImproved obesity and NASH, dependent on intestinal PPARα; no hepatotoxicity observed.[14][15]
PPARA-humanized Mice (High-Fat Diet) 10 mg/kg, gavage, daily12 weeksDecreased hepatic lipid accumulation, body weight, liver weight, and serum TC/TG/ALT levels.[15]
Table 4: Summary of Gene Expression Changes Modulated by this compound
Gene TargetEffect of this compoundBiological FunctionReference
CPT1A DownregulationRate-limiting enzyme in mitochondrial FAO[8]
ACOX1 DownregulationFirst enzyme in peroxisomal FAO[8]
FASN DownregulationFatty Acid Synthase; lipogenesis[8]
FABP1 DownregulationFatty Acid Binding Protein 1; intestinal fatty acid uptake[15]
FABP7 DownregulationFatty Acid Binding Protein 7; lipid transport[10]
c-Myc Downregulation (in RCC cells)Oncogene involved in metabolic reprogramming[8][9]

Signaling Pathways and Mechanisms

Visualizing the molecular interactions is crucial for understanding the role of this compound. The following diagrams illustrate the PPARα signaling pathway and the specific mechanism of this compound antagonism.

Caption: Simplified PPARα signaling pathway in lipid metabolism.

GW6471_Mechanism cluster_cell Target Cell cluster_nucleus Nucleus cluster_output Metabolic Output PPARa_RXR PPARα / RXR Heterodimer PPRE PPRE PPARa_RXR->PPRE Binds to CoRepressors Co-repressors (SMRT/NCoR) PPARa_RXR->CoRepressors Stabilizes Binding of CoActivators Co-activators PPARa_RXR->CoActivators Recruitment Blocked This compound This compound This compound->PPARa_RXR Binds to Transcription_Blocked Transcription of Target Genes Blocked CoRepressors->Transcription_Blocked Represses FAO Decreased Fatty Acid Oxidation Transcription_Blocked->FAO Lipid_Accum Lipid Accumulation Transcription_Blocked->Lipid_Accum

Caption: Mechanism of this compound-mediated antagonism of PPARα.

Experimental Protocols

The following sections provide generalized protocols for using this compound based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Studies (Cell Culture)
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Culture cells of interest (e.g., HepG2, Caki-1, MDA-MB-231) to the desired confluency (typically 70-80%).[7][8][9]

    • On the day of the experiment, dilute the this compound stock solution in the appropriate cell culture medium to the final desired concentration (commonly 1-25 µM).[8][9]

    • Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤0.1%).

    • Incubate cells with this compound or vehicle control for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.[8][9]

  • Downstream Analysis:

    • Gene Expression: RNA extraction followed by qRT-PCR to measure mRNA levels of PPARα target genes (e.g., CPT1A, ACOX1).[8]

    • Lipid Accumulation: Staining with lipid-specific dyes like BODIPY 493/503 or Oil Red O, followed by microscopy or flow cytometry to quantify lipid droplets.[11][12]

    • Metabolic Flux Analysis: Use of instruments like the Seahorse XF Analyzer to measure oxygen consumption rate (OCR) as an indicator of fatty acid oxidation.[9][11]

In Vivo Studies (Animal Models)
  • Animal Model and Acclimatization:

    • Select an appropriate animal model (e.g., C57BL/6N mice for metabolic studies, athymic nude mice for xenograft models).[9][14]

    • Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

    • If applicable, induce the disease model (e.g., by feeding a high-fat diet for several weeks to induce obesity and NAFLD).[14][15]

  • Preparation of Dosing Solution:

    • For Intraperitoneal (i.p.) Injection: Dissolve this compound in a vehicle such as 4% DMSO in sterile PBS.[9][13]

    • For Oral Gavage: Dissolve this compound in DMSO and then dilute in a vehicle like 0.5% sodium carboxymethyl cellulose (B213188) containing 2.5% Tween 80.[14]

    • Prepare dosing solutions fresh or store appropriately as determined by stability studies.

  • Administration:

    • Administer this compound at a dose reported to be effective (e.g., 10-20 mg/kg body weight).[9][14]

    • The route and frequency will depend on the study design (e.g., daily by oral gavage or every other day by i.p. injection).[9][14]

    • The control group should receive the vehicle solution in the same volume and by the same route and schedule.

  • Monitoring and Sample Collection:

    • Monitor animal body weight, food intake, and general health throughout the study.[8][9]

    • At the end of the study, collect blood for serum analysis (e.g., ALT, triglycerides, cholesterol) and harvest tissues of interest (e.g., liver, intestine, tumor).[9][15]

    • Process tissues for downstream analysis such as histology (H&E staining), gene expression (qRT-PCR), protein analysis (Western blot), or lipidomics.

InVivo_Workflow cluster_samples Samples cluster_analysis Analysis A 1. Animal Model Selection & Acclimatization B 2. Disease Induction (e.g., High-Fat Diet) A->B C 3. Group Assignment (Vehicle vs. This compound) B->C D 4. This compound Administration (e.g., 10-20 mg/kg, gavage/i.p.) C->D E 5. In-life Monitoring (Body Weight, Health) D->E F 6. Terminal Sample Collection E->F Blood Blood/Serum F->Blood Tissues Tissues (Liver, Intestine, Tumor) F->Tissues Biochem Serum Biochemistry (ALT, TG, TC) Blood->Biochem Histo Histology (H&E) Tissues->Histo Genex Gene/Protein Expression Tissues->Genex Lipidomics Lipidomics Tissues->Lipidomics

References

Investigating Cellular Pathways with GW6471: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GW6471, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). It details the compound's mechanism of action, its application in elucidating cellular pathways, and provides established experimental protocols for its use in research and drug development.

Introduction to this compound

This compound is a critical tool for studying the physiological and pathological roles of PPARα, a nuclear receptor that acts as a transcription factor regulating genes involved in lipid metabolism, inflammation, and energy homeostasis. By selectively inhibiting PPARα, this compound allows for the precise investigation of its downstream signaling cascades and its role in various diseases, particularly cancer and metabolic disorders.

Chemical Properties:

PropertyValue
Molecular Formula C₃₅H₃₆F₃N₃O₄
Molecular Weight 619.67 g/mol [1]
CAS Number 880635-03-0[1]
Solubility Soluble in DMSO (to 75 mM) and ethanol (B145695) (to 10 mM)[1]

Mechanism of Action

This compound functions as a competitive antagonist of PPARα with an IC50 of 0.24 μM.[1] Unlike PPARα agonists which promote the recruitment of co-activator proteins, this compound enhances the binding affinity of the PPARα ligand-binding domain to co-repressor proteins such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and NCoR (Nuclear receptor Co-Repressor).[1] This action effectively blocks the transcriptional activation of PPARα target genes.

cluster_0 PPARα Activation (Agonist) cluster_1 PPARα Inhibition (this compound) Agonist PPARα Agonist PPARa_inactive PPARα/RXR Agonist->PPARa_inactive Binds Coactivators Co-activators (e.g., SRC-1, CBP) PPARa_inactive->Coactivators Recruits PPRE PPRE Coactivators->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates This compound This compound PPARa_inactive2 PPARα/RXR This compound->PPARa_inactive2 Binds Corepressors Co-repressors (e.g., SMRT, NCoR) PPARa_inactive2->Corepressors Recruits PPRE2 PPRE Corepressors->PPRE2 Binds to Gene_Repression Target Gene Repression PPRE2->Gene_Repression Induces

Caption: Mechanism of PPARα modulation by agonists versus this compound.

Cellular Pathways Investigated with this compound

This compound has been instrumental in dissecting the role of PPARα in various cellular processes, primarily in the context of cancer biology.

Cell Cycle Regulation and Apoptosis in Cancer

In several cancer cell lines, including renal cell carcinoma (RCC) and breast cancer, this compound has been shown to induce cell cycle arrest and apoptosis.[1][2] This is often associated with the downregulation of key cell cycle proteins.

Signaling Pathway:

This compound This compound PPARa PPARα This compound->PPARa Apoptosis Apoptosis This compound->Apoptosis induces cMyc c-Myc PPARa->cMyc CyclinD1_CDK4 Cyclin D1 / CDK4 cMyc->CyclinD1_CDK4 G1_S_Transition G1/S Phase Transition CyclinD1_CDK4->G1_S_Transition

Caption: this compound-mediated inhibition of the c-Myc/Cyclin D1/CDK4 pathway.
Cancer Metabolism: Glycolysis and Fatty Acid Oxidation

This compound has been used to demonstrate that PPARα inhibition can attenuate the metabolic reprogramming that is a hallmark of many cancers. Specifically, it has been shown to block enhanced glycolysis and fatty acid oxidation in cancer cells.[1][3][4]

Quantitative Data on this compound's Effects:

Cell LineCancer TypeThis compound ConcentrationObserved EffectReference
Caki-1, 786-ORenal Cell Carcinoma12.5-100 μMInhibition of cell viability[5]
Caki-1, 786-ORenal Cell Carcinoma25 μMAttenuation of fatty acid oxidation and glycolysis[1]
MDA-MB-231 (mammospheres)Triple-Negative Breast Cancer4-16 μMReduced cell viability and spheroid formation[6]
Airway Organoids-2.1 μM (EC50)Blocked SARS-CoV-2 infection[1]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound, synthesized from published research.

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of cancer cell lines such as Caki-1 and 786-O.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell lines (e.g., Caki-1, 786-O)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations typically range from 12.5 to 100 µM for RCC cells.[5] A vehicle control (DMSO) should be included. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7][8]

  • Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[7][9]

A Seed Cells (96-well plate) B Treat with this compound (24-72h) A->B C Add MTT Reagent (3-4h) B->C D Add Solubilization Solution C->D E Read Absorbance (570-590nm) D->E

Caption: Workflow for the MTT cell viability assay with this compound.
Western Blotting for Protein Expression Analysis

This protocol is designed to analyze changes in the expression of proteins such as PPARα, c-Myc, Cyclin D1, and CDK4 following this compound treatment.

Materials:

  • This compound

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for PPARα, c-Myc, Cyclin D1, CDK4, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound (e.g., 25 µM for 24 hours), wash the cells with cold PBS and lyse them with lysis buffer on ice.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

Lactate (B86563) Assay for Glycolysis Assessment

This protocol measures the amount of lactate produced by cells, which is an indicator of the rate of glycolysis.

Materials:

  • This compound

  • Treated and untreated cells in 24-well plates

  • Lactate assay kit (absorbance-based)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed an equal number of cells in 24-well plates and allow them to adhere for 24 hours. Treat the cells with this compound (e.g., 25 µM) for a specified time (e.g., 24 hours).[1]

  • Sample Collection: Collect both the conditioned medium and the cells.

  • Assay: Follow the manufacturer's protocol for the lactate assay kit. This typically involves mixing the samples with a reaction mixture.

  • Incubation: Incubate the mixture at room temperature for approximately 30 minutes.[1]

  • Absorbance Measurement: Read the absorbance at the recommended wavelength (e.g., 450 nm or 490 nm).[1][11]

In Vivo Xenograft Mouse Model

This protocol outlines the use of this compound in a subcutaneous xenograft mouse model to assess its anti-tumor activity in vivo.

Materials:

  • Athymic nude mice (Nu/Nu)

  • Cancer cells (e.g., Caki-1)

  • This compound

  • Vehicle (e.g., 4% DMSO in PBS)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 Caki-1 cells) into the flank of each mouse.[1][5]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~5 mm in diameter).[1][5]

  • Treatment: Administer this compound intraperitoneally at a dose of 20 mg/kg body weight every other day for a specified period (e.g., 4 weeks).[1][5] A control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

  • Toxicity Monitoring: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for c-Myc).[1]

A Implant Cancer Cells (Subcutaneous) B Allow Tumor Growth (~5mm diameter) A->B C Treat with this compound (e.g., 20mg/kg, i.p.) B->C D Monitor Tumor Volume and Animal Health C->D E Endpoint Analysis (e.g., Tumor Excision) D->E

Caption: Workflow for an in vivo xenograft study with this compound.

Conclusion

This compound is an invaluable pharmacological tool for the investigation of PPARα-mediated cellular pathways. Its specificity and potency make it ideal for elucidating the complex roles of PPARα in health and disease. The protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the therapeutic potential of targeting PPARα. As with any experimental work, appropriate controls and optimization for specific cell types and conditions are essential for obtaining robust and reproducible results.

References

Methodological & Application

Application Notes and Protocols for In Vitro Experiments with GW6471

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro use of GW6471, a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The following protocols and data are intended to assist in the design and execution of experiments to investigate the biological effects of this compound in various cell-based assays.

Introduction

This compound is a widely used chemical probe for studying the role of PPARα in physiological and pathological processes. As a competitive antagonist, this compound blocks the activity of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor regulating genes involved in lipid metabolism, inflammation, and cell proliferation.[1] In cancer research, this compound has been shown to induce cell cycle arrest, apoptosis, and metabolic reprogramming in various cancer cell lines, making it a valuable tool for investigating PPARα as a potential therapeutic target.[2][3][4][5][6]

Mechanism of Action

This compound exerts its effects by binding to the ligand-binding domain of PPARα, which prevents the recruitment of coactivator proteins and promotes the binding of corepressors, thereby inhibiting the transcription of PPARα target genes.[1] This inhibition has been demonstrated to impact downstream signaling pathways, notably leading to the suppression of the PI3K/GSK3β/β-catenin pathway and a reduction in the expression of the oncoprotein c-Myc.[2][7]

Data Presentation

The following tables summarize quantitative data from representative in vitro experiments using this compound.

Table 1: Effect of this compound on Cancer Cell Viability (MTS Assay)

Cell LineConcentration (µM)Treatment Duration (hours)Percent Reduction in Viability (Mean ± SD)Reference
MDA-MB-231 (Breast Cancer)472Significant[4]
MDA-MB-231 (Breast Cancer)872Significant[4]
MDA-MB-231 (Breast Cancer)1672Significant[4]
Caki-1 (Renal Cell Carcinoma)12.5 - 10072Dose-dependent[8]
786-O (Renal Cell Carcinoma)12.5 - 10072Dose-dependent[8]
HNPGLNot Specified72Significant[2]

Table 2: Effect of this compound on Cell Cycle and Apoptosis-Related Proteins (Western Blot)

Cell LineProteinEffect of this compound TreatmentReference
HNPGLCDK4Marked Decrease[2]
HNPGLCyclin D3Marked Decrease[2]
HNPGLCyclin B1Marked Decrease[2]
HNPGLp21Increased Expression[2]
HNPGLPI3KDecreased Expression[2]
HNPGLβ-cateninDecreased Expression[2]
RCC Cells (Caki-1, 786-O)c-MycDecreased Expression[5][7]
RCC Cells (Caki-1, 786-O)Cyclin D1Decreased Expression[5]
RCC Cells (Caki-1, 786-O)CDK4Decreased Expression[5]
MDA-MB-231Cyclin D1Significant Reduction[4]
MDA-MB-231Cyclin B1Significant Reduction[4]
MDA-MB-231p21Significantly Increased[4]
MDA-MB-231p27Significantly Increased[4]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

GW6471_Signaling_Pathway cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K GSK3b GSK3b PI3K->GSK3b Inhibition of GSK3β phosphorylation b-catenin_complex β-catenin Degradation Complex GSK3b->b-catenin_complex Activates b-catenin β-catenin b-catenin_complex->b-catenin Promotes Degradation TCF_LEF TCF/LEF b-catenin->TCF_LEF Activates PPARa PPARα Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Promotes Transcription This compound This compound This compound->PPARa Inhibition

Caption: this compound inhibits PPARα, leading to downstream effects on the PI3K/GSK3β/β-catenin pathway.

Experimental Workflow

The diagram below outlines a typical workflow for in vitro experiments with this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MDA-MB-231, Caki-1) GW6471_Treatment 2. This compound Treatment (Varying concentrations and durations) Cell_Culture->GW6471_Treatment Cell_Viability_Assay 3a. Cell Viability Assay (MTS) GW6471_Treatment->Cell_Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V / Caspase 3/7) GW6471_Treatment->Apoptosis_Assay Cell_Cycle_Analysis 3c. Cell Cycle Analysis (FACS) GW6471_Treatment->Cell_Cycle_Analysis Protein_Analysis 3d. Protein Analysis (Western Blot) GW6471_Treatment->Protein_Analysis Gene_Expression_Analysis 3e. Gene Expression Analysis (qPCR) GW6471_Treatment->Gene_Expression_Analysis Data_Analysis 4. Data Analysis and Interpretation Cell_Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Protein_Analysis->Data_Analysis Gene_Expression_Analysis->Data_Analysis

Caption: A generalized workflow for investigating the in vitro effects of this compound.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from methodologies used to assess the effect of this compound on the viability of cancer cell lines.[4]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from a stock solution. A final concentration range of 4-16 µM is a good starting point for many cancer cell lines.[4] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

This protocol outlines the steps for analyzing changes in protein expression following this compound treatment.[2][4]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against CDK4, Cyclin D1, p21, PI3K, β-catenin, c-Myc)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment with this compound for the desired time (e.g., 24-72 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR)

This protocol is for analyzing changes in gene expression levels in response to this compound treatment.[4]

Materials:

  • Treated and untreated cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green or TaqMan master mix

  • Gene-specific primers for target genes (e.g., GLUT-1, HKII, PKM) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Treat cells with this compound for the desired duration.

  • Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity.

  • Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

  • Set up the qPCR reaction by mixing the cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers.

  • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Apoptosis Assay (Annexin V Staining)

This protocol is for detecting apoptosis induced by this compound using flow cytometry.[5]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations for 24 hours.[5]

  • Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

These protocols provide a foundation for investigating the in vitro effects of this compound. Researchers should optimize conditions such as cell density, reagent concentrations, and incubation times for their specific cell lines and experimental goals.

References

Application Notes and Protocols for In Vivo Dosing of GW6471 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW6471 is a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cellular proliferation. As such, this compound is a valuable tool for investigating the physiological and pathophysiological roles of PPARα in various disease models. These application notes provide detailed protocols for the in vivo administration of this compound to mice, summarizing established dosing regimens and methodologies from published research. The information herein is intended to guide researchers in designing and executing experiments to effectively study the effects of PPARα antagonism in a preclinical setting.

Quantitative Data Summary

The following table summarizes the quantitative data for two commonly used in vivo dosing regimens for this compound in mice.

ParameterDose 1Dose 2
Dosage 10 mg/kg20 mg/kg
Administration Route Oral GavageIntraperitoneal (IP) Injection
Vehicle DMSO diluted 40x in 0.5% sodium carboxymethyl cellulose (B213188) containing 2.5% Tween 80[1]4% DMSO in PBS[2]
Frequency Once daily[1]Every other day[2]
Mouse Strain (Example) C57BL/6N[1]Nude (Nu/Nu) mice[2][3][4]
Experimental Context Non-alcoholic fatty liver disease (NAFLD) models[1]Renal cell carcinoma (RCC) xenograft model[2][3][4]
Observed Effects Reduced body weight gain, improved hepatic steatosis, and decreased insulin (B600854) resistance in high-fat diet-fed mice.[1][5]Attenuation of tumor growth in a xenograft mouse model.[2][3][4][6]
Toxicity No significant toxicity observed.[1]Minimal obvious toxicity, with no adverse effects on body weight or kidney and liver function tests.[3][6]

Signaling Pathway

The diagram below illustrates the signaling pathway of PPARα, which is antagonized by this compound. In its active state, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes, regulating their transcription. This compound blocks this activation.

PPARa_Signaling_Pathway PPARα Signaling Pathway Antagonized by this compound cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligands Endogenous Ligands (e.g., Fatty Acids) PPARa_RXR_inactive PPARα / RXR Heterodimer (inactive) Ligands->PPARa_RXR_inactive Activates PPARa_RXR_active PPARα / RXR Heterodimer (active) PPARa_RXR_inactive->PPARa_RXR_active Translocates to Nucleus & Binds Ligand This compound This compound This compound->PPARa_RXR_inactive Inhibits (Antagonist) PPRE PPRE (on DNA) PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., Lipid Metabolism, Anti-inflammatory) PPRE->Target_Genes Regulates

Caption: PPARα signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Oral Gavage Administration of 10 mg/kg this compound for Metabolic Studies

This protocol is adapted from studies investigating the effects of this compound on metabolic disorders such as NAFLD.[1]

1. Materials:

  • This compound (powder)
  • Dimethyl sulfoxide (B87167) (DMSO)
  • 0.5% Sodium carboxymethyl cellulose (CMC-Na) solution
  • 2.5% Tween 80 solution
  • Sterile microcentrifuge tubes
  • Vortex mixer
  • Oral gavage needles (20-22 gauge, ball-tipped)
  • Syringes (1 mL)
  • Animal balance

2. Preparation of this compound Formulation:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 100 mg of this compound in 1 mL of DMSO to get a 100 mg/mL stock.
  • On the day of dosing, calculate the required volume of this compound stock solution based on the number of animals and their average weight.
  • Prepare the final dosing vehicle by mixing 0.5% CMC-Na and 2.5% Tween 80.
  • Dilute the this compound stock solution 40-fold in the vehicle. For example, to prepare 1 mL of the final formulation, add 25 µL of the 100 mg/mL this compound stock to 975 µL of the vehicle. This will result in a final concentration of 2.5 mg/mL.
  • Vortex the solution thoroughly to ensure a homogenous suspension.

3. Dosing Procedure:

  • Weigh each mouse to determine the precise dosing volume. For a 10 mg/kg dose, a 25g mouse would require 0.25 mg of this compound, which corresponds to 100 µL of the 2.5 mg/mL formulation.
  • Gently restrain the mouse and administer the calculated volume of the this compound formulation via oral gavage.
  • Administer the vehicle alone to the control group.
  • Dosing is typically performed once daily for the duration of the study.[1]

Protocol 2: Intraperitoneal Injection of 20 mg/kg this compound for Oncology Studies

This protocol is based on studies evaluating the anti-tumor effects of this compound in mouse xenograft models.[2][3][4]

1. Materials:

  • This compound (powder)
  • Dimethyl sulfoxide (DMSO)
  • Sterile Phosphate-Buffered Saline (PBS)
  • Sterile microcentrifuge tubes
  • Vortex mixer
  • Insulin syringes with 28-30 gauge needles
  • Animal balance

2. Preparation of this compound Formulation:

  • Prepare a stock solution of this compound in DMSO.
  • On the day of dosing, prepare a 4% DMSO in PBS solution. For example, add 40 µL of sterile DMSO to 960 µL of sterile PBS.
  • Dilute the this compound stock solution in the 4% DMSO/PBS vehicle to achieve the final desired concentration. For a 20 mg/kg dose administered in a volume of 200 µL to a 25g mouse, the required concentration is 2.5 mg/mL.
  • Vortex the solution to ensure it is well-mixed.

3. Dosing Procedure:

  • Weigh each mouse to calculate the exact dosing volume.
  • Restrain the mouse by scruffing the neck to expose the abdomen.
  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
  • Inject the calculated volume of the this compound formulation.
  • Administer the 4% DMSO in PBS vehicle to the control group.
  • Dosing is typically performed every other day for the duration of the experiment.[2][3]

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study using this compound in mice.

Experimental_Workflow General Experimental Workflow for In Vivo this compound Dosing in Mice Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Group_Allocation Randomize into Treatment Groups (e.g., Vehicle, this compound) Animal_Acclimation->Group_Allocation Baseline_Measurements Baseline Measurements (e.g., Body Weight, Tumor Volume) Group_Allocation->Baseline_Measurements Treatment_Period This compound or Vehicle Administration (Specified Dose, Route, Frequency) Baseline_Measurements->Treatment_Period Monitoring Regular Monitoring (e.g., Body Weight, Clinical Signs) Treatment_Period->Monitoring Endpoint_Measurements Endpoint Measurements (e.g., Tumor Size, Biomarkers) Treatment_Period->Endpoint_Measurements Monitoring->Treatment_Period Tissue_Collection Tissue and Blood Collection Endpoint_Measurements->Tissue_Collection Data_Analysis Data Analysis and Interpretation Tissue_Collection->Data_Analysis End Data_Analysis->End

Caption: A generalized workflow for in vivo experiments with this compound in mice.

References

Application Notes and Protocols for GW6471 in Triple-Negative Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Constituting about 15-20% of all breast cancers, TNBC is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. A promising area of investigation for TNBC therapeutics is the targeting of cancer stem cells (CSCs), a subpopulation of tumor cells implicated in tumor progression, metastasis, and drug resistance.

GW6471 is a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism. In the context of TNBC, particularly in breast CSCs, the inhibition of PPARα by this compound has been demonstrated to induce metabolic stress and suppress tumor growth. This document provides detailed application notes and protocols for the use of this compound in studying TNBC, based on preclinical research.

Data Presentation

The following tables summarize the quantitative effects of this compound on triple-negative breast cancer stem cells derived from the MDA-MB-231 cell line.

Table 1: Effect of this compound on the Viability of MDA-MB-231 Mammospheres

This compound Concentration (µM)Cell Viability (%) vs. Control (72h)Significance (p-value)
4~80%p < 0.05
8~60%*p < 0.005
16~40%**p < 0.0005

Data extracted from MTS assay results in Castelli V, et al. Biomedicines. 2021.

Table 2: this compound-Induced Cell Cycle Arrest in MDA-MB-231 Mammospheres (72h treatment)

Cell Cycle PhaseControl (%)This compound (8 µM) (%)
G0/G155.0 ± 2.575.0 ± 3.0
S35.0 ± 2.015.0 ± 1.5
G2/M10.0 ± 1.010.0 ± 1.0

Approximate values interpreted from graphical data in Castelli V, et al. Biomedicines. 2021.

Table 3: Modulation of Cell Cycle and Metabolic Proteins by this compound in MDA-MB-231 Mammospheres (72h treatment with 8 µM this compound)

ProteinChange in Expression vs. Control
Cyclin D1Decreased
Cyclin B2Decreased
p21Increased
p27Increased
p-AMPKIncreased

Qualitative changes based on Western Blot analyses in Castelli V, et al. Biomedicines. 2021.

Signaling Pathways and Experimental Workflows

GW6471_Signaling_Pathway Proposed Signaling Pathway of this compound in TNBC Stem Cells This compound This compound PPARa PPARα This compound->PPARa inhibits Lipid_Metabolism Lipid Metabolism (Lipid Droplet Formation ↓) PPARa->Lipid_Metabolism Glucose_Metabolism Glucose Metabolism ↓ PPARa->Glucose_Metabolism Metabolic_Stress Metabolic Stress AMPK p-AMPK ↑ Metabolic_Stress->AMPK Apoptosis Apoptosis ↑ Metabolic_Stress->Apoptosis Lipid_Metabolism->Metabolic_Stress Glucose_Metabolism->Metabolic_Stress Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) AMPK->Cell_Cycle_Arrest Cyclins Cyclin D1 ↓ Cyclin B2 ↓ Cell_Cycle_Arrest->Cyclins CDK_Inhibitors p21 ↑ p27 ↑ Cell_Cycle_Arrest->CDK_Inhibitors Proliferation Cell Viability & Proliferation ↓ Cyclins->Proliferation CDK_Inhibitors->Proliferation Apoptosis->Proliferation Spheroid_Formation Spheroid Formation ↓ Proliferation->Spheroid_Formation Experimental_Workflow Experimental Workflow for Studying this compound Effects on TNBC Mammospheres Start Start: MDA-MB-231 TNBC Cell Line Culture Mammosphere Culture (Non-adherent conditions) Start->Culture Treatment This compound Treatment (4, 8, 16 µM for 72h) Culture->Treatment Viability Cell Viability Assay (MTS Assay) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot Metabolism Metabolic Assays (Lipid Droplet Staining) Treatment->Metabolism End Data Analysis and Conclusion Viability->End Cell_Cycle->End Western_Blot->End Metabolism->End

Application Notes and Protocols for GW6471 in Renal Cell Carcinoma Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of GW6471, a specific peroxisome proliferator-activated receptor alpha (PPARα) antagonist, in the context of renal cell carcinoma (RCC) research. This compound has emerged as a valuable tool for investigating the role of PPARα in RCC pathogenesis and as a potential therapeutic agent. In RCC, PPARα has been shown to be upregulated in high-grade tumors and its inhibition by this compound leads to significant anti-cancer effects, including cell cycle arrest and apoptosis.[1][2][3][4][5] This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data from published studies.

Mechanism of Action

This compound is a competitive antagonist of PPARα, a nuclear receptor protein that acts as a transcription factor for genes involved in energy metabolism.[1][4][5] In renal cell carcinoma, inhibition of PPARα by this compound disrupts the metabolic reprogramming that is characteristic of many cancers.[6][7] This disruption leads to a cascade of events culminating in the inhibition of tumor growth. Specifically, this compound treatment in RCC cell lines has been shown to:

  • Induce Cell Cycle Arrest: this compound causes a G0/G1 phase cell cycle arrest in RCC cells.[1][2][3][5]

  • Promote Apoptosis: The compound induces programmed cell death in RCC cells.[1][2][3][5]

  • Downregulate Key Regulatory Proteins: Treatment with this compound leads to a marked decrease in the levels of c-Myc, Cyclin D1, and CDK4, proteins that are crucial for cell cycle progression.[1][2][3][5]

  • Synergize with Glycolysis Inhibition: The cytotoxic effects of this compound are enhanced when combined with glycolysis inhibitors, suggesting a metabolic vulnerability in RCC that can be exploited.[1][5]

Data Presentation

In Vitro Efficacy of this compound on RCC Cell Viability
Cell LineVHL StatusThis compound Concentration (µM)Incubation Time (hours)Effect on Cell ViabilityReference
Caki-1Wild Type12.5 - 10072Significant and dose-dependent inhibition (up to ~80%)[1][2]
786-OMutated12.5 - 10072Significant and dose-dependent inhibition (up to ~80%)[1][2]
In Vivo Efficacy of this compound in a Xenograft Mouse Model
Cell Line ImplantedMouse ModelThis compound DosageAdministration RouteTreatment DurationOutcomeReference
Caki-1Nude (Nu/Nu) mice20 mg/kgIntraperitoneal (every other day)4 weeksAttenuation of RCC tumor growth[8][9][10]

Signaling Pathway

GW6471_Signaling_Pathway cluster_cell Renal Cell Carcinoma Cell cluster_effects Downstream Effects This compound This compound PPARa PPARα This compound->PPARa inhibits cMyc c-Myc PPARa->cMyc regulates CyclinD1_CDK4 Cyclin D1 / CDK4 PPARa->CyclinD1_CDK4 regulates Apoptosis Apoptosis PPARa->Apoptosis inhibits CellCycle Cell Cycle Progression (G1 to S phase) cMyc->CellCycle CyclinD1_CDK4->CellCycle Arrest G0/G1 Arrest CellCycle->Arrest leads to Induction Apoptosis Induction Apoptosis->Induction results in

Caption: Signaling pathway of this compound in renal cell carcinoma.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of renal cell carcinoma cells.

Materials:

  • RCC cell lines (e.g., Caki-1, 786-O)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RCC cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) or DMSO as a vehicle control.[1][2]

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][2]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on the cell cycle distribution of RCC cells.

Materials:

  • RCC cell lines

  • Complete cell culture medium

  • This compound (25 µM)[1][2]

  • DMSO (vehicle control)

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed RCC cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with 25 µM this compound or DMSO for 24 hours.[1][2]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis by this compound in RCC cells.

Materials:

  • RCC cell lines

  • Complete cell culture medium

  • This compound (at indicated doses)[1][2]

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed RCC cells in 6-well plates.

  • Treat the cells with the desired concentrations of this compound or DMSO for 24 hours.[1][2]

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting

Objective: To analyze the protein expression levels of c-Myc, Cyclin D1, and CDK4 following this compound treatment.

Materials:

  • RCC cell lines

  • Complete cell culture medium

  • This compound (25 µM)[11]

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-c-Myc, anti-Cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat RCC cells with 25 µM this compound or DMSO for 24 hours.[11]

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.[1]

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start RCC Cell Culture (Caki-1, 786-O) treatment Treatment with this compound or DMSO (Control) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western Western Blotting (c-Myc, Cyclin D1, CDK4) treatment->western xenograft Xenograft Mouse Model (Caki-1 cells in Nude Mice) treatment_vivo This compound Treatment (20 mg/kg, i.p.) xenograft->treatment_vivo tumor_measurement Tumor Growth Measurement treatment_vivo->tumor_measurement analysis Analysis of Tumor Growth Attenuation tumor_measurement->analysis

Caption: General experimental workflow for studying this compound in RCC.

Conclusion

This compound serves as a potent and specific inhibitor of PPARα, demonstrating significant anti-tumor activity in preclinical models of renal cell carcinoma. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of targeting the PPARα pathway in RCC and to develop novel treatment strategies. The synergistic effect with glycolysis inhibitors also opens new avenues for combination therapies.[1][5]

References

Application Notes and Protocols: GW6471 in COVID-19 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging role of GW6471 in COVID-19 research. This compound, a well-characterized antagonist of the peroxisome proliferator-activated receptor alpha (PPARα), has shown potential as an inhibitor of SARS-CoV-2 infection through a mechanism involving the hypoxia-inducible factor 1-alpha (HIF1α) pathway. This document outlines the current understanding of its mechanism of action, provides detailed experimental protocols, and presents available data to guide further investigation into its therapeutic potential.

Mechanism of Action

Recent studies indicate that this compound can impede SARS-CoV-2 infection by downregulating the HIF1α pathway.[1] SARS-CoV-2 infection has been shown to induce and stabilize HIF1α, which in turn can promote viral replication and inflammatory responses.[1] By inhibiting the HIF1α pathway, this compound appears to create an intracellular environment less conducive to viral propagation. While this compound is primarily known as a PPARα antagonist, its antiviral effect in the context of COVID-19 may be independent of its action on PPARα, highlighting a novel area of pharmacological investigation.

Signaling Pathway

GW6471_COVID19_Pathway

Figure 1: Proposed mechanism of this compound in inhibiting SARS-CoV-2 infection.

Quantitative Data Summary

While specific IC50 and EC50 values for this compound against SARS-CoV-2 are not yet widely published, the available research indicates a significant reduction in viral replication upon treatment.

Compound Target Effect on SARS-CoV-2 Cell Model Reported Concentration Citation
This compoundHIF1α PathwayInhibition of viral replicationhPSC-derived airway and colonoid organoidsNot specified[2]
This compoundPPARαAntagonistNot directly tested against SARS-CoV-2Not applicable

Note: Further dose-response studies are required to determine the precise IC50 and EC50 values of this compound for SARS-CoV-2 inhibition in various cell models.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on SARS-CoV-2 infection and the HIF1α pathway in a laboratory setting.

Experimental Workflow

Experimental_Workflow

Figure 2: General workflow for testing this compound efficacy against SARS-CoV-2.

Protocol 1: In Vitro Inhibition of SARS-CoV-2 Replication in Human Organoids

Objective: To determine the efficacy of this compound in inhibiting SARS-CoV-2 replication in a physiologically relevant human organoid model.

Materials:

  • Human pluripotent stem cell (hPSC)-derived airway or colonoid organoids

  • SARS-CoV-2 (e.g., WA1 strain)

  • This compound (stock solution in DMSO)

  • Culture medium appropriate for the organoid type

  • 96-well plates

  • Biosafety Level 3 (BSL-3) facility and equipment

  • Reagents for RNA extraction and RT-qPCR

Procedure:

  • Organoid Culture: Culture and maintain hPSC-derived organoids according to established protocols.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration range could be 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Pre-treat the organoids with the different concentrations of this compound or vehicle control for 2-4 hours prior to infection.

  • Infection: In a BSL-3 facility, infect the organoids with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.

  • Incubation: Incubate the infected organoids for 48-72 hours at 37°C and 5% CO2.

  • Sample Collection: At the end of the incubation period, collect the organoids and/or the culture supernatant.

  • Viral Load Quantification: Extract viral RNA from the collected samples and perform RT-qPCR to quantify the SARS-CoV-2 genome copy number. The results will indicate the extent of viral replication in the presence of this compound compared to the vehicle control.

Protocol 2: Analysis of HIF1α Pathway Inhibition by this compound

Objective: To assess the effect of this compound on the stabilization and activity of HIF1α in SARS-CoV-2 infected cells.

Materials:

  • Susceptible cell line (e.g., Caco-2, Calu-3) or organoids

  • SARS-CoV-2

  • This compound

  • Lysis buffer for protein extraction

  • Antibodies for Western blotting: anti-HIF1α, anti-β-actin (loading control)

  • HIF1α reporter assay kit (optional)

  • Reagents and equipment for Western blotting or luciferase assay

Procedure:

A. Western Blot Analysis:

  • Cell Culture and Treatment: Seed cells in a multi-well plate. Treat with this compound (e.g., 10 µM) for 2 hours, followed by infection with SARS-CoV-2 (MOI of 1) for 24 hours. Include uninfected and infected vehicle-treated controls.

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF1α and a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative levels of HIF1α protein stabilization.

B. HIF1α Reporter Assay:

  • Transfection: Transfect cells with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase).

  • Treatment and Infection: After 24 hours, treat the transfected cells with this compound and infect with SARS-CoV-2 as described above.

  • Luciferase Assay: After 24-48 hours of infection, lyse the cells and measure the luciferase activity according to the manufacturer's instructions. A decrease in luciferase activity in this compound-treated cells compared to infected controls would indicate inhibition of HIF1α transcriptional activity.

Conclusion

This compound presents a promising avenue for COVID-19 therapeutic research, potentially acting through the inhibition of the HIF1α pathway to suppress SARS-CoV-2 replication. The provided protocols offer a starting point for researchers to further elucidate its mechanism of action and evaluate its antiviral efficacy. Further studies are crucial to establish a definitive dose-response relationship and to explore its potential in in vivo models of COVID-19.

References

Application Notes and Protocols for Cell Culture Treatment with GW6471

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GW6471, a potent and selective peroxisome proliferator-activated receptor α (PPARα) antagonist, in cell culture experiments. Detailed protocols and data are included to facilitate experimental design and execution.

Introduction

This compound is a high-affinity antagonist for PPARα with an IC50 value of 0.24 μM.[1][2] It functions by preventing the recruitment of coactivators and promoting the binding of corepressors, such as SMRT and NCoR, to the PPARα ligand-binding domain, thereby inhibiting the transcription of PPARα target genes.[1][3] This antagonist is a valuable tool for investigating the physiological and pathological roles of PPARα in various cellular processes, including lipid metabolism, inflammation, and cell proliferation.

Biological Activity

In cell-based assays, this compound effectively blocks PPARα activation induced by agonists.[2] Its application in cell culture has been shown to:

  • Induce apoptosis and cell cycle arrest in cancer cells, including kidney and breast cancer.[1][4]

  • Inhibit cell viability in a dose-dependent manner in various cancer cell lines.[2]

  • Modulate metabolic pathways, including the inhibition of fatty acid oxidation and glycolysis in cancer cells.[5][6]

  • Downregulate the expression of oncogenes such as c-Myc.[5][6]

  • Block SARS-CoV-2 infection in airway organoids by downregulating the HIF1α pathway.[1]

Data Presentation

Quantitative Data Summary
ParameterValueCell Line/SystemReference
IC50 0.24 μMCell-based reporter assay[1][2]
EC50 (SARS-CoV-2 inhibition) 2.1 μMAirway organoids[1]
Effective Concentration (Cell Viability Inhibition) 12.5 - 100 μMCaki-1 and 786-O (Renal Cell Carcinoma)[2]
Effective Concentration (Metabolic Studies) 4 - 16 µMMDA-MB-231 (Breast Cancer) Mammospheres[4]
Effective Concentration (Gene Expression) 10 μMH9c2 cells[2]
In Vivo Dosage 20 mg/kgXenograft mouse model (Caki-1 cells)[2][6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

Protocol:

  • This compound is soluble in DMSO up to 75 mM and in ethanol up to 10 mM.[1]

  • To prepare a 10 mM stock solution in DMSO, dissolve 6.2 mg of this compound (MW: 619.67 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage. For short-term storage, +4°C is acceptable.[1]

General Protocol for Cell Culture Treatment

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)

Protocol:

  • Cell Seeding: Seed cells into the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment: Remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays (e.g., MTT, MTS), apoptosis assays (e.g., caspase activity, Annexin V staining), cell cycle analysis, gene expression analysis (e.g., qPCR, Western blot), or metabolic assays.

Cell Viability Assay (MTS Assay)

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Protocol:

  • Following the treatment period with this compound, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 μL per 100 μL of medium).

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Gene Expression Analysis (Quantitative PCR)

Materials:

  • Cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., c-Myc, FABP1) and a housekeeping gene (e.g., β-actin, GAPDH)

Protocol:

  • RNA Extraction: Lyse the treated cells and extract total RNA using a commercial kit following the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for your genes of interest, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene and compared to the vehicle-treated control.

Mandatory Visualizations

GW6471_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Enters Cell Corepressors Corepressors (e.g., SMRT, NCoR) PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to DNA PPARa_RXR->Corepressors Recruits Target_Gene Target Gene Transcription PPRE->Target_Gene Inhibition of Transcription Coactivators Coactivators (e.g., SRC-1, CBP) Coactivators->PPARa_RXR Binding Blocked by this compound

Caption: Mechanism of this compound as a PPARα antagonist.

Experimental_Workflow General Experimental Workflow for this compound Treatment start Start cell_culture 1. Seed Cells in Culture Plates start->cell_culture treatment 2. Prepare this compound Working Solutions & Treat Cells cell_culture->treatment incubation 3. Incubate for Desired Time (e.g., 24-72h) treatment->incubation analysis 4. Harvest Cells for Downstream Analysis incubation->analysis viability Cell Viability (MTS/MTT) analysis->viability apoptosis Apoptosis Assay (Caspase/Annexin V) analysis->apoptosis gene_expression Gene/Protein Expression (qPCR/Western Blot) analysis->gene_expression metabolism Metabolic Assays analysis->metabolism end End viability->end apoptosis->end gene_expression->end metabolism->end

Caption: A typical workflow for cell culture experiments using this compound.

References

Application Notes and Protocols: GW6471 for Inhibiting Cardiomyocyte Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GW6471 is a potent and specific antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in lipid metabolism and energy homeostasis, particularly in tissues with high energy demands like the heart.[1][2] Emerging research has highlighted the involvement of PPARα in the differentiation of cardiomyocytes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to inhibit cardiomyocyte differentiation, primarily in the context of murine embryonic stem cells.

Mechanism of Action

This compound functions by specifically binding to and inhibiting the activity of PPARα.[1][3] During cardiomyocyte differentiation of murine embryonic stem cells, the expression of PPARα is significantly induced.[3] By blocking PPARα, this compound effectively prevents the downstream signaling required for the expression of key cardiac sarcomeric proteins and genes, thereby inhibiting the terminal differentiation of cardiomyocytes.[1][3] Studies suggest a link between the p38 MAPK signaling pathway and the regulation of PPARα during this process.[3] While this compound has been shown to robustly inhibit cardiomyocyte differentiation in murine models, its effect on human pluripotent stem cell-derived cardiomyocytes appears to be less direct, suggesting potential species-specific differences in the role of PPARα in cardiac differentiation.[4]

Data Presentation

Table 1: Effect of this compound on Cardiomyocyte Differentiation Markers in Murine Embryonic Stem Cells
Marker TypeMarker NameEffect of this compound TreatmentReference
Cardiac Sarcomeric Proteins α-ActininReduced Expression[1][3]
Troponin-TReduced Expression[1][3]
Cardiac Specific Genes α-MHC (alpha-Myosin Heavy Chain)Reduced Expression[1][3]
MLC2v (Myosin Light Chain 2v)Reduced Expression[1][3]
Cardiac Specific Transcription Factors GATA4Unchanged[1][2]
Nkx2.5Unchanged[1][2]
MEF2CUnchanged[1][2]
Table 2: Recommended Concentration and Treatment Conditions for this compound
ParameterValueReference
Concentration 1 x 10⁻⁵ mol/L (10 µM)[3]
Cell Type Murine Embryonic Stem Cells[1][3]
Treatment Timing Time-dependent; application during differentiation[3]

Experimental Protocols

Protocol 1: Inhibition of Cardiomyocyte Differentiation from Murine Embryonic Stem Cells

Objective: To inhibit the differentiation of murine embryonic stem (ES) cells into cardiomyocytes using this compound.

Materials:

  • Murine Embryonic Stem (ES) cells

  • ES cell culture medium (e.g., DMEM supplemented with 15% FBS, 2 mM L-glutamine, 1% non-essential amino acids, 0.1 mM β-mercaptoethanol, and 1000 U/mL leukemia inhibitory factor (LIF))

  • Differentiation medium (ES cell culture medium without LIF)

  • Hanging drop culture plates or non-adherent petri dishes

  • This compound (Stock solution prepared in DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for analysis (e.g., antibodies for immunofluorescence/Western blotting, primers for qPCR)

Procedure:

  • ES Cell Culture: Maintain murine ES cells in an undifferentiated state on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in a feeder-free system with LIF-supplemented medium.

  • Embryoid Body (EB) Formation (Hanging Drop Method): a. Dissociate ES cells into a single-cell suspension. b. Resuspend cells in differentiation medium at a concentration of 2 x 10⁴ cells/mL. c. Pipette 20 µL drops of the cell suspension onto the lid of a petri dish. d. Invert the lid over a petri dish containing PBS to maintain humidity. e. Incubate for 2-3 days to allow the formation of embryoid bodies (EBs).

  • Suspension Culture: a. After 2-3 days, gently wash the EBs from the lid into a non-adherent petri dish containing differentiation medium. b. Continue to culture the EBs in suspension for an additional 2-5 days.

  • This compound Treatment: a. On a specific day of differentiation (e.g., day 3 to day 7), add this compound to the differentiation medium to a final concentration of 10 µM.[3] A vehicle control (DMSO) should be run in parallel. b. Culture the EBs in the presence of this compound for the desired period. The inhibitory effect is time-dependent.[3]

  • Adherent Culture and Differentiation Assessment: a. After the suspension culture period, transfer the EBs to gelatin-coated tissue culture plates to allow for attachment and outgrowth. b. Continue to culture for several days, observing for the appearance of spontaneously beating areas in the control group. c. At selected time points, harvest the cells for analysis.

  • Analysis of Cardiomyocyte Differentiation:

    • Immunofluorescence: Fix the cells and stain for cardiac-specific proteins such as α-actinin and troponin-T to visualize cardiomyocyte formation.[1][3]

    • Western Blotting: Analyze the expression levels of cardiac sarcomeric proteins in cell lysates.[3]

    • Quantitative PCR (qPCR): Measure the mRNA expression levels of cardiac-specific genes like α-MHC and MLC2v.[1][3]

Visualizations

G cluster_0 Cardiomyocyte Differentiation Pathway cluster_1 Inhibition by this compound p38 p38 MAPK PPARa PPARα p38->PPARa Activates Cardiac_Genes Cardiac Sarcomeric Genes (α-MHC, MLC2v) PPARa->Cardiac_Genes Induces Expression Cardiomyocyte_Diff Cardiomyocyte Differentiation Cardiac_Genes->Cardiomyocyte_Diff This compound This compound This compound->PPARa Inhibits

Caption: Signaling pathway of this compound in cardiomyocyte differentiation.

G start Start: Murine ES Cells eb_formation Embryoid Body (EB) Formation (Hanging Drop, 2-3 days) start->eb_formation suspension EB Suspension Culture (2-5 days) eb_formation->suspension treatment This compound (10 µM) or Vehicle (DMSO) Treatment suspension->treatment adherent Adherent Culture (Outgrowth) treatment->adherent analysis Analysis: - Immunofluorescence - Western Blot - qPCR adherent->analysis end End: Inhibition Data analysis->end

Caption: Experimental workflow for inhibiting cardiomyocyte differentiation.

References

Application Notes and Protocols for GW6471 in Glioblastoma Stem Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GW6471, a selective peroxisome proliferator-activated receptor alpha (PPARα) antagonist, in the context of glioblastoma stem cell (GSC) research. The provided data and protocols are synthesized from published research to guide the design and execution of experiments aimed at investigating the therapeutic potential of targeting PPARα in glioblastoma.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by high rates of recurrence and therapeutic resistance, which are largely attributed to a subpopulation of cancer cells with stem-like properties known as glioblastoma stem cells (GSCs).[1] These cells are capable of self-renewal and are implicated in tumor initiation and maintenance.[2][3] A growing body of evidence suggests that GSCs exhibit distinct metabolic profiles to survive in the harsh tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation.[1][2]

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in regulating cellular metabolism.[4] In GSCs, the α isotype (PPARα) has been identified as a key regulator of metabolic adaptation, particularly under hypoxic conditions.[1][4] Upregulation of PPARα in hypoxic GSCs is associated with increased proliferation and metabolic reprogramming, including enhanced glucose uptake and lipid storage.[1][4]

This compound is a potent and selective antagonist of PPARα. By inhibiting PPARα activity, this compound has been shown to disrupt the metabolic plasticity of GSCs, leading to decreased proliferation, reduced sphere formation, and induction of apoptosis.[1][4] This makes this compound a valuable tool for studying the role of PPARα in GSC biology and a potential therapeutic agent for targeting this resilient cell population.

Mechanism of Action

In glioblastoma stem cells, particularly under hypoxic conditions, there is an upregulation of PPARα. This nuclear receptor acts as a transcription factor that, when activated, promotes the expression of genes involved in fatty acid metabolism and energy storage. This compound functions by competitively binding to the ligand-binding domain of PPARα, thereby preventing its activation by endogenous ligands. This inhibition of PPARα signaling leads to a cascade of downstream effects that collectively impair the survival and proliferation of GSCs.

The key molecular consequences of this compound treatment in GSCs include:

  • Reduced Proliferation: Inhibition of PPARα disrupts the metabolic processes that fuel rapid cell division.

  • Induction of Apoptosis: By interfering with essential metabolic pathways, this compound can trigger programmed cell death in GSCs.

  • Impaired Sphere Formation: The ability of GSCs to form neurospheres, a key characteristic of their stem-like nature, is significantly diminished.

  • Alterations in Lipid Metabolism: this compound has been shown to decrease the levels of fatty acid binding protein 7 (FABP7) and affect lipid droplet accumulation in GSCs.

Data Presentation

The following tables summarize the quantitative effects of this compound on glioblastoma stem cells as reported in the literature.

Table 1: Effect of this compound on GSC Proliferation (BrdU Assay)

ConditionThis compound Concentration (µM)Proliferation (% of Control)
Normoxia4Significantly Decreased
Normoxia8Significantly Decreased
Normoxia16Significantly Decreased
Hypoxia8Significantly Decreased
Hypoxia16Significantly Decreased

Data synthesized from Ciaffaglione et al., Oncotarget, 2017.[1][4]

Table 2: Effect of this compound on GSC Apoptosis

ConditionThis compound Concentration (µM)Apoptosis Induction
Normoxia8Increased
Normoxia16Increased
Hypoxia16Increased

Data synthesized from Ciaffaglione et al., Oncotarget, 2017.[1][4]

Table 3: Effect of this compound on Neurosphere Formation

ConditionThis compound TreatmentNumber of Neurospheres
NormoxiaTreatedSignificantly Decreased
HypoxiaTreatedSignificantly Decreased

Data synthesized from Ciaffaglione et al., Oncotarget, 2017.[1][4]

Table 4: Effect of this compound on Protein Expression in Hypoxic GSCs

ProteinThis compound Concentration (µM)Expression Level
FABP716Decreased
PPARγ16Increased

Data synthesized from Ciaffaglione et al., Oncotarget, 2017.[1][4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on glioblastoma stem cells.

Protocol 1: Glioblastoma Stem Cell Culture and this compound Treatment

Objective: To culture patient-derived GSCs as neurospheres and treat them with this compound.

Materials:

  • Patient-derived glioblastoma tissue

  • DMEM/F12 medium

  • B27 supplement

  • EGF (Epidermal Growth Factor)

  • bFGF (basic Fibroblast Growth Factor)

  • Penicillin-Streptomycin

  • Non-adherent culture flasks/plates

  • This compound (stock solution in DMSO)

  • Hypoxia chamber or incubator (for hypoxic conditions)

Procedure:

  • GSC Isolation and Culture: Isolate GSCs from fresh glioblastoma tissue using established protocols involving mechanical and enzymatic dissociation. Culture the isolated cells in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and 1% Penicillin-Streptomycin in non-adherent flasks to promote neurosphere formation.

  • Cell Seeding: Once stable neurosphere cultures are established, dissociate the spheres into single cells using a suitable dissociation reagent (e.g., Accutase). Count the viable cells using a hemocytometer or automated cell counter.

  • This compound Treatment: Seed the single cells in fresh neurosphere medium in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow the cells to attach and begin forming new spheres for 24 hours.

  • Prepare serial dilutions of this compound in the culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Add the desired concentrations of this compound (e.g., 2, 4, 8, 16 µM) to the cells. Include a vehicle control (DMSO only).

  • Incubation: For normoxic conditions, incubate the cells at 37°C in a humidified atmosphere with 5% CO2. For hypoxic conditions, place the culture plates in a hypoxia chamber with 1% O2, 5% CO2, and 94% N2.

  • Incubate for the desired duration (e.g., 72 hours) before proceeding with downstream assays.

Protocol 2: Cell Proliferation Assessment (BrdU Assay)

Objective: To quantify the effect of this compound on GSC proliferation using a BrdU incorporation assay followed by flow cytometry.

Materials:

  • This compound-treated GSCs

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 mM stock)

  • Fixation/Permeabilization buffer

  • DNase I solution

  • Anti-BrdU antibody (FITC-conjugated)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • BrdU Labeling: Approximately 2-4 hours before the end of the this compound treatment period, add BrdU labeling solution to the cell culture medium to a final concentration of 10 µM.[5]

  • Incubate the cells for the desired labeling period (e.g., 2 hours) at 37°C.

  • Cell Harvesting: Harvest the neurospheres and dissociate them into a single-cell suspension.

  • Fixation and Permeabilization: Wash the cells with PBS and then fix and permeabilize them using a commercially available kit or a buffer containing paraformaldehyde and a detergent like saponin (B1150181) or Triton X-100.[5]

  • DNA Denaturation: To expose the incorporated BrdU, treat the cells with a DNase I solution or with 2N HCl followed by neutralization with a borate (B1201080) buffer.[5][6]

  • Antibody Staining: Wash the cells and then incubate them with a FITC-conjugated anti-BrdU antibody in the dark for 30-60 minutes at room temperature.

  • Flow Cytometry Analysis: Wash the cells to remove unbound antibody and resuspend them in flow cytometry staining buffer. Analyze the samples on a flow cytometer, gating on the single-cell population and quantifying the percentage of FITC-positive (BrdU-positive) cells.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine the percentage of apoptotic and necrotic GSCs after this compound treatment using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • This compound-treated GSCs

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect the neurospheres and the culture medium (to include any detached, apoptotic cells). Dissociate the spheres into a single-cell suspension.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[7]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[7] Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Protocol 4: Neurosphere Formation Assay

Objective: To assess the self-renewal capacity of GSCs treated with this compound by quantifying their ability to form new neurospheres.

Materials:

  • This compound-treated GSCs

  • Neurosphere medium

  • Non-adherent 96-well plates

  • Microscope

Procedure:

  • Cell Seeding: Following treatment with this compound for a specified period (e.g., 72 hours), harvest the cells, dissociate them into a single-cell suspension, and count the viable cells.

  • Seed the cells at a low density (e.g., 100-500 cells/well) in a non-adherent 96-well plate in fresh neurosphere medium without this compound.

  • Incubation: Culture the cells for 7-14 days to allow for the formation of new neurospheres.

  • Quantification: Count the number of neurospheres in each well under a microscope. A sphere is typically defined as a free-floating cluster of cells with a diameter greater than 50 µm.

  • Calculate the sphere formation efficiency as (Number of spheres formed / Number of cells seeded) x 100%.

Protocol 5: Western Blotting for FABP7 and PPARγ

Objective: To analyze the protein expression levels of FABP7 and PPARγ in GSCs following this compound treatment.

Materials:

  • This compound-treated GSCs

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-FABP7, anti-PPARγ, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the this compound-treated GSCs with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against FABP7, PPARγ, and a loading control (β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize the expression of the target proteins to the loading control.

Visualizations

Signaling Pathway

GW6471_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Glioblastoma Stem Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Endogenous Ligands Endogenous Ligands PPARa_inactive PPARα Endogenous Ligands->PPARa_inactive Activates PPARa_RXR_inactive PPARα-RXR Complex PPARa_inactive->PPARa_RXR_inactive RXR RXR RXR->PPARa_RXR_inactive PPARa_RXR_active Active PPARα-RXR Transcription Factor PPARa_RXR_inactive->PPARa_RXR_active Translocates to Nucleus This compound This compound This compound->PPARa_inactive Antagonizes FABP7 FABP7 PPARa_RXR_active->FABP7 Influences PPRE PPRE (PPAR Response Element) PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Expression (e.g., related to lipid metabolism) PPRE->Target_Genes Promotes Transcription Target_Genes->FABP7 Upregulates Metabolic_Reprogramming Metabolic Reprogramming (Lipid Storage) Target_Genes->Metabolic_Reprogramming Leads to Proliferation Proliferation Survival Survival Metabolic_Reprogramming->Proliferation Supports Metabolic_Reprogramming->Survival Supports

Caption: Mechanism of action of this compound in GSCs.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis GSC_Culture Culture GSCs as Neurospheres Dissociation Dissociate Neurospheres GSC_Culture->Dissociation Seeding Seed Single Cells Dissociation->Seeding Treatment Treat with this compound (Normoxia & Hypoxia) Seeding->Treatment Proliferation_Assay BrdU Proliferation Assay Treatment->Proliferation_Assay Apoptosis_Assay Annexin V/PI Apoptosis Assay Treatment->Apoptosis_Assay Sphere_Formation_Assay Neurosphere Formation Assay Treatment->Sphere_Formation_Assay Western_Blot Western Blot Analysis (FABP7, PPARγ) Treatment->Western_Blot Data_Analysis Quantify Proliferation, Apoptosis, Sphere Formation, and Protein Expression Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Sphere_Formation_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for studying this compound in GSCs.

References

Application Notes: GW6471 for the Study of Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty Acid Oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids, particularly during periods of fasting or high energy demand. The nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a master regulator of this process.[1][2] Upon activation by endogenous ligands like fatty acids, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] This binding initiates the transcription of a suite of genes involved in fatty acid uptake, transport, and catabolism, including Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).[1][2]

GW6471 is a potent and specific antagonist of PPARα.[3] It functions by competitively binding to the ligand-binding domain of PPARα, preventing the conformational change required for coactivator recruitment and subsequent gene transcription. Instead, it can enhance the recruitment of co-repressor proteins, actively silencing gene expression.[4] This makes this compound an invaluable pharmacological tool for researchers studying the role of PPARα-mediated fatty acid oxidation in various physiological and pathological contexts, including metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and cancer.[5][6]

Mechanism of Action: PPARα Inhibition by this compound

The primary mechanism by which this compound inhibits fatty acid oxidation is through the direct antagonism of PPARα. In a normal physiological state, fatty acids or synthetic agonists bind to PPARα, leading to the activation of genes that promote FAO. This compound blocks this process, leading to a downregulation of FAO-related genes and a subsequent decrease in the rate of fatty acid catabolism.

PPARa_Pathway cluster_nucleus Nucleus FA Fatty Acids (Ligand) PPARa_inactive PPARα FA->PPARa_inactive This compound This compound (Antagonist) This compound->PPARa_inactive Binds PPARa_RXR_Active PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR_Active PPARa_RXR_Inactive PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR_Inactive RXR RXR RXR->PPARa_RXR_Active RXR->PPARa_RXR_Inactive PPRE PPRE (DNA Response Element) FAO_Genes FAO Target Genes (e.g., CPT1A, ACOX1) PPRE->FAO_Genes Activates mRNA mRNA FAO_Genes->mRNA Transcription Transcription_Complex Transcription Machinery CoRepressor Co-repressors CoRepressor->PPARa_RXR_Inactive PPARa_RXR_Active->PPRE Binds to PPARa_RXR_Inactive->PPRE Binds to PPARa_RXR_Inactive->FAO_Genes Represses

Caption: PPARα signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various studies. These tables provide a reference for expected outcomes when using this antagonist.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineTreatmentResultReference
IC₅₀ -Inhibition of GW409544-induced PPARα activation0.24 µM[3][4]
FAO Rate VL-17A Human Hepatoma5 µM this compound for 24hRestored ethanol-mediated inhibition of oleate (B1233923) oxidation[7]
Gene Expression HepG2This compoundSignificantly reduced protein expression of PPARα, CPT-1a, ACOX1[3]
Cell Viability Caki-1, 786-O (Renal Cancer)12.5 - 100 µM for 72hDose-dependent decrease in cell viability[3]
Apoptosis Caki-1, 786-O (Renal Cancer)25-50 µM for 24hInduced apoptosis and cell cycle arrest at G0/G1[8]
Fatty Acid Uptake Intestinal Organoids6 µM this compound for 24hMarkedly decreased fatty acid uptake[6][9]

Table 2: In Vivo Efficacy of this compound

ModelTreatment ProtocolKey FindingReference
Xenograft Mouse Model (Caki-1 cells) 20 mg/kg, intraperitoneally, every other day for 4 weeksSignificantly attenuated tumor growth[10]
NAFLD Mouse Model (HFD-fed) 10 mg/kg, gavage, dailyImproved obesity and NASH, decreased intestinal fatty acid uptake[6][9]

Experimental Protocols

Herein, we provide detailed protocols for utilizing this compound to study its effects on fatty acid oxidation in cell culture.

Protocol 1: In Vitro Inhibition of FAO in Cultured Cells

This protocol outlines the general procedure for treating adherent cells with this compound to assess its impact on FAO-related endpoints.

Materials:

  • This compound (Tocris, MedChemExpress, or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Appropriate cell culture medium and supplements (e.g., FBS)

  • Adherent cells of interest (e.g., HepG2, Caki-1)

  • Sterile microcentrifuge tubes and serological pipettes

  • Cell culture plates (e.g., 6-well or 12-well)

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding:

    • Seed cells in the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare working solutions of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).

  • Cell Treatment:

    • Remove the old medium from the cell culture plates.

    • Wash the cells once with sterile Phosphate-Buffered Saline (PBS).

    • Add the prepared medium containing this compound or the vehicle control to the respective wells.

  • Incubation:

    • Return the plates to the incubator for the desired treatment period (typically 24-48 hours, but may require optimization).

  • Downstream Analysis:

    • After incubation, cells can be harvested for various analyses, such as RNA extraction for RT-qPCR (Protocol 3), protein extraction for Western blotting, or direct measurement of FAO (Protocol 2).

Protocol 2: Measurement of Fatty Acid Oxidation via Radiolabeled Substrate

This protocol measures the rate of FAO by quantifying the production of ³H₂O from [9,10-³H]-oleic acid.

Materials:

  • [9,10-³H]-oleic acid or [1-¹⁴C]-palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-Carnitine

  • Cells cultured in 6-well plates, treated with this compound as per Protocol 1

  • Assay Medium: Serum-free medium containing 1% fatty acid-free BSA and 0.5 mM L-Carnitine

  • Substrate Medium: Assay medium containing the radiolabeled fatty acid

  • 10% Trichloroacetic acid (TCA)

  • Activated charcoal

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Preparation: Treat cells with this compound or vehicle for the desired duration (e.g., 24 hours) as described in Protocol 1.

  • Pre-incubation:

    • Remove the treatment medium and wash cells twice with warm PBS.

    • Add 1 mL of pre-warmed Assay Medium to each well and incubate for 30-60 minutes at 37°C to deplete endogenous fatty acids.

  • Initiate FAO Reaction:

    • Prepare the Substrate Medium containing the radiolabeled oleate (final activity of ~1-2 µCi/mL).

    • Remove the pre-incubation medium and add 1 mL of the Substrate Medium to each well.

    • Incubate for 2-4 hours at 37°C.

  • Reaction Termination and Separation:

    • Transfer the radioactive medium from each well to a labeled microcentrifuge tube.

    • Add 100 µL of 10% TCA to each tube to precipitate proteins and un-metabolized oleate bound to BSA.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Separation of ³H₂O:

    • Prepare a column by adding a 10% activated charcoal slurry to a pasture pipette plugged with glass wool.

    • Carefully transfer the supernatant from the centrifuged tube to the charcoal column. The charcoal will bind the un-metabolized [³H]-oleate.

    • Collect the flow-through, which contains the ³H₂O produced during β-oxidation.

  • Quantification:

    • Add a known volume of the flow-through to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Normalization:

    • After removing the radioactive medium, lyse the cells in the wells and measure the total protein concentration (e.g., using a BCA assay).

    • Normalize the CPM values to the total protein content in each well (CPM/mg protein) to determine the FAO rate.

FAO_Workflow start 1. Seed and Culture Cells treat 2. Treat Cells with this compound or Vehicle Control (24h) start->treat preincubate 3. Pre-incubate in Serum-Free Medium treat->preincubate add_substrate 4. Add Medium with Radiolabeled Fatty Acid preincubate->add_substrate incubate_fao 5. Incubate (2-4h) to Allow FAO add_substrate->incubate_fao terminate 6. Collect Medium & Terminate with TCA incubate_fao->terminate separate 7. Separate ³H₂O from Substrate via Charcoal Column terminate->separate count 8. Measure Radioactivity (Scintillation Counting) separate->count normalize 9. Normalize CPM to Total Cellular Protein count->normalize end 10. Determine FAO Rate normalize->end

Caption: Experimental workflow for measuring fatty acid oxidation.

Protocol 3: Analysis of FAO Gene Expression by RT-qPCR

This protocol is for measuring changes in the mRNA levels of PPARα target genes (e.g., CPT1A, ACOX1) following this compound treatment.

Materials:

  • Cells treated with this compound as per Protocol 1

  • RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (CPT1A, ACOX1) and a housekeeping gene (GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Lysis and RNA Extraction:

    • Following treatment (Protocol 1), wash cells with PBS and lyse them directly in the well.

    • Extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.

    • Quantify RNA concentration and assess purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.

    • Run the qPCR reaction using a standard thermal cycling protocol (including initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

    • Compare the normalized expression levels in this compound-treated samples to the vehicle-treated control samples.

References

Application Notes and Protocols for the Use of GW6471 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of GW6471, a potent peroxisome proliferator-activated receptor alpha (PPARα) antagonist, in preclinical xenograft models of cancer. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on peer-reviewed studies.

Introduction

This compound is a selective antagonist of PPARα, a nuclear receptor and transcription factor that plays a significant role in lipid metabolism and energy homeostasis.[1][2] In the context of oncology, PPARα has been identified as a potential therapeutic target in various cancers, including renal cell carcinoma (RCC) and breast cancer, where it can influence metabolic reprogramming, cell proliferation, and survival.[3][4][5] this compound competitively inhibits the binding of ligands to PPARα, leading to the recruitment of co-repressors and subsequent downregulation of target gene expression.[6] This inhibitory action can disrupt cancer cell metabolism and attenuate tumor growth, making this compound a valuable tool for preclinical cancer research.[3][7]

Mechanism of Action

This compound exerts its anti-tumor effects primarily by antagonizing PPARα. This leads to the modulation of several downstream signaling pathways critical for cancer cell growth and survival. One of the key mechanisms is the downregulation of the oncoprotein c-Myc, which is a master regulator of cell proliferation and metabolism.[3][7] By inhibiting PPARα, this compound can lead to decreased c-Myc expression, resulting in cell cycle arrest and apoptosis.[3][8] Furthermore, PPARα inhibition by this compound has been shown to interfere with the metabolic reprogramming of cancer cells, including the attenuation of fatty acid oxidation and glycolysis.[7]

Signaling Pathway Diagram

GW6471_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound PPARa PPARα This compound->PPARa Antagonizes This compound->PPARa PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Metabolism Altered Metabolism (↓ Fatty Acid Oxidation, ↓ Glycolysis) PPARa->Metabolism Regulates RXR RXR RXR->PPRE cMyc c-Myc PPRE->cMyc Regulates Transcription cMyc->Metabolism Proliferation ↓ Cell Proliferation & Survival cMyc->Proliferation

Caption: Mechanism of action of this compound as a PPARα antagonist.

Experimental Protocols

This section provides a detailed protocol for an in vivo xenograft study using this compound. The following methodology is based on a study investigating the effects of this compound on a renal cell carcinoma xenograft model.[4]

Materials
  • This compound (Tocris Bioscience, or other reputable supplier)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Caki-1 human renal cell carcinoma cells (or other suitable cancer cell line)[9][10]

  • Athymic nude mice (Nu/Nu), 6-8 weeks old[4]

  • Matrigel (optional, to improve tumor take rate)[11]

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Experimental Workflow Diagram

Xenograft_Workflow cluster_workflow Xenograft Experiment Workflow A 1. Cell Culture (Caki-1 cells) B 2. Cell Preparation (Harvest and resuspend in PBS) A->B C 3. Subcutaneous Injection (Inject cells into flank of nude mice) B->C D 4. Tumor Growth Monitoring (Measure tumor volume regularly) C->D E 5. Treatment Initiation (When tumors reach ~100-150 mm³) D->E F 6. This compound Administration (20 mg/kg, IP, every other day) E->F G 7. Continued Monitoring (Tumor volume and animal health) F->G H 8. Study Endpoint & Analysis (Euthanasia, tumor excision, and analysis) G->H

Caption: A typical workflow for a xenograft study with this compound.

Detailed Methodology

1. Preparation of this compound Solution:

  • Dissolve this compound in DMSO to create a stock solution.

  • For administration, dilute the stock solution in sterile PBS to a final concentration where the vehicle is 4% DMSO in PBS. The final injection volume should be approximately 100-200 µL per mouse. Prepare fresh dilutions for each injection day.

2. Animal Model and Tumor Cell Implantation:

  • Acclimate 6-8 week old male athymic Nu/Nu mice for at least one week before the experiment.[4]

  • Culture Caki-1 cells (or another cell line of interest) under standard conditions. Harvest cells during the logarithmic growth phase.[11]

  • Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor establishment.[11]

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[12]

3. Tumor Growth Monitoring and Treatment:

  • Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.[1]

  • Calculate tumor volume using the formula: (Width^2 x Length) / 2.[1]

  • Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

  • Administer this compound intraperitoneally (IP) at a dose of 20 mg/kg body weight every other day.[4]

  • The control group should receive the vehicle (4% DMSO in PBS) following the same schedule and route of administration.[4]

  • Continue treatment for a predetermined period, typically 3-4 weeks, while monitoring tumor growth and the overall health of the animals (body weight, behavior, etc.).

4. Endpoint and Data Analysis:

  • At the end of the study, euthanize the mice according to institutional guidelines.

  • Excise the tumors, measure their final weight and volume.

  • A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot for c-Myc) or fixed in formalin for histological examination.

  • Compare the tumor growth curves, final tumor volumes, and weights between the this compound-treated and control groups using appropriate statistical methods.

Data Presentation

The following tables summarize the typical experimental parameters and expected outcomes for a xenograft study using this compound.

Table 1: Experimental Parameters for this compound Xenograft Study

ParameterDescriptionReference
Drug This compound (PPARα antagonist)[6]
Animal Model Athymic Nude Mice (Nu/Nu), 6-8 weeks old[4]
Cell Line Caki-1 (Human Renal Cell Carcinoma)[4][9]
Cell Inoculum 5 x 10^6 - 1 x 10^7 cells in PBS (Matrigel optional)[11][12]
Route of Injection Subcutaneous[12]
Dosage 20 mg/kg body weight[4]
Vehicle 4% DMSO in PBS[4]
Administration Route Intraperitoneal (IP)[4]
Treatment Schedule Every other day[4]
Treatment Duration 3-4 weeks[4]

Table 2: Summary of Expected Quantitative Outcomes

Outcome MeasureExpected Result with this compound TreatmentReference
Tumor Growth Significant inhibition of tumor growth compared to vehicle control.[3][4][7]
Final Tumor Volume Significantly smaller tumor volumes at the end of the study.[4]
Final Tumor Weight Significantly lower tumor weights at the end of the study.[4]
c-Myc Expression Downregulation of c-Myc protein levels in tumor tissue.[3][7]
Animal Body Weight No significant adverse effects on body weight.[4]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PPARα in cancer biology using xenograft models. The protocols and data presented here provide a solid foundation for designing and executing in vivo studies to evaluate the anti-tumor efficacy of PPARα antagonism. Researchers should always adhere to institutional guidelines for animal care and use when conducting such experiments.

References

Troubleshooting & Optimization

GW6471 solubility in DMSO and other solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting advice for the use of GW6471, a selective PPARα antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective antagonist of the peroxisome proliferator-activated receptor α (PPARα), with an IC50 of 0.24 μM.[1][2] It functions by enhancing the binding affinity of the PPARα ligand-binding domain to co-repressor proteins such as SMRT and NCoR, thereby inhibiting the transcription of PPARα target genes.[1] Due to its role in modulating metabolic pathways, this compound is utilized in research to study lipid metabolism, cancer, and other processes regulated by PPARα.[3][4][5]

Q2: What is the solubility of this compound in common laboratory solvents?

This compound is a crystalline solid that is soluble in several organic solvents but is sparingly soluble in aqueous buffers.[6] The table below summarizes its solubility in various solvents. For optimal results, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce solubility.[7]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO11 - 10017.7 - 161.37Sonication, warming, and using fresh, hygroscopic DMSO is recommended for higher concentrations.[1][2][7]
Dimethyl Formamide (DMF)2032.3-
Ethanol6.2 - 1010 - 16.1-
10% DMSO + 90% Saline0.250.4A possible formulation for in vivo use.[1]
1:2 DMF:PBS (pH 7.2)0.330.53Prepared by first dissolving in DMF, then diluting with PBS.[6]

Data compiled from multiple sources.[1][2][6][7] Molecular weight used for conversion: 619.67 g/mol .[1]

Q3: How should I prepare a stock solution of this compound?

Preparing a concentrated stock solution in an appropriate organic solvent is the first step for most experiments.

Experimental Protocol: Stock Solution Preparation

  • Weighing: Accurately weigh the required amount of this compound crystalline solid in a suitable vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial. For example, to prepare a 10 mM stock solution, add 1.61 mL of DMSO to 10 mg of this compound.

  • Dissolution: To ensure complete dissolution, cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, sonication is recommended.[1] Gentle warming (e.g., to 60°C) can also aid dissolution in DMSO.[2]

  • Inert Gas (Optional but Recommended): For long-term stability, it is advisable to purge the vial with an inert gas like nitrogen or argon before sealing.[6]

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed aliquots to prevent degradation from repeated freeze-thaw cycles.[1][2] Stock solutions in DMSO are stable for at least one year at -80°C.[1]

Q4: How can I prepare a working solution for aqueous/cell culture experiments?

This compound has poor solubility in aqueous buffers.[6] A two-step dilution method is required to prepare a working solution for cell-based assays.

Experimental Protocol: Aqueous Working Solution Preparation

  • Initial Dilution: First, dissolve this compound in an organic solvent like DMSO or DMF to create a concentrated stock solution as described in Q3.[6]

  • Serial Dilution: Dilute the stock solution with your aqueous buffer of choice (e.g., PBS, cell culture medium). It is crucial to add the stock solution to the aqueous buffer while vortexing to prevent precipitation.

  • Example: To achieve a final concentration of 0.33 mg/mL in a 1:2 DMF:PBS solution, first dissolve this compound in DMF and then dilute this solution with PBS (pH 7.2).[6]

  • Stability: Aqueous solutions of this compound are not stable for long-term storage. It is strongly recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day.[6]

Troubleshooting Guide

Problem: The this compound powder is not fully dissolving in the solvent.

If you encounter difficulty dissolving this compound, follow this troubleshooting workflow.

G start Problem: This compound powder not fully dissolving check_solvent Is the solvent fresh, high-purity, anhydrous DMSO? start->check_solvent use_fresh Action: Use a new, unopened bottle of anhydrous DMSO. check_solvent->use_fresh No check_conc Is the concentration below the maximum solubility limit? check_solvent->check_conc Yes use_fresh->check_conc sonicate Action: Sonicate the solution in a water bath for 5-10 minutes. check_conc->sonicate Yes recalculate Action: Re-weigh and recalculate. Consider making a more dilute stock. check_conc->recalculate No warm Action: Warm the solution briefly to 37-60°C with gentle mixing. sonicate->warm success Result: Compound is dissolved. warm->success recalculate->check_conc G Mechanism of this compound Action on PPARα Pathway cluster_nucleus Nucleus cluster_complex ppara PPARα rxr RXR ppre PPRE (on DNA) ppara->ppre Binds corepressor Co-repressors (SMRT/NCoR) ppara->corepressor Recruitment Enhanced rxr->ppre Binds genes Target Gene Transcription (Fatty Acid Metabolism) ppre->genes Activates corepressor->ppre Blocks Activation This compound This compound This compound->ppara Binds & Inhibits ligand Endogenous Ligands (e.g., Fatty Acids) ligand->ppara Activates

References

potential off-target effects of GW6471.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GW6471. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] It functions by disrupting the interaction between PPARα and its coactivators, while promoting the binding of corepressors.[2] This leads to the inhibition of PPARα-mediated gene transcription.

Q2: Is this compound selective for PPARα?

A2: No, this compound is not entirely selective for PPARα. It has been identified as a potent dual antagonist of both PPARα and PPARγ, with no significant activity on PPARδ.[3][4] This lack of selectivity is a critical consideration in experimental design and data interpretation.

Q3: What are the known off-target effects of this compound?

A3: The most well-documented off-target effect of this compound is its antagonistic activity on PPARγ.[3][4] Additionally, studies have shown that some of the in vitro anti-proliferative effects of this compound are independent of both PPARα and PPARγ, suggesting the existence of other, currently unidentified, off-target interactions.[3][4]

Q4: Can the on-target effects of this compound be confirmed in my experiments?

A4: Yes, the on-target effects of this compound can be validated using molecular biology techniques. The most common approach is to use small interfering RNA (siRNA) to specifically silence the expression of PPARα. If the cellular or molecular effects observed with this compound treatment are recapitulated by PPARα siRNA, it provides strong evidence for an on-target mechanism.[5]

Q5: What are the potential consequences of this compound's off-target effects in my experiments?

A5: The off-target effects of this compound can lead to misinterpretation of experimental results. For example, an observed biological effect might be incorrectly attributed to PPARα inhibition when it is, in fact, mediated by PPARγ antagonism or another off-target interaction. This is particularly important in studies where the roles of different PPAR isoforms are being investigated.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or contradictory results compared to published PPARα literature. The observed effect may be due to the off-target antagonism of PPARγ or other unidentified targets.[3][4]1. Validate on-target effect: Use PPARα siRNA to confirm if the phenotype is replicated. 2. Test for PPARγ involvement: Use a selective PPARγ antagonist (e.g., GW9662) to see if it produces a similar effect. 3. Consider alternative hypotheses: The observed effect may be independent of PPAR signaling.
Cell viability is affected in a manner inconsistent with PPARα's known function in the cell type under study. The anti-proliferative effects of this compound have been shown to be off-target in some cancer cell lines.[3][4]1. Perform control experiments: Test the effect of this compound in PPARα and PPARγ knockout/knockdown cell lines.[3] 2. Titrate the concentration: Use the lowest effective concentration of this compound to minimize off-target effects.
Changes in signaling pathways not typically associated with PPARα activation. This compound may be interacting with other cellular proteins, such as kinases or other nuclear receptors.1. Conduct pathway analysis: Use phosphoproteomics or other systems biology approaches to identify affected pathways. 2. Review literature for similar off-target profiles: Investigate if other compounds with a similar chemical structure have known off-target interactions.

Quantitative Data Summary

Target Reported Activity IC50 Reference
PPARαAntagonist0.24 µM[1][2]
PPARγAntagonistHigh affinity binding observed, specific IC50 for antagonism not consistently reported but identified as a potent antagonist.[3][4]
PPARδNo significant effect-[3]

Key Experimental Protocols

1. siRNA-Mediated Silencing of PPARα to Validate On-Target Effects

  • Objective: To confirm that the biological effects of this compound are mediated through the inhibition of PPARα.

  • Methodology:

    • Culture cells to 50-60% confluency.

    • Transfect cells with either a validated PPARα-specific siRNA or a non-targeting scramble control siRNA using a suitable transfection reagent.

    • After 24-48 hours, confirm PPARα knockdown by Western blot or qRT-PCR.

    • Treat the transfected cells with this compound or vehicle control.

    • Assess the biological endpoint of interest (e.g., cell viability, gene expression, protein phosphorylation).

    • Interpretation: If the effect of this compound is absent or significantly reduced in the PPARα siRNA-treated cells compared to the scramble control, it indicates an on-target effect.

2. Cell Viability Assay (MTT Assay)

  • Objective: To assess the effect of this compound on cell proliferation and viability.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Visualizations

GW6471_On_Target_Pathway cluster_inhibition Inhibition of Activation cluster_recruitment Promotion of Repression This compound This compound PPARa PPARα This compound->PPARa Binds to LBD This compound->PPARa Coactivators Coactivators (e.g., SRC-1, CBP) PPARa->Coactivators Interaction Blocked Corepressors Corepressors (e.g., SMRT, N-CoR) PPARa->Corepressors Interaction Enhanced PPRE PPRE (Peroxisome Proliferator Response Element) Corepressors->PPRE Binds to GeneTranscription Target Gene Transcription PPRE->GeneTranscription Represses

Caption: On-target mechanism of this compound action on PPARα.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound CheckSelectivity Is the effect due to PPARγ antagonism? Start->CheckSelectivity ValidateOnTarget Is the effect mediated by PPARα? CheckSelectivity->ValidateOnTarget No PPARg_exp Use selective PPARγ antagonist CheckSelectivity->PPARg_exp Yes siRNA_exp Perform PPARα siRNA experiment ValidateOnTarget->siRNA_exp Test OffTargetConclusion Conclude potential for non-PPAR off-target effects OnTargetConclusion Conclude effect is on-target (PPARα mediated) PPARgConclusion Conclude effect is likely mediated by PPARγ siRNA_exp->OffTargetConclusion Phenotype not replicated siRNA_exp->OnTargetConclusion Phenotype replicated PPARg_exp->PPARgConclusion

Caption: Troubleshooting workflow for unexpected this compound results.

References

GW6471 Stability in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of GW6471 in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in DMSO and ethanol.[1][2] For cell culture applications, DMSO is the most common solvent. It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in high-purity, sterile DMSO.[3][4]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2][4] The solid compound is stable for at least four years when stored at -20°C.[2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the stability of this compound in cell culture media?

A3: Currently, there is limited publicly available data on the specific half-life and degradation kinetics of this compound in common cell culture media such as DMEM or RPMI at 37°C. The stability of a compound in media can be influenced by various factors including media composition, pH, and the presence of serum. Therefore, it is highly recommended to empirically determine the stability of this compound under your specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section of this guide.

Q4: Can I pre-mix this compound into my cell culture medium for long-term storage?

A4: It is not recommended to store this compound in cell culture medium for extended periods. Cell culture media are complex mixtures, and components like L-glutamine can degrade over time, affecting the overall quality of the medium.[5] It is best practice to add this compound to the medium immediately before use.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium. - The final concentration of this compound exceeds its solubility in the aqueous medium.[6] - The DMSO concentration in the final working solution is too high. - The compound was added to cold medium.- Lower the final working concentration of this compound. - Ensure the final DMSO concentration is non-toxic and does not exceed 0.5% (ideally ≤ 0.1%). - Use pre-warmed (37°C) cell culture medium when preparing the final working solution. - Perform a serial dilution of the stock solution in pre-warmed medium rather than adding the concentrated stock directly.
Inconsistent or no observable effect of this compound. - Degradation of this compound in the cell culture medium during the experiment. - The concentration of active compound is lower than expected due to precipitation or adsorption to plasticware. - The target pathway (PPARα) is not active or expressed in the cell model being used.- Determine the stability of this compound under your experimental conditions (see protocol below). If degradation is rapid, consider replenishing the medium with fresh compound at appropriate intervals. - Visually inspect the culture for any signs of precipitation. - Confirm the expression and activity of PPARα in your cell line using methods like Western blotting or qPCR.
High variability between experimental replicates. - Inconsistent cell seeding density. - Pipetting errors during the preparation of working solutions. - Edge effects in multi-well plates.- Ensure a homogeneous cell suspension before seeding. - Use calibrated pipettes and ensure thorough mixing at each dilution step. - Avoid using the outer wells of multi-well plates for treatment groups, or fill them with sterile PBS to maintain humidity.
Cell death or signs of toxicity. - The concentration of this compound is too high. - The concentration of the solvent (DMSO) is toxic to the cells. - The compound itself is cytotoxic to the specific cell line at the tested concentrations.- Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound. - Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%). - Include a vehicle control (medium with the same concentration of DMSO) in all experiments.

Data Presentation

Table 1: Solubility and Storage of this compound

Parameter Value Reference
Solubility in DMSO 50-75 mM[1][4]
Solubility in Ethanol 10 mM[1]
Storage of Solid -20°C[2][4]
Stability of Solid ≥ 4 years at -20°C[2]
Storage of Stock Solution -20°C or -80°C[2][4]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials:

  • This compound

  • High-purity DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI), with all supplements (e.g., FBS, antibiotics)

  • Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

2. Procedure:

  • Preparation of this compound-spiked medium:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Warm your complete cell culture medium to 37°C.

    • Spike the pre-warmed medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

    • Prepare a sufficient volume for all time points.

  • Sample Collection:

    • Aliquot the this compound-spiked medium into sterile microcentrifuge tubes or wells of a plate.

    • Immediately collect the first sample (T=0).

    • Place the remaining samples in a 37°C, 5% CO₂ incubator.

    • Collect samples at subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • For each time point, transfer an aliquot of the medium to a new tube.

    • To precipitate proteins and stop degradation, add three volumes of cold acetonitrile (B52724) containing an internal standard.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • Analysis:

    • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Calculation:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.

    • Plot the percentage of this compound remaining against time to determine its stability profile and half-life.

Mandatory Visualizations

Signaling Pathways and Workflows

GW6471_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Antagonist Binding CoRepressors Co-repressors (e.g., NCoR, SMRT) PPARa_RXR->CoRepressors Recruitment PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binding CoActivators Co-activators CoActivators->PPARa_RXR Displacement Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Inhibition

Caption: this compound antagonism of the PPARα signaling pathway.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Spike_Media Spike Pre-warmed Cell Culture Medium Prep_Stock->Spike_Media Aliquot Aliquot into Microtubes Spike_Media->Aliquot T0 Collect T=0 Sample Aliquot->T0 Incubate Incubate at 37°C Aliquot->Incubate Process Protein Precipitation (Acetonitrile) T0->Process Time_Points Collect Samples at Various Time Points Incubate->Time_Points Time_Points->Process Centrifuge Centrifuge and Collect Supernatant Process->Centrifuge Analyze HPLC or LC-MS Analysis Centrifuge->Analyze Calculate Calculate % Remaining vs. T=0 Analyze->Calculate

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Optimizing GW6471 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize GW6471 concentration for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and specific antagonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] Its mechanism involves blocking the activity of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and energy homeostasis.[4][5][6] As an antagonist, this compound enhances the recruitment of co-repressor proteins (like NCoR and SMRT) to PPARα, which in turn inhibits the transcription of its target genes.[2]

Q2: How does this compound impact cell viability? In various cancer cell lines, inhibition of PPARα by this compound has been shown to reduce cell viability by inducing apoptosis (programmed cell death) and causing cell cycle arrest, typically at the G0/G1 phase.[7][8][9][10] This effect is associated with the downregulation of key cell cycle regulatory proteins such as c-Myc, Cyclin D1, and CDK4.[8][9] Notably, some studies suggest that this compound's cytotoxic effects are specific to tumor cells, with minimal impact on healthy cells.[7]

Q3: What is a recommended starting concentration range for this compound in cell viability assays? The optimal concentration of this compound is highly dependent on the cell line and the duration of the experiment. For initial range-finding experiments, a broad range with 10-fold serial dilutions (e.g., 1 nM to 100 µM) is recommended.[11] Based on published studies, a narrower range for dose-response experiments could be between 1 µM and 100 µM. For example, studies on renal cell carcinoma have used concentrations from 12.5 µM to 100 µM for 72-hour assays, while research on breast cancer stem cells used a range of 4 µM to 16 µM.[1][7]

Q4: What should I use to dissolve this compound and prepare stock solutions? this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][8] This stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations for the assay. It is critical to ensure that the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic to the cells (typically ≤ 0.5%).

Q5: Are there any known off-target effects or alternative mechanisms for this compound? While this compound is widely used as a specific PPARα antagonist, researchers should be aware of potential off-target effects. One study reported that the anti-tumor effects of this compound in mesothelioma cell lines were likely off-target.[12][13] Another investigation found that this compound can also act as an antagonist for PPARγ, suggesting it may be a dual PPARα/γ antagonist.[13] These findings highlight the importance of including appropriate controls, such as siRNA-mediated knockdown of PPARα, to confirm that the observed effects are indeed on-target.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicate Wells 1. Inconsistent cell seeding.2. Pipetting errors during compound addition.3. Edge effects in the microplate.4. Cell contamination.1. Ensure a single-cell suspension before seeding. Mix cells thoroughly but gently.2. Use calibrated pipettes and change tips for each concentration. Add compounds to the medium, not directly onto cells.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.4. Regularly check cell cultures for any signs of contamination.
No Significant Effect on Cell Viability 1. This compound concentration is too low.2. Incubation time is too short.3. The cell line is resistant to PPARα antagonism.4. Compound degradation.1. Perform a broader dose-response experiment with higher concentrations (e.g., up to 100 µM).[1]2. Increase the incubation period (e.g., from 24h to 48h or 72h).[1][7]3. Verify PPARα expression in your cell line. Consider testing other cell lines known to be sensitive.4. Prepare fresh stock solutions and dilutions for each experiment. Store stock solutions properly (-20°C or -80°C).
Unexpectedly High Cytotoxicity at Low Concentrations 1. Error in stock solution concentration or dilution calculation.2. High sensitivity of the cell line.3. Solvent (DMSO) toxicity.1. Double-check all calculations. Re-measure the compound and prepare a fresh stock solution.2. Perform the assay with a lower concentration range (e.g., nanomolar to low micromolar).3. Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control with the highest DMSO concentration used.
Inconsistent Results Across Experiments 1. Variation in cell passage number or health.2. Inconsistent incubation conditions (CO₂, temperature, humidity).3. Reagent variability (e.g., lot-to-lot differences in serum or assay kits).1. Use cells within a consistent, low passage number range. Do not use cells that are over-confluent.2. Ensure incubators are properly calibrated and maintained.3. Record lot numbers for all reagents. If a new lot is introduced, consider running a validation experiment to ensure consistency.

Data Presentation

Table 1: Recommended Starting Concentration Ranges of this compound for Various Cancer Cell Lines

Cell Line TypeExample Cell LinesConcentration Range (72h)Reference(s)
Renal Cell Carcinoma786-O, Caki-112.5 - 100 µM[1]
Breast Cancer (Stem Cells)MDA-MB-231 (mammospheres)4 - 16 µM[7][14]
Head and Neck ParagangliomaPTJ64i, PTJ86i5 - 25 µM[10]
Intestinal AdenocarcinomaHT-29, Caco-2~10 µM

Table 2: Example IC50 Values of this compound in Different Contexts

Assay Type / Cell LineIC50 ValueNotesReference(s)
PPARα Activation Reporter Assay0.24 µM (240 nM)Inhibition of agonist-induced PPARα activation.[1][2]
Head and Neck Paraganglioma (PTJ64i)10 µMCell viability after 72h treatment.[10]
Head and Neck Paraganglioma (PTJ86i)16 µMCell viability after 72h treatment.[10]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To find the cell number that ensures cells are in the exponential growth phase throughout the experiment and the assay signal is within the linear range.

  • Preparation: Create a single-cell suspension of the desired cell line in a complete culture medium.

  • Serial Dilution: Prepare a series of cell dilutions to test a range of seeding densities (e.g., 500, 1,000, 2,000, 5,000, 10,000 cells/well in a 96-well plate).[15]

  • Seeding: Plate 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a background control.

  • Incubation: Incubate the plate under standard conditions (37°C, 5% CO₂).

  • Daily Measurement: At various time points (e.g., 24, 48, 72, and 96 hours), measure cell viability in a set of wells for each density using your chosen assay (e.g., MTT, MTS).

  • Analysis: Plot the viability signal against time for each seeding density. Select the density that remains in a logarithmic growth phase for the intended duration of your drug treatment experiment (e.g., 72 hours) without reaching over-confluence.

Protocol 2: this compound Dose-Response and IC50 Determination (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock. A common approach is to use an 8-point curve with 3-fold or 4-fold dilutions. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control (medium only).

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X this compound dilutions and controls to the corresponding wells. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition: Prepare a 5 mg/mL MTT solution in sterile PBS. Add 20 µL of this solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells (background) from all other values.

    • Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.

    • Plot the normalized viability (%) against the log of the this compound concentration.

    • Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) to fit the curve and calculate the IC50 value.[11]

Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARα Agonist (e.g., Fatty Acids) PPARa_RXR_inactive PPARα / RXR Heterodimer Ligand->PPARa_RXR_inactive Activates This compound This compound (Antagonist) This compound->PPARa_RXR_inactive Inhibits PPARa_RXR_active PPARα / RXR Complex PPARa_RXR_inactive->PPARa_RXR_active CoRepressors Co-Repressors (NCoR, SMRT) PPARa_RXR_inactive->CoRepressors Recruits PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds to CoRepressors->PPRE Represses Transcription CoActivators Co-Activators CoActivators->PPARa_RXR_active Recruited TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Metabolism Fatty Acid Metabolism & Energy Homeostasis TargetGenes->Metabolism

Caption: The PPARα signaling pathway and the inhibitory mechanism of this compound.

Experimental_Workflow cluster_prep Phase 1: Assay Preparation cluster_exp Phase 2: Dose-Response Experiment cluster_analysis Phase 3: Data Acquisition & Analysis A1 1. Select Cell Line & Culture Cells A2 2. Determine Optimal Seeding Density A1->A2 B1 3. Seed Cells at Optimal Density A2->B1 Proceed with Optimal Density B3 5. Treat Cells for Desired Duration (e.g., 72h) B1->B3 B2 4. Prepare this compound Serial Dilutions B2->B3 C1 6. Perform Cell Viability Assay (e.g., MTT) B3->C1 Proceed to Measurement C2 7. Measure Signal (e.g., Absorbance) C1->C2 C3 8. Normalize Data & Plot Dose-Response Curve C2->C3 C4 9. Calculate IC50 Value C3->C4

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Overcoming Poor Metabolic Stability of GW6471 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor metabolic stability of GW6471, a potent PPARα antagonist that also exhibits activity against PPARγ. Our goal is to equip researchers with the knowledge to effectively use this compound in in vivo experiments and to guide the development of more stable and effective analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] It functions by competitively binding to the ligand-binding domain of PPARα, which prevents the recruitment of coactivator proteins and instead promotes the binding of corepressors like SMRT and NCoR.[3] This inhibition of PPARα activation leads to the downregulation of target genes involved in various metabolic processes, including fatty acid oxidation and lipid metabolism.[1][4] Notably, some studies have also demonstrated that this compound can act as an antagonist for PPARγ.

Q2: Why is the in vivo use of this compound challenging?

A2: The primary challenge for the in vivo application of this compound is its poor metabolic stability . It is rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver, leading to a very short half-life and low systemic exposure when administered alone. This rapid clearance can make it difficult to achieve and maintain therapeutic concentrations in animal models.

Q3: Which metabolic pathways are responsible for the instability of this compound?

A3: The primary route of metabolism for this compound is through oxidation by hepatic cytochrome P450 (CYP) enzymes. While the specific CYP isozymes responsible have not been definitively identified in publicly available literature, this class of enzymes is well-known for metabolizing a wide range of xenobiotics.

Q4: How does this compound-mediated PPARα antagonism affect cellular metabolism?

A4: By antagonizing PPARα, this compound can induce significant changes in cellular metabolism. In cancer cells, for example, it has been shown to inhibit fatty acid oxidation (FAO), a key energy source for some tumors.[1][5] This can lead to an energy imbalance, metabolic stress, and ultimately, apoptosis and reduced cell proliferation.[1] Furthermore, studies have shown that PPARα inhibition by this compound can decrease the expression of the oncogene c-Myc, which plays a crucial role in regulating cancer cell metabolism.[5][6]

Troubleshooting Guide: Strategies to Overcome Poor Metabolic Stability

Researchers encountering difficulties with in vivo experiments using this compound due to its rapid metabolism can consider the following troubleshooting strategies.

Issue 1: Low or undetectable plasma concentrations of this compound in vivo
  • Strategy 1: Co-administration with a Pan-CYP Inhibitor. A common and effective strategy is to co-administer this compound with a pan-CYP inhibitor, such as 1-aminobenzotriazole (B112013) (ABT). ABT is a mechanism-based inactivator of a broad range of CYP enzymes and can significantly reduce the metabolic clearance of co-administered drugs. This approach increases the systemic exposure and prolongs the half-life of this compound, allowing for the maintenance of effective concentrations in vivo.

  • Strategy 2: Increase Dosing and/or Frequency. While less ideal due to potential off-target effects and increased cost, increasing the dose and/or the frequency of administration can help to maintain a therapeutic window. However, this approach should be used with caution and careful monitoring for any signs of toxicity.

Issue 2: Designing this compound analogs with improved metabolic stability

For researchers in drug development aiming to create more stable analogs of this compound, the following strategies, based on established medicinal chemistry principles, can be employed. The key is to identify and modify the "metabolic hotspots" on the molecule that are most susceptible to CYP-mediated oxidation.

  • Strategy 1: Bioisosteric Replacement. This strategy involves replacing a metabolically liable functional group with another group that has similar physical or chemical properties but is more resistant to metabolism. For example, if a specific phenyl ring is identified as a site of hydroxylation, it could be replaced with a pyridine (B92270) or other heterocyclic ring to alter its susceptibility to CYP enzymes.

  • Strategy 2: Introduction of Steric Hindrance. Introducing bulky groups near a metabolic hotspot can sterically hinder the approach of CYP enzymes, thereby reducing the rate of metabolism. For instance, adding a methyl or other alkyl group to a position adjacent to a site of oxidation can improve stability.

  • Strategy 3: Introduction of Electron-Withdrawing Groups. Adding electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl) to aromatic rings can deactivate them towards oxidative metabolism by CYP enzymes.

  • Strategy 4: Deuteration. Replacing hydrogen atoms at a metabolic hotspot with deuterium (B1214612) can sometimes slow down the rate of metabolism due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, making it more difficult to break by metabolic enzymes.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound or its analogs.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (this compound or analog)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Positive control compounds with known metabolic stability (e.g., midazolam for high clearance, verapamil (B1683045) for moderate clearance)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive controls in the incubation buffer. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

    • Thaw the liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the liver microsomes and the test compound in phosphate buffer at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

    • Include a control incubation without the NADPH regenerating system to assess non-CYP mediated degradation.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction samples to pellet the precipitated proteins.

    • Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Quantitative Data Summary

CompoundSpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available
Analog A HumanUser-generated dataUser-generated data
Analog B HumanUser-generated dataUser-generated data

Visualizations

Signaling Pathway of PPARα Antagonism by this compound

PPARa_Antagonism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR_inactive PPARα/RXR Heterodimer (Inactive) This compound->PPARa_RXR_inactive Binds to PPARα PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_inactive->PPRE Binds to DNA Transcription_Repressed Transcription Repressed PPARa_RXR_inactive->Transcription_Repressed Inhibits Transcription CoR Corepressors (e.g., NCoR, SMRT) CoR->PPARa_RXR_inactive Recruited by This compound-bound PPARα TargetGenes Target Genes (e.g., CPT1, FABP) Metabolic_Effects Downstream Metabolic Effects: - Decreased Fatty Acid Oxidation - Altered Lipid Metabolism - Reduced Cell Proliferation TargetGenes->Metabolic_Effects Leads to

Caption: Mechanism of PPARα antagonism by this compound.

Experimental Workflow for Assessing and Overcoming Metabolic Instability

Metabolic_Stability_Workflow cluster_problem Problem Identification cluster_invitro In Vitro Assessment cluster_invivo_strategy In Vivo Strategy cluster_development_strategy Drug Development Strategy Poor_PK Poor In Vivo Efficacy or Low Exposure of this compound Microsomal_Assay Metabolic Stability Assay (Liver Microsomes) Poor_PK->Microsomal_Assay Data_Analysis Determine t½ and CLint Microsomal_Assay->Data_Analysis CYP_Inhibition Co-administer with Pan-CYP Inhibitor (e.g., ABT) Data_Analysis->CYP_Inhibition If stability is low Metabolite_ID Identify Metabolic Hotspots Data_Analysis->Metabolite_ID If stability is low PK_Study Pharmacokinetic Study CYP_Inhibition->PK_Study Analog_Design Design Analogs with Improved Stability Metabolite_ID->Analog_Design Iterative_Testing Iterative In Vitro and In Vivo Testing Analog_Design->Iterative_Testing

Caption: Workflow for addressing the metabolic instability of this compound.

References

GW6471 toxicity and side effects in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity and side effects of the PPARα antagonist, GW6471, in animal models. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the expected toxicities or side effects of this compound in animal models?

A1: Based on current research, this compound is generally well-tolerated in animal models, particularly in xenograft mouse models of cancer, with minimal obvious toxicity and no significant adverse effects reported at therapeutic doses.[1][2][3] Studies have shown that administration of this compound did not adversely affect animal body weight, and kidney and liver function tests remained within normal limits.[1]

Q2: Has this compound shown any organ-specific toxicity?

A2: In studies involving xenograft mouse models for renal cell carcinoma, no adverse effects on kidney or liver function were observed.[1] Furthermore, a study in a rabbit model showed no gross changes in the kidney or alterations in urine output following a bolus intravenous injection.[4]

Q3: What is the mechanism of action of this compound that could be related to potential side effects?

A3: this compound is a competitive antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] Its primary mechanism in a therapeutic context involves the inhibition of cancer cell growth by inducing cell cycle arrest and apoptosis.[4][5] This is achieved through the modulation of signaling pathways that control cell proliferation and survival, such as the PI3K/GSK3β/β-catenin pathway.[5]

Q4: Are there any known effects of this compound on hematological parameters?

A4: The available literature from preclinical cancer studies does not indicate any significant adverse hematological effects. Standard laboratory values, including those related to blood, were not adversely affected in xenograft mouse models.[1]

Troubleshooting Guides

Issue: Unexpected signs of toxicity (e.g., significant weight loss, lethargy) are observed in treated animals.

  • Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve and administer this compound may be causing the adverse effects.

    • Troubleshooting Step: Run a vehicle-only control group to assess the toxicity of the vehicle itself. Common vehicles include DMSO, PBS, and vegetable oil.[6] Ensure the final concentration of solvents like DMSO is at a non-toxic level.

  • Possible Cause 2: Off-Target Effects at High Doses. While therapeutic doses appear safe, excessively high concentrations might lead to unforeseen off-target effects.

    • Troubleshooting Step: Review the dosage and administration frequency. Compare it with published studies (see Table 1). Consider performing a dose-response study to determine the maximum tolerated dose in your specific animal model.

  • Possible Cause 3: Interaction with the Animal Model. The specific strain or health status of the animal model might have an unpredicted sensitivity to PPARα antagonism.

    • Troubleshooting Step: Review the health and genetic background of your animal model. If using a unique or immunocompromised strain, consider a pilot study with a small number of animals to establish a safety profile.

Quantitative Data Summary

Table 1: Summary of In Vivo Studies with this compound Showing No Adverse Effects

Animal ModelDosageAdministration RouteDurationObserved Effects on ToxicityReference
Xenograft Mouse (Caki-1 RCC)20 mg/kgIntraperitonealEvery other day for 4 weeksNo adverse effects on animal weight; kidney and liver function tests were not adversely affected.[1]
Xenograft Mouse (RCC)Not specifiedNot specifiedNot specifiedMinimal obvious toxicity.[3]
Xenograft MouseNot specifiedNot specifiedNot specifiedMinimal toxicity and no adverse reactions.[2]

Experimental Protocols

Protocol 1: In Vivo Treatment of a Xenograft Mouse Model with this compound

  • Animal Model: Male athymic Nu/Nu mice.[1]

  • Cell Line: Caki-1 human renal cell carcinoma cells.[1]

  • Tumor Induction: Subcutaneous implantation of Caki-1 cells.[1]

  • Treatment Initiation: Treatment begins when tumor masses reach approximately 5 mm in diameter.[1]

  • Drug Preparation: this compound is dissolved in a vehicle, for example, 4% DMSO in PBS.[6]

  • Dosage and Administration: 20 mg/kg of this compound administered intraperitoneally every other day for 4 weeks.[1]

  • Control Group: A vehicle control group (e.g., 4% DMSO in PBS) should be run in parallel.[6]

  • Monitoring: Animal weights and tumor growth are monitored regularly. At the end of the study, blood can be collected for kidney and liver function tests.[1]

Visualizations

GW6471_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound PPARa PPARα This compound->PPARa Inhibits cMyc c-Myc PPARa->cMyc Regulates Metabolism Reprogrammed Metabolism PPARa->Metabolism Regulates CellGrowth Tumor Growth cMyc->CellGrowth Metabolism->CellGrowth

Caption: Mechanism of this compound in attenuating tumor growth.

Troubleshooting_Workflow Start Unexpected Toxicity Observed CheckVehicle Run Vehicle-Only Control Start->CheckVehicle VehicleToxic Vehicle is Toxic CheckVehicle->VehicleToxic Yes VehicleNotToxic Vehicle is Not Toxic CheckVehicle->VehicleNotToxic No End Identify Source of Toxicity VehicleToxic->End ReviewDose Review Dosage and Frequency VehicleNotToxic->ReviewDose DoseHigh Dose is Too High ReviewDose->DoseHigh High DoseAcceptable Dose is Within Published Range ReviewDose->DoseAcceptable Acceptable DoseHigh->End ConsiderModel Evaluate Animal Model Sensitivity DoseAcceptable->ConsiderModel ModelSensitive Model-Specific Sensitivity ConsiderModel->ModelSensitive Sensitive ModelSensitive->End

Caption: Troubleshooting workflow for unexpected toxicity.

References

Technical Support Center: Interpreting Unexpected Results with GW6471

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results encountered during experiments with GW6471, a commonly used PPARα antagonist.

Frequently Asked Questions (FAQs)

Q1: My in vitro anti-cancer effects with this compound do not translate to my in vivo model. What could be the reason?

A1: This is a documented phenomenon. Research has shown that the in vitro anti-tumor effects of this compound can be off-target and not related to its PPARα antagonism.[1] For instance, in pleural mesothelioma studies, this compound demonstrated anti-invasive and anti-proliferative activity in cell cultures. However, these effects were not observed in mouse models even at doses that achieved sustained plasma levels sufficient for PPARα/γ inhibition.[1] This suggests that the in vitro efficacy may be due to mechanisms independent of PPARα/γ antagonism. When translating in vitro findings to in vivo systems, it is crucial to verify the on-target effects of this compound in the specific tumor microenvironment.

Q2: I am observing similar effects on cell proliferation and differentiation with both a PPARα agonist and this compound. Is this expected?

A2: This paradoxical effect has been observed in certain cell lines, such as the human colon adenocarcinoma cell line HT-29. In these cells, both PPARα activators (like fenofibrate (B1672516) and WY-14643) and the antagonist this compound were found to decrease cell proliferation and increase the expression of the differentiation marker villin.[2] This suggests that the observed effects may be independent of PPARα activation and could be mediated through alternative signaling pathways. It is important to investigate downstream targets and consider PPARα-independent mechanisms when such results are encountered.[2]

Q3: this compound is inducing apoptosis and cell cycle arrest in my cancer cell line. Is this a confirmed on-target effect of PPARα inhibition?

A3: this compound has been shown to induce apoptosis and cell cycle arrest at the G0/G1 phase in various cancer cell lines, including renal cell carcinoma (RCC) and head and neck paraganglioma cells.[3][4][5] These effects are often associated with the attenuation of cell cycle regulatory proteins like c-Myc, Cyclin D1, and CDK4.[3] While these effects are frequently attributed to PPARα antagonism, it is essential to confirm this in your specific experimental system. The use of techniques like siRNA-mediated knockdown of PPARα can help to verify if the observed apoptosis and cell cycle arrest are indeed on-target effects.[3] Some studies have successfully used siRNA to confirm that the effects of this compound are due to PPARα inhibition.[3]

Q4: I am seeing unexpected changes in cellular metabolism after this compound treatment. What could be the underlying mechanism?

A4: this compound can significantly impact cellular metabolism, particularly in cancer cells. In renal cell carcinoma, PPARα inhibition by this compound has been shown to attenuate fatty acid oxidation and oxidative phosphorylation, especially when glycolysis is inhibited.[6][7] Furthermore, this compound can block the enhanced glycolysis often observed in cancer cells, an effect that may not be present in normal cells.[6][7] These metabolic shifts are often linked to the downregulation of the oncogene c-Myc.[6][7] Therefore, unexpected metabolic results could be due to the intricate interplay between PPARα, c-Myc, and the metabolic reprogramming characteristic of cancer cells.

Q5: Are there any known off-target effects of this compound that I should be aware of?

A5: Yes, there is evidence suggesting that some of the in vitro effects of this compound may be off-target.[1] A study on pleural mesothelioma concluded that the in vitro anti-tumor effect of this compound is off-target.[1] Another study using HAP1 cell lines (including PPARA and PPARG knockouts) showed that this compound inhibited cellular proliferation at micromolar concentrations irrespective of the presence of PPARα or PPARγ, indicating off-target effects.[8] When interpreting your results, especially at higher concentrations, the possibility of off-target effects should be considered.

Troubleshooting Guides

Issue 1: Inconsistent results between different cancer cell lines.
  • Possible Cause: Cell line-specific differences in the expression and activity of PPARα and other nuclear receptors.

  • Troubleshooting Steps:

    • Characterize PPARα expression: Quantify PPARα mRNA and protein levels in your cell lines.

    • Assess PPARα activity: Use a reporter assay to determine the functional activity of PPARα in each cell line.

    • Consider other PPAR isoforms: this compound has been reported to be a dual PPARα/γ antagonist.[1][8] Evaluate the expression of PPARγ and PPARδ in your cell lines.

    • Titrate this compound concentration: Perform dose-response experiments to determine the optimal concentration for on-target effects in each cell line.

Issue 2: Unexpected upregulation of a gene typically suppressed by PPARα.
  • Possible Cause: Indirect or off-target effects of this compound.

  • Troubleshooting Steps:

    • Confirm with siRNA: Use PPARα-specific siRNA to confirm if the gene regulation is truly PPARα-dependent.

    • Investigate alternative pathways: Consider that this compound might be influencing other signaling pathways that converge on your gene of interest.

    • Consult the literature for known off-target effects: Review studies that have investigated the specificity of this compound.

Data Presentation

Table 1: Effects of this compound on Cell Viability in Different Cancer Cell Lines

Cell LineCancer TypeThis compound ConcentrationEffect on Cell ViabilityCitation
Caki-1, 786-ORenal Cell Carcinoma25 µMSignificant decrease[3]
PTJ64i, PTJ86iHead and Neck Paraganglioma10-16 µM (IC50)Significant inhibition[5]
MDA-MB-231 (mammospheres)Triple-Negative Breast Cancer4-16 µMSignificant reduction[9]
VGE62, AB1, AE17Mesothelioma0.391-100 µMInhibition at micromolar concentrations[8]
HT-29Colon Adenocarcinoma1-10 µMConcentration-dependent decrease[2]
Caco2Colorectal Adenocarcinoma10 µMSignificant decrease[2]

Table 2: Effects of this compound on Cell Cycle and Apoptosis

Cell LineEffectKey Molecular ChangesCitation
Caki-1, 786-OG0/G1 arrest, ApoptosisAttenuation of c-Myc, Cyclin D1, CDK4[3]
PTJ64i, PTJ86iG0/G1 arrest, ApoptosisDecreased CDK4, Cyclin D3, Cyclin B1; Increased p21[5]
MDA-MB-231 (mammospheres)G1 arrest, ApoptosisReduction of Cyclin D1 and B1; Increase in p21 and p27[9]

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).

  • Cell Harvest: Harvest the cells by trypsinization and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in 70% ethanol (B145695) at 4°C for at least 30 minutes.

  • Staining: Wash the fixed cells twice with ice-cold PBS and then stain with a solution containing 50 µg/mL propidium iodide, 0.1% Igepal (or Triton X-100), and RNase A (e.g., 6 µ g/1x10 ^6 cells) for 30 minutes in the dark at 4°C.

  • Flow Cytometry: Analyze the cell cycle phase distribution using a flow cytometer.

Protocol 2: In Vivo Xenograft Mouse Model for Tumor Growth Assessment

  • Cell Implantation: Subcutaneously implant cancer cells (e.g., Caki-1) into nude mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., ~5 mm in diameter).

  • Treatment Administration: Administer this compound (e.g., 20 mg/kg body weight) or vehicle control intraperitoneally every other day for a specified period (e.g., 4 weeks).[6]

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Toxicity Monitoring: Monitor animal weight and overall health for any signs of toxicity.[6][10]

  • On-target Effect Verification: At the end of the study, excise tumors and analyze for on-target effects, such as a decrease in c-Myc levels.[6]

Mandatory Visualization

GW6471_Signaling_Pathways cluster_on_target On-Target Effects cluster_off_target Potential Off-Target/Paradoxical Effects cluster_paradoxical Paradoxical Observation This compound This compound PPARa PPARα This compound->PPARa Inhibits cMyc c-Myc PPARa->cMyc Regulates CellCycle Cell Cycle Progression (Cyclin D1, CDK4) cMyc->CellCycle Promotes Metabolism Cancer Metabolism (Glycolysis, FAO) cMyc->Metabolism Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to Unknown Unknown Off-Target(s) CellProlif Decreased Cell Proliferation Unknown->CellProlif Differentiation Increased Differentiation Unknown->Differentiation GW6471_off This compound GW6471_off->Unknown PPARa_agonist PPARα Agonist PPARa_agonist->CellProlif Inhibits in some contexts PPARa_agonist->Differentiation Promotes in some contexts

Caption: Signaling pathways of this compound, including on-target, off-target, and paradoxical effects.

experimental_workflow start Start: Unexpected Result with this compound q1 Is the in vivo effect different from in vitro? start->q1 a1 Consider off-target effects in vitro. Verify on-target effects in vivo. q1->a1 Yes q2 Are agonist and antagonist effects similar? q1->q2 No a1->q2 a2 Investigate PPARα-independent mechanisms and downstream targets. q2->a2 Yes q3 Is the mechanism of action (e.g., apoptosis) unclear? q2->q3 No a2->q3 a3 Use siRNA to confirm PPARα dependence. q3->a3 Yes end Conclusion: Refined Experimental Interpretation q3->end No a3->end

References

GW6471 Technical Support Center: Quality Control & Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of GW6471, a potent PPARα antagonist.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the handling and experimental use of this compound.

Question 1: What is the expected purity of this compound and how is it determined?

Answer: Commercially available this compound should have a purity of ≥98%.[1] The most common method for determining purity is High-Performance Liquid Chromatography (HPLC).[1] A Certificate of Analysis (CoA) provided by the supplier should detail the batch-specific purity determined by HPLC, as well as data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the compound's identity and structure.[2]

Question 2: My this compound is not dissolving properly in DMSO. What could be the issue and how can I fix it?

Answer: There are several potential reasons for solubility issues:

  • Moisture Absorption: DMSO is hygroscopic (readily absorbs moisture from the air). "Wet" DMSO will have reduced solvating power for compounds like this compound.[2] Always use fresh, anhydrous DMSO from a newly opened bottle or a properly stored container.

  • Incorrect Solvent Concentration: While highly soluble in DMSO (up to 100 mg/mL or 161.37 mM)[2], lower concentrations are often used for stock solutions. Ensure you are using the correct volume of solvent for the mass of the compound.

  • Low-Quality Reagent: The compound itself may have impurities affecting its solubility.

  • Temperature: Gentle warming (up to 60°C) and sonication can aid dissolution, especially for higher concentrations.[3][4]

Troubleshooting Steps:

  • Use fresh, anhydrous DMSO.

  • Confirm your calculations for the desired concentration.

  • Try sonicating the solution for a few minutes.

  • If safe for your experimental setup, warm the solution gently.

  • If issues persist, consider the purity of your this compound lot (see Question 1).

Question 3: How should I store this compound powder and its stock solutions to ensure stability?

Answer: Proper storage is critical to prevent degradation.

  • Powder: Store the solid compound at -20°C for long-term stability (up to 3-4 years).[3][4][5] Some suppliers also indicate storage at +4°C is acceptable for shorter periods.

  • Stock Solutions (in solvent): Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][4] Store these aliquots at -80°C for maximum stability (up to 1-2 years).[2][3][4] For shorter-term storage, -20°C for up to 1 year is also acceptable.[4]

Question 4: I am seeing unexpected or inconsistent results in my cell-based assays. Could the quality of this compound be the cause?

Answer: Yes, inconsistent results can be a sign of compound degradation or impurity. This compound acts as a PPARα antagonist by preventing the recruitment of coactivators and promoting the binding of co-repressors.[2][5] If the compound has degraded or contains impurities, its effective concentration and activity will be altered, leading to variability in experimental outcomes such as cell viability, apoptosis, or gene expression.[4][6] It is recommended to perform a quality check on your compound if you suspect it is the source of inconsistency.

Question 5: What are the key features to look for in the analytical data (HPLC, MS, NMR) for this compound?

Answer:

  • HPLC: The chromatogram should show a single major peak, representing this compound, with the area of this peak being ≥98% of the total peak area.[1] Any other peaks are considered impurities.

  • Mass Spectrometry (MS): The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound (619.67 g/mol ) or its protonated form ([M+H]⁺). This confirms the identity and integrity of the molecule.

  • NMR (¹H-NMR): The proton NMR spectrum provides a fingerprint of the molecule's structure. The observed chemical shifts and peak integrations should match the known structure of this compound. Suppliers often provide reference spectra on their datasheets.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₃₅H₃₆F₃N₃O₄[5]
Molecular Weight 619.67 g/mol [2]
CAS Number 880635-03-0[5]

Table 2: Purity and Quality Control Specifications

ParameterSpecificationAnalytical MethodReference
Purity ≥98%HPLC[1]
Identity Conforms to structure¹H-NMR[2]
Identity Conforms to massMass Spectrometry[2]

Table 3: Solubility Data

SolventConcentrationReference
DMSO Up to 100 mg/mL (161.37 mM)[2]
Ethanol Up to 10 mg/mL[5]
DMF Up to 20 mg/mL[5]

Table 4: Recommended Storage and Stability

FormTemperatureDurationReference
Powder -20°C≥ 3 years[2][3][5]
Powder +4°C2 years[4]
In Solvent -80°C1-2 years[2][3][4]
In Solvent -20°C1 month - 1 year[2][4]

Experimental Protocols

Detailed methodologies for key quality control experiments.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a this compound sample. Specific parameters may need to be optimized based on the available instrumentation and column.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound powder.

    • Dissolve in a suitable solvent (e.g., Acetonitrile or a DMSO/Acetonitrile mixture) to a final concentration of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm and 278 nm.[5]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main this compound peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approx. 10 µg/mL) in a solvent compatible with mass spectrometry, such as Acetonitrile or Methanol.

  • Instrumentation (Example):

    • Instrument: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.[7][8]

    • Ionization Mode: Positive (to detect [M+H]⁺).

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Examine the mass spectrum for a peak corresponding to the expected mass of the protonated molecule ([M+H]⁺) at approximately m/z 620.7.

Protocol 3: Structural Confirmation by ¹H-NMR Spectroscopy

This protocol confirms the chemical structure of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • Instrumentation:

    • Instrument: NMR Spectrometer (400 MHz or higher is recommended).

    • Experiment: Standard ¹H (proton) NMR acquisition.

  • Data Analysis:

    • Process the resulting spectrum (Fourier transform, phase correction, baseline correction).

    • Compare the chemical shifts, peak multiplicity, and integration values to a reference spectrum for this compound to confirm that the structure is correct.

Visualizations

Diagrams of Workflows and Pathways

QC_Workflow cluster_0 Step 1: Sample Reception & Documentation cluster_1 Step 2: Physical & Solubility Checks cluster_2 Step 3: Analytical Testing cluster_3 Step 4: Decision cluster_4 Step 5: Final Disposition Receive Receive this compound Sample Log Log Batch Number & CoA Receive->Log Visual Visual Inspection (Color, Form) Log->Visual Solubility Solubility Test (e.g., in DMSO) Visual->Solubility HPLC HPLC for Purity (>98%) Solubility->HPLC MS Mass Spec for Identity (m/z ~620.7) HPLC->MS NMR NMR for Structure MS->NMR Decision Pass QC? NMR->Decision Pass Release for Use Decision->Pass Yes Fail Quarantine & Reject Decision->Fail No PPARa_Pathway cluster_0 Normal PPARα Activation cluster_1 Inhibition by this compound Ligand PPARα Agonist (e.g., Fatty Acid) PPARa PPARα/RXR Heterodimer Ligand->PPARa binds Coactivator Coactivators (e.g., SRC-1) PPARa->Coactivator recruits PPRE PPRE (DNA Binding Site) Coactivator->PPRE binds to Transcription Target Gene Transcription PPRE->Transcription activates This compound This compound PPARa_inhib PPARα/RXR Heterodimer This compound->PPARa_inhib binds Corepressor Co-repressors (e.g., SMRT, N-CoR) PPARa_inhib->Corepressor recruits PPRE_inhib PPRE Corepressor->PPRE_inhib binds to No_Transcription Transcription Repressed PPRE_inhib->No_Transcription

References

Technical Support Center: Troubleshooting GW6471 in Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GW6471, a potent PPARα antagonist, in reporter gene assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in a reporter gene assay?

A1: this compound is a selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates gene expression. In a reporter gene assay, cells are engineered to express a reporter gene (like luciferase) under the control of a PPARα-responsive promoter. When a PPARα agonist is introduced, it activates PPARα, leading to the expression of the reporter gene and a measurable signal (e.g., light output). This compound works by binding to PPARα and preventing the agonist from activating it, thus reducing or completely inhibiting the reporter gene signal.[1]

Q2: What is the typical IC50 of this compound in a PPARα reporter gene assay?

A2: The half-maximal inhibitory concentration (IC50) of this compound for PPARα activation is approximately 0.24 µM in cell-based reporter assays.[1] This value can, however, vary depending on the cell line, agonist concentration, and other experimental conditions.

Q3: What concentration of this compound should I use in my experiment?

A3: The optimal concentration of this compound depends on your specific experimental setup. For complete inhibition of a PPARα agonist, a concentration of 10 µM is often used.[1] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and agonist concentration. In some cell viability studies, concentrations ranging from 12.5 to 100 µM have been utilized.[1]

Q4: How long should I pre-incubate my cells with this compound?

A4: A pre-incubation period of 1 hour with this compound before the addition of the PPARα agonist is a common practice in reporter gene assays.[2] This allows sufficient time for this compound to enter the cells and bind to PPARα.

Q5: Are there any known off-target effects of this compound?

A5: Some studies suggest that at higher concentrations (in the micromolar range), this compound may have off-target effects that are independent of its PPARα antagonist activity.[3][4] These off-target effects could potentially influence cell viability and other cellular processes.[3][5][6] It is crucial to include appropriate controls in your experiments to account for any potential off-target effects.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in reporter gene assays.

Problem Potential Cause Recommended Solution
No or weak inhibition by this compound 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively antagonize the agonist.Perform a dose-response curve with a range of this compound concentrations to determine the optimal inhibitory concentration for your specific agonist concentration and cell type.
2. Inactive this compound: The compound may have degraded due to improper storage or handling.Ensure this compound is stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions.
3. High Agonist Concentration: The concentration of the PPARα agonist may be too high, outcompeting this compound for binding to the receptor.Reduce the concentration of the PPARα agonist to a level that is still within the dynamic range of the assay but can be effectively inhibited by this compound.
4. Low Transfection Efficiency: If using a transient transfection system, low efficiency will result in a weak overall signal, making it difficult to detect inhibition.Optimize your transfection protocol to achieve higher efficiency. Consider using a positive control for transfection.[7]
High background signal 1. Endogenous PPARα Activity: The cell line used may have high endogenous PPARα activity, leading to a baseline signal even without an agonist.Use a cell line with low endogenous PPARα expression or consider using a serum-free or charcoal-stripped serum medium to reduce the presence of endogenous ligands.
2. Luciferase Inhibitors in Media: Components in the cell culture media may be inhibiting the luciferase enzyme.Test for media interference by adding it to a reaction with purified luciferase. If inhibition is observed, consider changing the media or using a different type of luciferase.
3. Plate Crosstalk: Signal from adjacent wells with high expression can bleed into neighboring wells.Use opaque, white-walled plates to minimize crosstalk.[8]
High variability between replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable reporter expression.Ensure a homogenous cell suspension and use a multichannel pipette for accurate and consistent cell seeding.
2. Pipetting Errors: Inaccurate pipetting of agonist, antagonist, or lysis buffer can introduce significant variability.Calibrate your pipettes regularly and use a consistent pipetting technique. Prepare master mixes for reagents where possible.
3. Edge Effects: Wells on the outer edges of the plate are more prone to evaporation, leading to altered cell growth and reporter expression.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media to maintain humidity.
Unexpected increase in signal with this compound 1. Off-Target Effects: At high concentrations, this compound might have off-target effects that paradoxically increase the reporter signal.[3][4]Perform a dose-response curve to see if the effect is concentration-dependent. Test this compound in a reporter assay with a different promoter to check for non-specific effects.
2. Compound Interference with Luciferase: Some compounds can directly interact with and stabilize the luciferase enzyme, leading to an apparent increase in signal.Test this compound in a cell-free luciferase assay to see if it directly affects enzyme activity.

Quantitative Data Summary

The following tables provide key quantitative data for the use of this compound in reporter gene assays.

Table 1: this compound Inhibitory Concentration

ParameterValueCell LineAgonistReference
IC50 0.24 µMNot specifiedGW409544[1]

Table 2: Example Concentrations of this compound Used in Cellular Assays

ConcentrationCell LineAssay TypeDurationReference
10 µMHepG2Reporter Gene Assay24 hours[1]
12.5 - 100 µMCaki-1, 786-OCell Viability Assay72 hours[1]
4 - 16 µMMDA-MB-231Cell Viability Assay72 hours[5]

Experimental Protocols

Detailed Protocol for a PPARα Antagonist Reporter Gene Assay using this compound

This protocol outlines the steps for a typical dual-luciferase reporter assay to measure the antagonist activity of this compound against a PPARα agonist.

Materials:

  • HEK293T cells (or other suitable cell line with low endogenous PPARα activity)

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 2000)

  • pGL4.26[luc2/minP/Hygro] vector containing a PPAR response element (PPRE) upstream of the firefly luciferase gene

  • pRL-TK vector (for expressing Renilla luciferase as an internal control)

  • Expression vector for human PPARα

  • This compound (PPARα antagonist)

  • PPARα agonist (e.g., GW7647)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes in Opti-MEM I. For each well, mix:

      • 100 ng of PPRE-luciferase reporter plasmid

      • 10 ng of pRL-TK control plasmid

      • 50 ng of PPARα expression plasmid

    • Add the transfection reagent according to the manufacturer's protocol.

    • Incubate for 20 minutes at room temperature.

    • Add 20 µL of the transfection complex to each well.

    • Incubate for 4-6 hours at 37°C.

    • After incubation, replace the transfection medium with 100 µL of fresh, complete growth medium.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the PPARα agonist in complete growth medium.

    • Remove the medium from the cells.

    • Add 50 µL of medium containing the desired concentration of this compound to the appropriate wells.

    • Incubate for 1 hour at 37°C.

    • Add 50 µL of medium containing the desired concentration of the PPARα agonist to the wells. The final volume in each well should be 100 µL.

    • Include the following controls:

      • Vehicle control (e.g., DMSO)

      • Agonist only

      • This compound only

    • Incubate for 24 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Prepare the Dual-Luciferase® reagents according to the manufacturer's instructions.

    • Remove the medium from the wells.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a shaker.

    • Add 100 µL of Luciferase Assay Reagent II (firefly luciferase substrate) to each well.

    • Measure the firefly luciferase activity using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent (Renilla luciferase substrate) to each well.

    • Measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well (Firefly RLU / Renilla RLU).

    • Calculate the fold induction of the agonist-treated samples relative to the vehicle control.

    • Determine the percent inhibition by this compound at each concentration.

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

PPARα Signaling Pathway

PPARa_Signaling_Pathway Ligand PPARα Agonist (e.g., Fatty Acids, Fibrates) PPARa PPARα Ligand->PPARa Activates This compound This compound (Antagonist) This compound->PPARa Inhibits Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer CoRepressor Co-repressor Complex CoRepressor->Heterodimer Binds in absence of agonist CoActivator Co-activator Complex Heterodimer->CoRepressor Releases upon agonist binding Heterodimer->CoActivator Recruits upon agonist binding PPRE PPRE (PPAR Response Element) Heterodimer->PPRE Binds Gene Target Gene (e.g., Luciferase Reporter) PPRE->Gene Promotes Transcription mRNA mRNA Gene->mRNA Protein Protein (e.g., Luciferase) mRNA->Protein Signal Measurable Signal (Light) Protein->Signal

Caption: PPARα signaling pathway and the mechanism of action of this compound.

Experimental Workflow for a Reporter Gene Assay

Reporter_Assay_Workflow Day1 Day 1: Cell Seeding Transfection Transfection with Plasmids: - PPRE-Luciferase - Renilla Control - PPARα Expression Day1->Transfection Incubation1 24h Incubation Transfection->Incubation1 Day2 Day 2: Compound Treatment Incubation1->Day2 PreIncubation Pre-incubation with this compound (1h) Day2->PreIncubation Treatment Treatment with PPARα Agonist PreIncubation->Treatment Incubation2 24h Incubation Treatment->Incubation2 Day3 Day 3: Data Acquisition Incubation2->Day3 Lysis Cell Lysis Day3->Lysis LuciferaseAssay Dual-Luciferase Assay: 1. Measure Firefly Luciferase 2. Measure Renilla Luciferase Lysis->LuciferaseAssay Analysis Data Analysis: - Normalize Data - Calculate Inhibition - Determine IC50 LuciferaseAssay->Analysis

Caption: A typical experimental workflow for a this compound antagonist reporter gene assay.

Logical Relationship for Troubleshooting Unexpected Results

Troubleshooting_Logic Start Unexpected Result (e.g., No Inhibition) CheckConcentration Is this compound concentration optimal? Start->CheckConcentration DoseResponse Perform Dose-Response Curve CheckConcentration->DoseResponse No CheckActivity Is this compound active? CheckConcentration->CheckActivity Yes FreshStock Prepare Fresh Stock Solution CheckActivity->FreshStock No CheckAgonist Is agonist concentration too high? CheckActivity->CheckAgonist Yes ReduceAgonist Reduce Agonist Concentration CheckAgonist->ReduceAgonist Yes CheckControls Are controls behaving as expected? CheckAgonist->CheckControls No ReviewProtocol Review Protocol and Reagents CheckControls->ReviewProtocol No OffTarget Consider Off-Target Effects CheckControls->OffTarget Yes, but still unexpected CellFreeAssay Perform Cell-Free Luciferase Assay OffTarget->CellFreeAssay

Caption: A decision-making flowchart for troubleshooting unexpected results with this compound.

References

minimizing GW6471 variability in experimental replicates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the PPARα antagonist, GW6471.

Troubleshooting Guide

Variability in experimental replicates can arise from multiple factors, from reagent handling to experimental design. This guide addresses common issues encountered when using this compound.

ProblemPotential Cause(s)Recommended Solution(s)
High variability in cell viability/cytotoxicity assays between replicates. Inconsistent cell seeding density: Even minor differences in cell numbers per well can significantly alter the apparent IC50 value.[1] Edge effects in multi-well plates: Wells on the periphery of the plate are prone to evaporation, leading to increased compound concentration and altered cell growth. Incomplete dissolution of this compound: Precipitated compound will lead to inaccurate dosing.[1][2] Variability in incubation time: Inconsistent exposure times will lead to different biological responses.Standardize cell seeding: Use a precise cell counting method and ensure a homogenous cell suspension before plating.[3] Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. Ensure complete dissolution: Prepare fresh stock solutions in an appropriate solvent like DMSO.[1][2] Visually inspect for any precipitate before diluting into culture media. Sonication may aid dissolution.[4] Strictly adhere to incubation times: Use a calibrated timer and process all plates consistently.
Inconsistent or unexpected downstream signaling effects. Off-target effects: this compound has been reported to exhibit dual antagonism against both PPARα and PPARγ.[2] This can lead to confounding results if the experimental system expresses both receptors. Cell line heterogeneity: Different cell lines have varying expression levels of PPARα and other interacting proteins, leading to different responses.[5] Serum protein binding: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.[6]Characterize your cell model: Confirm the expression levels of PPARα and PPARγ in your cell line. Consider using siRNA or knockout models to confirm the specificity of the observed effects.[7] Use well-characterized cell lines: Whenever possible, use cell lines with known and consistent expression of the target receptor. Optimize serum concentration: If possible, perform experiments in low-serum or serum-free media. If serum is required, maintain a consistent lot and concentration across all experiments.
Poor reproducibility of in vivo study results. Inconsistent drug formulation and administration: Improper dissolution or suspension of this compound for in vivo use can lead to variable dosing.[2] Variations in animal handling and housing: Stress and other environmental factors can influence physiological responses.Standardize in vivo formulation: Follow a consistent protocol for preparing this compound for injection, ensuring it is fully dissolved or homogenously suspended. Prepare fresh on the day of use.[2] Maintain consistent animal husbandry: Ensure all animals are housed under the same conditions (light/dark cycle, temperature, diet) and handled similarly.
Compound precipitation in aqueous media. Low aqueous solubility: this compound has limited solubility in aqueous buffers.[6]Use a suitable solvent for stock solutions: Dissolve this compound in DMSO or ethanol (B145695) to create a concentrated stock solution. Dilute stock solution carefully: When preparing working solutions, add the stock solution to the aqueous media while vortexing to ensure rapid and even dispersion. Do not store aqueous solutions for more than a day.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) with a reported IC50 of approximately 0.24 µM.[2] It works by binding to the ligand-binding domain of PPARα, which prevents the recruitment of coactivators and promotes the binding of co-repressors like SMRT and NCoR, thereby inhibiting the transcription of PPARα target genes.[8]

Q2: Are there any known off-target effects for this compound?

A2: Yes, some studies have shown that this compound can also act as an antagonist for PPARγ, exhibiting dual activity.[2] This is a critical consideration when interpreting data, as the observed effects may not be solely due to PPARα inhibition, especially in systems where PPARγ is expressed.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO (up to 75 mM) and ethanol (up to 10 mM). For long-term storage, it is recommended to store the solid compound at +4°C. Stock solutions in DMSO can be stored at -20°C or -80°C.[2][4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are not recommended for storage beyond one day.[6]

Q4: How does cell density affect the experimental outcome with this compound?

A4: Cell density can significantly impact the apparent potency (IC50) of a compound in cell-based assays.[1] Higher cell densities can sometimes lead to increased resistance. Therefore, it is crucial to maintain a consistent cell seeding density across all experiments and replicates to ensure data reproducibility.[9]

Q5: What are the key signaling pathways modulated by this compound?

A5: By antagonizing PPARα, this compound can influence several downstream pathways. Notably, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.[10] Some studies suggest its effects may be mediated through the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference(s)
IC50 (PPARα antagonism) 0.24 µMCell-based reporter assay[2]
IC50 (Cell Viability) 12.5 - 100 µM (dose-dependent inhibition)Caki-1 and 786-O (Renal Cell Carcinoma)[2]
Effective Concentration (Cell Viability) 4 - 16 µMMDA-MB-231 mammospheres (Breast Cancer)[3][11]
EC50 (SARS-CoV-2 infection blockage) 2.1 µMAirway organoids

Table 2: Solubility and Storage of this compound

ParameterDetailsReference(s)
Molecular Weight 619.67 g/mol
Solubility in DMSO Up to 75 mM
Solubility in Ethanol Up to 10 mM
Storage of Solid +4°C
Storage of Stock Solution -20°C or -80°C[2][4]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[4]

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.[2]

Protocol 2: Cell Viability Assay (MTT/MTS)

  • Materials: 96-well cell culture plates, appropriate cell culture medium, this compound stock solution, MTT or MTS reagent, plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[2]

    • Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the reagent.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Protocol 3: Western Blot Analysis for Downstream Signaling

  • Materials: 6-well cell culture plates, this compound, cell lysis buffer, protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, primary and secondary antibodies, ECL substrate, imaging system.

  • Procedure:

    • Seed cells in 6-well plates and grow to the desired confluency.

    • Treat the cells with the desired concentration of this compound or vehicle control for the specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer supplemented with inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Visualizations

GW6471_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa binds to LBD PPRE PPRE PPARa->PPRE binds to Coactivators Coactivators (e.g., SRC-1, CBP) Coactivators->PPARa recruitment blocked Corepressors Co-repressors (e.g., SMRT, NCoR) Corepressors->PPARa recruitment enhanced TargetGene Target Gene Transcription PPRE->TargetGene regulates Biological Effects Biological Effects

Caption: Mechanism of this compound as a PPARα antagonist.

Experimental_Workflow_this compound A Prepare this compound Stock Solution (DMSO) D Prepare Serial Dilutions of this compound in Media A->D B Seed Cells at Consistent Density C Allow Cells to Adhere (Overnight) B->C E Treat Cells with this compound and Controls C->E D->E F Incubate for Specified Duration E->F G Perform Assay (e.g., Viability, Western Blot) F->G H Data Acquisition and Analysis G->H

Caption: General experimental workflow for in vitro studies with this compound.

Signaling_Pathways_this compound This compound This compound PPARa PPARα This compound->PPARa inhibits PI3K PI3K PPARa->PI3K regulates BetaCatenin β-catenin PPARa->BetaCatenin regulates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellCycle Cell Cycle Arrest mTOR->CellCycle leads to Apoptosis Apoptosis mTOR->Apoptosis leads to BetaCatenin->CellCycle leads to BetaCatenin->Apoptosis leads to

References

Validation & Comparative

GW6471 versus other PPAR alpha antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to GW6471 and Other PPARα Antagonists

This guide provides an objective comparison of the peroxisome proliferator-activated receptor alpha (PPARα) antagonist this compound with other notable alternatives. The information is tailored for researchers, scientists, and drug development professionals, with a focus on performance supported by experimental data.

Introduction to PPARα Antagonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptor proteins that function as ligand-activated transcription factors, playing crucial roles in lipid and glucose metabolism, cellular differentiation, and inflammation.[1][2][3] The PPARα isoform is a key regulator of lipid homeostasis and is highly expressed in metabolically active tissues like the liver, heart, and kidneys.[4][5] PPARα antagonists are molecules that bind to the receptor but inhibit its activation, preventing the transcription of target genes.[3] This mechanism of action is being explored for therapeutic potential in various diseases, including cancer and inflammatory conditions.[3][4] Antagonists like this compound function by disrupting the interaction between PPARα and its coactivators while promoting the binding of co-repressors.[6][7][8]

Quantitative Comparison of PPARα Antagonists

The following table summarizes the in vitro potency and selectivity of this compound compared to other known PPARα antagonists. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (Human)Selectivity Profile (IC50)Reference(s)
This compound PPARα0.24 µM (240 nM)Data on selectivity against other PPAR isoforms is limited in the provided results.[6][7][8][9][10]
NXT629 PPARα0.077 µM (77 nM)hPPARδ: 6.0 µM (~78-fold selective)hPPARγ: 15 µM (~195-fold selective)[11][12]
MK886 PPARαInhibits by ~80% at 10-20 µMNon-competitive inhibitor with minimal effects on PPARβ and PPARγ.[13]
Sulfonimide Derivative (Compound 10e) PPARα0.24 µM (240 nM)Selective for PPARα over PPARγ.[14]
Sulfonimide Derivative (Compound 3e) PPARα0.17 µM (170 nM)Selective for PPARα over PPARγ.[14]

Mechanism of Action: PPARα Signaling

PPARα regulates gene expression by forming a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The binding of an agonist (like a fatty acid or fibrate drug) induces a conformational change that facilitates the recruitment of coactivator proteins, initiating gene transcription. Antagonists like this compound bind to the ligand-binding domain but prevent this conformational change, blocking coactivator recruitment and stabilizing the binding of corepressor proteins (like SMRT and N-CoR), thereby silencing gene expression.[6][8][15]

PPAR_Signaling cluster_agonist Agonist Activation cluster_antagonist Antagonist Inhibition Agonist Agonist (e.g., Fibrates) PPARa_Ag PPARα Agonist->PPARa_Ag Binds RXR_Ag RXR PPARa_Ag->RXR_Ag Heterodimerizes PPRE_Ag PPRE PPARa_Ag->PPRE_Ag Binds to DNA RXR_Ag->PPRE_Ag Binds to DNA Coactivator Coactivators (SRC-1, CBP) Gene_On Target Gene Transcription ON Coactivator->Gene_On Initiates PPRE_Ag->Coactivator Recruits Antagonist Antagonist (e.g., this compound) PPARa_Ant PPARα Antagonist->PPARa_Ant Binds RXR_Ant RXR PPARa_Ant->RXR_Ant Heterodimerizes PPRE_Ant PPRE PPARa_Ant->PPRE_Ant Binds to DNA RXR_Ant->PPRE_Ant Binds to DNA Corepressor Corepressors (SMRT, N-CoR) Gene_Off Target Gene Transcription OFF Corepressor->Gene_Off Inhibits PPRE_Ant->Corepressor Recruits/ Stabilizes

Figure 1: PPARα signaling pathway showing agonist activation and antagonist inhibition.

Experimental Protocols

The characterization of PPARα antagonists involves several key in vitro and in vivo assays.

Cell-Based Transactivation Assay

This assay is fundamental for determining the functional potency (IC50) of an antagonist.

  • Principle: To measure the ability of a compound to inhibit the transcriptional activity of PPARα induced by a known agonist.

  • Methodology:

    • Plasmids: A chimeric receptor expression plasmid is used, containing the DNA-binding domain of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of human PPARα. A second plasmid is a reporter, containing multiple copies of the GAL4 Upstream Activation Sequence (UAS) driving the expression of a luciferase gene.[16]

    • Transfection: Cell lines such as HEK293T or CV-1 are co-transfected with both the chimeric receptor and the reporter plasmids.[13][16]

    • Treatment: Transfected cells are incubated with a fixed concentration of a PPARα agonist (e.g., WY-14643) to induce a response, along with varying concentrations of the antagonist compound being tested.[13]

    • Measurement: After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

    • Analysis: The percentage of inhibition is calculated relative to the agonist-only control. The IC50 value is determined from the dose-response curve.[17]

In Vitro Binding Assays

These assays confirm direct interaction with the PPARα protein.

  • Principle: To measure the ability of a compound to compete with a fluorescent ligand for binding to the PPARα LBD or to modulate the interaction between the LBD and co-regulator peptides.

  • Methodology (Time-Resolved FRET - TR-FRET):

    • Competitive Binding: A fluorescently-labeled PPARα ligand (probe) and the purified PPARα LBD are incubated with the test compound. The antagonist competes with the probe, causing a decrease in the FRET signal. This confirms the compound binds to the LBD.[18]

    • Co-regulator Interaction: The PPARα LBD is incubated with a fluorescently-labeled peptide containing a coactivator (or corepressor) motif in the presence of an agonist and the test antagonist. The antagonist's ability to disrupt the agonist-induced LBD-coactivator interaction is measured by a change in the FRET signal.[6]

Transactivation_Assay start Start transfect Co-transfect HEK293T cells with PPARα-LBD/GAL4 and UAS-Luciferase plasmids start->transfect plate Plate cells in 96-well plates transfect->plate treat Treat cells with: 1. Agonist (e.g., WY-14643) 2. Agonist + Antagonist (Varying Conc.) plate->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells and add Luciferase substrate incubate->lyse read Read luminescence lyse->read analyze Calculate % Inhibition and determine IC50 value read->analyze end End analyze->end

Figure 2: General workflow for a PPARα antagonist transactivation assay.
In Vivo Efficacy Models

Animal models are used to assess the antagonist's therapeutic potential.

  • Principle: To evaluate the anti-tumor or anti-inflammatory effects of the antagonist in a living organism.

  • Methodology (Cancer Xenograft Model):

    • Cell Implantation: Human cancer cells (e.g., Caki-1 renal cell carcinoma) are implanted subcutaneously into immunocompromised mice (e.g., Nude mice).[17]

    • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., ~5 mm in diameter).[17]

    • Treatment: Mice are treated with the antagonist (e.g., this compound at 20 mg/kg via intraperitoneal injection) or a vehicle control on a regular schedule.[17]

    • Monitoring: Tumor volume and the general health of the animals are monitored throughout the study.

    • Endpoint Analysis: At the end of the study, tumors are excised, and tissues can be analyzed for biomarkers to confirm on-target effects.[17]

Summary and Conclusion

This compound is a well-characterized and potent PPARα antagonist with an IC50 of 240 nM.[6][7][9] It serves as a valuable research tool and a benchmark for the development of new antagonists. However, other compounds like NXT629 demonstrate higher potency (IC50 = 77 nM) and have a well-defined selectivity profile against other human PPAR isoforms, making them attractive candidates for further investigation.[11] Newer generations of antagonists, such as specific sulfonimide derivatives, also show promising submicromolar potency and antiproliferative effects in cancer models.[14] The choice of antagonist will depend on the specific research question, with considerations for potency, selectivity, and the desired experimental system (in vitro vs. in vivo). The experimental protocols outlined provide a standardized framework for the evaluation and comparison of these and future PPARα antagonists.

References

A Comparative Guide to the Effects of GW6471 and WY-14643 on PPARα Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GW6471, a selective peroxisome proliferator-activated receptor alpha (PPARα) antagonist, and WY-14643, a potent PPARα agonist. By examining their opposing mechanisms of action and downstream effects, this document serves as a valuable resource for researchers investigating lipid metabolism, inflammation, and cellular proliferation. The information presented is supported by experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways.

Core Mechanisms of Action: An Overview

This compound and WY-14643 are instrumental chemical probes used to elucidate the physiological and pathological roles of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor. Their contrasting effects on PPARα activity make them invaluable tools for dissecting the receptor's involvement in various biological processes.

  • WY-14643 (Pirinixic Acid): The Agonist. As a potent PPARα agonist, WY-14643 mimics the action of endogenous ligands, such as fatty acids. Upon binding, it induces a conformational change in the PPARα protein, leading to its activation. This allows the receptor to form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes primarily involved in fatty acid catabolism and transport.

  • This compound: The Antagonist. In contrast, this compound acts as a competitive antagonist of PPARα. It binds to the ligand-binding domain of the receptor but fails to induce the conformational change necessary for activation. Instead, its binding promotes the recruitment of corepressor proteins, such as SMRT and NCoR, to the PPARα/RXR heterodimer.[1] This action actively represses the transcription of PPARα target genes, effectively blocking the signaling pathway.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the key quantitative parameters that define the potency and efficacy of this compound and WY-14643 in various in vitro assay systems.

ParameterThis compoundWY-14643Reference
Mechanism of Action PPARα AntagonistPPARα Agonist[1]
IC50 (PPARα) 0.24 µM-[2]
EC50 (murine PPARα) -0.63 µM
EC50 (human PPARα) -5.0 µM
Effect on Cell Viability (Cancer Cells) Decreases viabilityGenerally no effect or slight increase[3]
Effect on PPARα Target Gene Expression DownregulatesUpregulates[4]

Impact on Cellular Processes: A Head-to-Head Comparison

The opposing actions of this compound and WY-14643 on PPARα translate into distinct and often opposite effects on various cellular functions. The following tables provide a comparative summary of their effects on gene expression, cell viability, and inflammation, based on published experimental data.

Gene Expression

The activation of PPARα by WY-14643 leads to the upregulation of genes involved in lipid metabolism, while the antagonistic action of this compound results in their downregulation.

GeneEffect of WY-14643Effect of this compoundPrimary FunctionReference
CPT1A UpregulationDownregulationCarnitine palmitoyltransferase 1A, key enzyme in fatty acid oxidation[5][6]
ACOX1 UpregulationDownregulationAcyl-CoA oxidase 1, first enzyme of the fatty acid beta-oxidation pathway[2]
FABP1 UpregulationDownregulationFatty acid binding protein 1, involved in fatty acid uptake and transport[4]
Villin Increased ExpressionIncreased ExpressionA marker of intestinal cell differentiation[7]
Intestinal Alkaline Phosphatase (IAP) Increased ExpressionIncreased ExpressionA marker of intestinal cell differentiation[7]

Note: Interestingly, in some contexts, such as intestinal cell differentiation, both the agonist and antagonist have been observed to produce similar effects, suggesting PPARα-independent mechanisms may also be at play.[7]

Cell Viability and Proliferation

The effects of this compound and WY-14643 on cell viability are particularly relevant in the context of cancer research, where PPARα has been implicated in tumor progression.

Cell LineTreatmentEffect on ViabilityQuantitative DataReference
HT-29 (Colon Cancer) WY-14643 (200 µM)Decrease~18% decrease in proliferation[7]
HT-29 (Colon Cancer) This compound (10 µM)Decrease~33% decrease in proliferation[7]
Caco2 (Colon Cancer) WY-14643 (200 µM)Decrease~13% decrease in proliferation[7]
Caco2 (Colon Cancer) This compound (10 µM)Decrease~20% decrease in proliferation[7]
HNPGL (Head and Neck Paraganglioma) WY-14643No effect-[3]
HNPGL (Head and Neck Paraganglioma) This compoundDecreaseIC50 of 10-16 µM[3]
Breast Cancer Stem Cells This compound (4-16 µM)Significant Reduction-[8]
Inflammation

PPARα is a known negative regulator of inflammation. The agonist WY-14643 has demonstrated anti-inflammatory properties, while the effects of the antagonist this compound in inflammatory contexts are less well-characterized and can be context-dependent.

ConditionTreatmentEffect on Inflammatory MarkersQuantitative DataReference
LPS-induced ALI in mice WY-14643Decreased pro-inflammatory cytokines-[1]
Experimental Periodontitis in rats WY-14643Decreased markers of inflammation-[9]
LPS-induced depressive-like behavior in mice WY-14643Inhibited pro-inflammatory cytokine production (IL-6, IL-1β, TNF-α)-

Visualizing the Molecular Mechanisms

To better understand the divergent roles of this compound and WY-14643, the following diagrams, generated using the DOT language, illustrate their impact on the PPARα signaling pathway and a typical experimental workflow.

Signaling Pathways

WY14643_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WY-14643 WY-14643 PPARa_inactive PPARα WY-14643->PPARa_inactive Binds and Activates PPARa_active PPARα PPARa_inactive->PPARa_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARa_active->PPRE Heterodimerization and Binding RXR_active->PPRE Heterodimerization and Binding Coactivators Coactivators Coactivators->PPRE Recruitment TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Proteins Proteins (e.g., CPT1A, ACOX1) mRNA->Proteins MetabolicEffects Increased Fatty Acid Oxidation Proteins->MetabolicEffects

Caption: WY-14643 activates PPARα signaling.

GW6471_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds and Inhibits PPARa_bound PPARα PPARa->PPARa_bound RXR RXR RXR_bound RXR RXR->RXR_bound PPRE PPRE PPARa_bound->PPRE Heterodimerization and Binding RXR_bound->PPRE Heterodimerization and Binding Corepressors Corepressors (SMRT, NCoR) Corepressors->PPRE Recruitment TargetGenes Target Gene Transcription (Repressed) PPRE->TargetGenes

Caption: this compound inhibits PPARα signaling.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Add_Compounds Add varying concentrations of This compound or WY-14643 Incubation1->Add_Compounds Incubation2 Incubate for desired exposure time (e.g., 72h) Add_Compounds->Incubation2 Add_MTT Add MTT reagent to each well Incubation2->Add_MTT Incubation3 Incubate for 1-4h at 37°C Add_MTT->Incubation3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubation3->Add_Solubilizer Incubation4 Incubate for 15 min on orbital shaker Add_Solubilizer->Incubation4 Read_Absorbance Measure absorbance at 570 nm using a plate reader Incubation4->Read_Absorbance Calculate_Viability Calculate cell viability relative to untreated control Read_Absorbance->Calculate_Viability

Caption: Workflow for a cell viability MTT assay.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from methodologies used in studies comparing the effects of this compound and WY-14643 on cancer cell viability.[3][10]

Materials:

  • 96-well cell culture plates

  • Appropriate cell line (e.g., HT-29, Caco2, HNPGL)

  • Complete cell culture medium

  • This compound and WY-14643 stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and WY-14643 in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Luciferase Reporter Assay for PPARα Activity

This protocol is a generalized procedure based on common practices for assessing PPARα activation and inhibition.[11][12]

Materials:

  • HEK293T or other suitable host cells

  • PPARα expression vector

  • PPRE-luciferase reporter vector (containing PPREs upstream of a luciferase gene)

  • A control vector for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • 96-well white, clear-bottom cell culture plates

  • Cell culture medium

  • This compound and WY-14643 stock solutions (in DMSO)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells into a 96-well plate. Co-transfect the cells with the PPARα expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for gene expression.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, WY-14643, or a combination of both. Include a vehicle control.

  • Incubation: Incubate for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.

  • Luciferase Activity Measurement: Transfer the cell lysate to a white 96-well plate suitable for luminescence readings. Add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. For WY-14643, plot the normalized luciferase activity against the log of the concentration to determine the EC50. For this compound, perform the assay in the presence of a fixed concentration of WY-14643 and plot the inhibition of luciferase activity against the log of the this compound concentration to determine the IC50.

Conclusion

This compound and WY-14643 serve as indispensable tools for investigating the multifaceted roles of PPARα. Their opposing effects on gene expression, cell viability, and inflammation provide a clear framework for understanding the consequences of PPARα inhibition and activation. The experimental protocols and signaling pathway diagrams provided in this guide offer a practical resource for researchers aiming to design and interpret experiments utilizing these critical compounds. As research into the therapeutic potential of modulating PPARα continues, a thorough understanding of the actions of its specific antagonists and agonists will be paramount.

References

A Head-to-Head Battle for Metabolic Regulation: GW6471 vs. Fenofibrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic disease, the choice of chemical tools is paramount. This guide provides an objective, data-driven comparison of two key modulators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): the antagonist GW6471 and the agonist fenofibrate (B1672516). By examining their opposing mechanisms of action and resultant metabolic effects, this document serves as a critical resource for designing and interpreting metabolic studies.

At the heart of this comparison lies the PPARα nuclear receptor, a master regulator of lipid and glucose homeostasis. Fenofibrate, a widely used therapeutic agent, activates PPARα, thereby stimulating the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism. In contrast, this compound acts as a potent antagonist, blocking the receptor and inhibiting these downstream effects. Understanding the divergent consequences of PPARα activation and inhibition is crucial for dissecting metabolic pathways and developing novel therapeutic strategies.

Quantitative Comparison of Metabolic Effects

The following tables summarize the quantitative effects of this compound and fenofibrate on key metabolic parameters as reported in various preclinical studies. It is important to note that the experimental conditions, including animal models, dosages, and treatment durations, may vary between studies.

Table 1: Effects on Lipid Profile

ParameterThis compoundFenofibrateAnimal ModelStudy Details
Triglycerides (TG) No significant change reported in available metabolic studies.↓ 21.0%[1]ob/ob mice20 mg/kg/day for 13 weeks by oral gavage.[1]
↓ plasma TG[2]C57Bl/6 miceFenofibrate in diet.[2]
Total Cholesterol (TC) ↓ in HFD-fed PPARA-humanized mice[3]No significant change in ob/ob mice[1]PPARA-humanized mice; ob/ob miceThis compound: 10 mg/kg/day for 8 weeks in HFD-fed mice. Fenofibrate: 20 mg/kg/day for 13 weeks.[1][3]
Hepatic Triglycerides ↓ in HFD-fed PPARA-humanized mice[3]↑ 52.1% in ob/ob mice[1]PPARA-humanized mice; ob/ob miceThis compound: 10 mg/kg/day for 8 weeks in HFD-fed mice. Fenofibrate: 20 mg/kg/day for 13 weeks.[1][3]
Free Fatty Acids (FFA) Unchanged in steatohepatitic rats[4]↑ serum FFA in steatohepatitic rats[4]Steatohepatitic ratsComparative study of PPARα/γ agonists and antagonists.[4]

Table 2: Effects on Glucose Metabolism and Body Weight

ParameterThis compoundFenofibrateAnimal ModelStudy Details
Blood Glucose No significant change reported in available metabolic studies.↓ in ob/ob mice[5]ob/ob mice100 mg/kg/day Fenofibrate IP injection for 13 days.[5]
Insulin (B600854) Resistance ↓ in HFD-fed PPARA-humanized mice[3]Improved insulin sensitivity[6]PPARA-humanized mice; Diet-induced obese C57BL/6J miceThis compound: 10 mg/kg/day for 8 weeks in HFD-fed mice. Fenofibrate: 50 mg/kg/day for 2 weeks.[3][6]
Body Weight ↓ in HFD-fed PPARA-humanized mice[3]Prevented HFD-induced weight gain[7]PPARA-humanized mice; C57BL/6J miceThis compound: 10 mg/kg/day for 12 weeks in HFD-fed mice. Fenofibrate: 50 mg/kg/day for 12 weeks.[3][7]
↓ in ob/ob mice[5]ob/ob mice100 mg/kg/day Fenofibrate IP injection for 13 days.[5]

Table 3: Effects on Hepatic Gene Expression

GeneThis compoundFenofibrateAnimal Model/Cell Line
CPT1A (Carnitine Palmitoyltransferase 1A) No direct data available.↑[8]C57BL/6J mice
ACOX1 (Acyl-CoA Oxidase 1) No direct data available.↑[8]C57BL/6J mice
PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) No direct data available.↑ 2.1-fold (protein)[1]ob/ob mice
SREBP-1c (Sterol Regulatory Element-Binding Protein 1c) No direct data available.↑ 0.9-fold (protein)[1]ob/ob mice

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

PPARa_Signaling cluster_agonist Fenofibrate (Agonist) cluster_antagonist This compound (Antagonist) Fenofibrate Fenofibrate PPARa_Ag PPARα Fenofibrate->PPARa_Ag Activates RXR_Ag RXR PPARa_Ag->RXR_Ag Heterodimerizes with PPRE_Ag PPRE RXR_Ag->PPRE_Ag Binds to Target_Genes_Ag Target Gene Expression (e.g., CPT1A, ACOX1) PPRE_Ag->Target_Genes_Ag Promotes Transcription Metabolic_Effects_Ag Metabolic Effects: - Increased Fatty Acid Oxidation - Decreased Triglycerides Target_Genes_Ag->Metabolic_Effects_Ag This compound This compound PPARa_Ant PPARα This compound->PPARa_Ant Blocks RXR_Ant RXR PPARa_Ant->RXR_Ant Inhibits Heterodimerization/Binding PPRE_Ant PPRE RXR_Ant->PPRE_Ant Target_Genes_Ant Target Gene Expression (e.g., CPT1A, ACOX1) PPRE_Ant->Target_Genes_Ant Inhibits Transcription Metabolic_Effects_Ant Metabolic Effects: - Decreased Fatty Acid Oxidation - Potential for lipid accumulation Target_Genes_Ant->Metabolic_Effects_Ant

Caption: Opposing effects of Fenofibrate and this compound on PPARα signaling.

Experimental_Workflow cluster_animal_study In Vivo Metabolic Study cluster_analysis Data Analysis Animal_Model Animal Model (e.g., C57BL/6J, ob/ob mice) Diet Diet (e.g., Standard Chow, High-Fat Diet) Animal_Model->Diet Treatment Treatment Groups: 1. Vehicle 2. This compound 3. Fenofibrate Diet->Treatment Administration Drug Administration (e.g., Oral Gavage, In Chow) Treatment->Administration Monitoring Monitoring: - Body Weight - Food Intake Administration->Monitoring Metabolic_Tests Metabolic Phenotyping: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) Monitoring->Metabolic_Tests Sample_Collection Sample Collection: - Blood (Plasma/Serum) - Tissues (Liver, Adipose) Metabolic_Tests->Sample_Collection Biochemical_Analysis Biochemical Analysis: - Lipid Profile (TG, TC, FFA) - Glucose, Insulin Sample_Collection->Biochemical_Analysis Gene_Expression Gene Expression Analysis: - qRT-PCR for metabolic genes Sample_Collection->Gene_Expression Histology Histological Analysis (e.g., Liver lipid accumulation) Sample_Collection->Histology

Caption: General experimental workflow for in vivo metabolic studies.

Detailed Experimental Protocols

The following are representative protocols for in vivo and in vitro studies involving this compound and fenofibrate, compiled from multiple sources.

In Vivo Administration Protocols

1. Fenofibrate Administration in Mice

  • Objective: To assess the in vivo metabolic effects of fenofibrate.

  • Animal Model: 8-week-old male C57BL/6J mice.[6][7]

  • Housing: Temperature-controlled room with a 12-hour light-dark cycle.[7]

  • Diet: High-Fat Diet (HFD; 60% fat) for 12 weeks to induce obesity.[7]

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in water).[7]

    • Fenofibrate (50 mg/kg/day).[6][7]

  • Administration:

    • Oral Gavage: Fenofibrate is suspended in the vehicle solution and administered daily via oral gavage for the duration of the study (e.g., 12 weeks).[7][9]

  • Monitoring and Sample Collection:

    • Body weight and food intake are monitored regularly.

    • At the end of the treatment period, mice are sacrificed, and blood and liver tissues are collected for analysis.[7]

2. This compound Administration in Mice

  • Objective: To evaluate the in vivo effects of PPARα antagonism on metabolic parameters.

  • Animal Model: 6-8 week-old male PPARA-humanized mice or wild-type C57BL/6J mice.[10]

  • Diet: High-Fat Diet (HFD) to induce metabolic dysfunction.

  • Treatment Groups:

    • Vehicle Control (e.g., DMSO diluted in 0.5% sodium carboxymethyl cellulose with 2.5% Tween 80).[10]

    • This compound (10 mg/kg/day).[10]

  • Administration:

    • Oral Gavage: this compound is administered once daily via gavage for the specified duration (e.g., 8-12 weeks).[10]

  • Metabolic Assessments:

    • Glucose Tolerance Test (GTT): Mice are fasted overnight (12-16 hours) and administered glucose (2 g/kg) via intraperitoneal (i.p.) injection. Blood glucose is measured at 0, 15, 30, 60, and 90 minutes post-injection.[10]

    • Insulin Tolerance Test (ITT): Mice are fasted for 6 hours and injected i.p. with insulin (0.9 U/kg). Blood glucose is measured at the same time points as the GTT.[10]

    • Postprandial Triglyceride Absorption: After an overnight fast, mice are given an oral gavage of olive oil (10 mL/kg). Blood is collected at 0, 1, 2, 4, and 6 hours to measure plasma triglyceride levels.[10]

In Vitro Assay Protocol

1. Fatty Acid Oxidation Assay in Primary Hepatocytes

  • Objective: To measure the rate of fatty acid oxidation in response to PPARα modulation.

  • Cell Model: Freshly isolated primary mouse hepatocytes.[11]

  • Treatment:

    • Vehicle (e.g., DMSO).

    • Fenofibric acid (the active metabolite of fenofibrate).

    • This compound.

  • Assay Principle: This assay measures the conversion of radiolabeled fatty acids (e.g., [1-14C]palmitic acid) to acid-soluble metabolites (ASMs), which are products of β-oxidation.[11]

  • Procedure:

    • Isolate primary hepatocytes from mice.

    • Incubate the suspended hepatocytes with [1-14C]palmitic acid in the presence of the test compounds (fenofibric acid or this compound) or vehicle.

    • After the incubation period, stop the reaction by adding perchloric acid to precipitate proteins and lipids.

    • Centrifuge the samples to separate the supernatant containing the ASMs from the pellet.

    • Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.[11]

Gene Expression Analysis Protocol

1. Quantitative Real-Time PCR (qRT-PCR) for Metabolic Genes in Liver Tissue

  • Objective: To quantify the expression of PPARα target genes and other key metabolic genes.

  • Sample: Total RNA extracted from liver tissue of treated and control animals.[8]

  • Procedure:

    • RNA Extraction: Isolate total RNA from liver tissue using a suitable method (e.g., TRIzol reagent).

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[8]

    • qRT-PCR: Perform real-time PCR using gene-specific primers for target genes (e.g., Acox1, Cpt1a, Ppara) and a reference gene (e.g., Actb, Gapdh). The reaction is typically performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.[8]

    • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene expression.[8]

Conclusion

The distinct and opposing actions of this compound and fenofibrate on PPARα make them invaluable tools for metabolic research. Fenofibrate, as a PPARα agonist, robustly stimulates fatty acid catabolism and improves dyslipidemia, providing a model for understanding the therapeutic benefits of PPARα activation. Conversely, this compound, by antagonizing PPARα, allows for the investigation of the consequences of inhibiting this pathway, which can be crucial for understanding its role in various physiological and pathological states.

The data and protocols presented in this guide offer a solid foundation for researchers to design rigorous experiments aimed at dissecting the intricate roles of PPARα in metabolic health and disease. By carefully selecting the appropriate tool and experimental design, the scientific community can continue to unravel the complexities of metabolic regulation and pave the way for novel therapeutic interventions.

References

A Comparative Guide to GW6471, NXT629, and MK886 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological research, particularly in the fields of inflammation, metabolic diseases, and oncology, the modulation of the peroxisome proliferator-activated receptor alpha (PPARα) and the leukotriene biosynthesis pathway are of significant interest. This guide provides a detailed, objective comparison of three widely used small molecule inhibitors: GW6471, NXT629, and MK886. We present their mechanisms of action, quantitative performance data, and the experimental protocols utilized to characterize them.

At a Glance: Key Differences

This compound and NXT629 are both potent and selective antagonists of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. In contrast, MK886 is primarily a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is essential for the production of pro-inflammatory leukotrienes. Notably, MK886 also exhibits off-target activity as a non-competitive antagonist of PPARα.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound, NXT629, and MK886, providing a direct comparison of their potency and selectivity.

ParameterThis compoundNXT629MK886
Primary Target Peroxisome Proliferator-Activated Receptor α (PPARα)Peroxisome Proliferator-Activated Receptor α (PPARα)5-Lipoxygenase-Activating Protein (FLAP)
Mechanism of Action Competitive AntagonistCompetitive AntagonistInhibitor
IC50 (PPARα) 0.24 µM[1][2][3][4][5]77 nM (human)[6][7], 2.3 µM (mouse)[6][8]0.5 - 1 µM[9]
IC50 (FLAP) Not ApplicableNot Applicable30 nM[10]
IC50 (Leukotriene Biosynthesis) Not ApplicableNot Applicable3 nM (intact leukocytes)[10], 1.1 µM (human whole blood)[10]
Selectivity (NXT629 vs. other receptors) ---PPARα vs PPARδ: ~78-fold, PPARα vs PPARγ: ~195-fold, High selectivity over ERβ, GR, and TRβ[6][7]---
Off-Target Activity ------Non-competitive PPARα antagonist[10], COX-1 inhibitor (IC50 = 8 µM), COX-2 inhibitor (IC50 = 58 µM)

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of these three compounds are visualized in the following diagrams.

PPARa_Antagonism PPARα Antagonist Signaling Pathway cluster_ligands Ligands cluster_corepressor Co-repressor Complex cluster_gene Gene Transcription This compound This compound PPARa PPARα This compound->PPARa binds & inhibits NXT629 NXT629 NXT629->PPARa binds & inhibits RXR RXR PPARa->RXR PPRE PPRE PPARa->PPRE binds TranscriptionRepression Transcription Repression PPARa->TranscriptionRepression RXR->PPRE binds CoR Co-repressor (e.g., NCoR, SMRT) CoR->PPARa recruited TargetGene Target Gene (Lipid Metabolism, Inflammation) PPRE->TargetGene regulates

PPARα antagonist mechanism for this compound and NXT629.

FLAP_Inhibition FLAP Inhibitor Signaling Pathway cluster_membrane Nuclear Membrane FLAP FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO presents AA to LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 converts AA Arachidonic Acid AA->FLAP binds MK886 MK886 MK886->FLAP inhibits Leukotrienes Pro-inflammatory Leukotrienes (LTB4, LTC4) LTA4->Leukotrienes converted to

FLAP inhibitor mechanism for MK886.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, NXT629, and MK886.

PPARα Antagonist Activity Assessment (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to inhibit PPARα-mediated gene transcription.

Objective: To quantify the antagonist activity of compounds like this compound and NXT629 against PPARα.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, CHO) is cultured. The cells are co-transfected with two plasmids: one expressing the human PPARα protein and another containing a luciferase reporter gene under the control of a PPARα-responsive promoter element (PPRE).

  • Compound Treatment: The transfected cells are seeded in a 96-well plate. For antagonist mode, the cells are treated with a known PPARα agonist (e.g., GW7647) to induce a sub-maximal response, along with varying concentrations of the test compound (e.g., this compound, NXT629).

  • Incubation: The plate is incubated for 22-24 hours to allow for gene transcription and luciferase protein expression.

  • Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase detection reagent containing the substrate (luciferin) is added. The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of the test compound compared to the agonist-only control is used to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the PPARα activity.

Luciferase_Assay_Workflow PPARα Luciferase Reporter Assay Workflow Start Start Transfection Co-transfect cells with PPARα and PPRE-Luciferase plasmids Start->Transfection Seeding Seed transfected cells in 96-well plate Transfection->Seeding Treatment Treat with PPARα agonist + test compound (e.g., this compound) Seeding->Treatment Incubation Incubate for 22-24 hours Treatment->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Luminescence Measure luminescence Lysis->Luminescence Analysis Calculate IC50 Luminescence->Analysis End End Analysis->End

Workflow for a PPARα luciferase reporter assay.
FLAP Inhibitor Activity Assessment (Radioligand Binding Assay)

This assay directly measures the binding affinity of a compound to the FLAP protein.

Objective: To determine the binding affinity (IC50 or Ki) of a compound like MK886 to FLAP.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells that express FLAP, such as human neutrophils or engineered cell lines overexpressing the protein.

  • Radioligand Binding: The membranes are incubated with a radiolabeled FLAP inhibitor (e.g., [3H]MK-886) and varying concentrations of the test compound (e.g., unlabeled MK886).

  • Separation: The reaction is incubated to allow binding to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Leukotriene Biosynthesis Inhibition Assay

This assay measures the functional effect of a compound on the production of leukotrienes in intact cells.

Objective: To assess the functional inhibition of the 5-lipoxygenase pathway by a compound like MK886 in a cellular context.

Methodology:

  • Cell Preparation: A suitable cell type that produces leukotrienes, such as human polymorphonuclear leukocytes (PMNLs), is isolated.

  • Pre-incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., MK886).

  • Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and initiate leukotriene synthesis.

  • Extraction and Quantification: The reaction is stopped, and the leukotrienes (e.g., LTB4, LTC4) are extracted from the cell suspension. The amount of each leukotriene is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the leukotriene production is determined as the IC50 value.

Concluding Remarks

The choice between this compound, NXT629, and MK886 depends on the specific research question. For studies focused on the direct and selective antagonism of PPARα, this compound and NXT629 are superior choices, with NXT629 demonstrating higher potency for the human receptor. For investigating the inhibition of the leukotriene biosynthesis pathway via FLAP, MK886 is the compound of choice. However, researchers using MK886 should be mindful of its off-target effects on PPARα and COX enzymes, and appropriate control experiments should be included to ensure that the observed effects are indeed due to FLAP inhibition. This guide provides the foundational data and methodologies to aid in the selection and application of these valuable research tools.

References

Validating GW6471 On-Target Effects with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of GW6471, a selective antagonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). The primary method discussed is the use of small interfering RNA (siRNA) to confirm that the biological effects of this compound are directly mediated through the inhibition of PPARα. This guide includes detailed experimental protocols, comparative data, and visualizations to aid in the design and interpretation of target validation studies.

Introduction to this compound and On-Target Validation

This compound is a potent and specific antagonist of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Upon activation by ligands, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This compound inhibits this process by binding to PPARα and preventing its activation.

To ensure that the observed cellular or physiological effects of a compound like this compound are due to its intended interaction with its target (on-target effects) and not due to unintended interactions with other molecules (off-target effects), robust validation is essential. The use of siRNA to knockdown the expression of the target protein is a powerful and widely accepted method for such validation. If the effects of this compound are diminished or abolished in cells with reduced PPARα levels, it provides strong evidence that the compound's mechanism of action is indeed on-target.

Comparative Analysis of PPARα Antagonists

While this compound is a widely used tool compound, other antagonists with different mechanisms of action can be employed in comparative studies to further elucidate the role of PPARα.

AntagonistMechanism of ActionSelectivityReported IC50
This compound Competitive antagonist of PPARα.Selective for PPARα. Some studies suggest dual antagonism for PPARα and PPARγ at higher concentrations.[1][2]~0.24 µM for PPARα[3]
MK-886 Originally identified as a FLAP inhibitor, it also acts as a non-competitive antagonist of PPARα.Shows preference for PPARα over PPARβ and PPARγ.[1][4]Not applicable (non-competitive)
GSK0660 Potent antagonist of PPARβ/δ.Highly selective for PPARβ/δ over PPARα and PPARγ.[5][6][7]~155 nM for PPARβ/δ
T0070907 Potent and selective irreversible antagonist of PPARγ.Over 800-fold selectivity for PPARγ over PPARα and PPARδ.[2][8]~1 nM for PPARγ

Validating this compound's On-Target Effect Using siRNA

The core principle of this validation is to compare the effect of this compound on the expression of PPARα target genes in the presence and absence of PPARα. A successful on-target validation would demonstrate that the inhibitory effect of this compound is significantly reduced when PPARα expression is knocked down by siRNA.

Hypothetical Quantitative Data Summary

The following table illustrates the expected results from an experiment designed to validate the on-target effects of this compound. In this hypothetical experiment, a suitable cell line (e.g., HepG2 human hepatoma cells) is treated with a PPARα agonist (e.g., WY-14643) to induce the expression of target genes. The cells are co-treated with this compound and/or PPARα siRNA. The expression of a known PPARα target gene, Carnitine Palmitoyltransferase 1A (CPT1A), is then quantified using RT-qPCR.

Treatment GroupPPARα Expression (relative to control)CPT1A mRNA Expression (relative to control)Interpretation
Vehicle Control1.01.0Baseline expression.
PPARα Agonist (WY-14643)1.05.0Agonist induces target gene expression.
Agonist + this compound1.01.5This compound antagonizes the agonist effect.
PPARα siRNA0.21.2siRNA effectively knocks down PPARα expression.
PPARα siRNA + Agonist0.21.8Agonist effect is blunted due to low PPARα levels.
PPARα siRNA + Agonist + this compound 0.2 1.7 This compound has minimal additional effect in the absence of its target.
Scrambled siRNA + Agonist1.04.8Scrambled siRNA does not affect PPARα or agonist activity.

Note: This is a hypothetical representation. Actual values will vary depending on the experimental conditions. Studies have shown that Ppara siRNA treatment in mice leads to a coordinated decrease in the expression of Ppara and its known target genes, including Cpt1a.[5]

Experimental Protocols

siRNA Transfection for PPARα Knockdown

This protocol outlines a general procedure for transiently knocking down PPARα expression in a mammalian cell line.

Materials:

  • Mammalian cell line expressing PPARα (e.g., HepG2)

  • Complete growth medium

  • Antibiotic-free growth medium

  • siRNA targeting PPARα (validated sequences recommended)

  • Non-targeting (scrambled) siRNA control

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free complete growth medium.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-30 pmol of PPARα siRNA or scrambled siRNA into 100 µL of Opti-MEM™.

    • In a separate tube, dilute 5-7 µL of transfection reagent into 100 µL of Opti-MEM™.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfection:

    • Aspirate the media from the cells and wash once with sterile PBS.

    • Add the siRNA-lipid complex mixture to the cells.

    • Add 800 µL of antibiotic-free complete growth medium to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically.

  • Post-Transfection Treatment: After the desired incubation period for knockdown, the cells can be treated with the PPARα agonist and/or this compound for the desired duration before harvesting for analysis.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of PPARα and its target genes (e.g., CPT1A, ACOX1).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR™ Green)

  • Primers for PPARα, CPT1A, ACOX1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.

Western Blot for Protein Level Analysis

This protocol is for assessing the protein levels of PPARα to confirm knockdown efficiency.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PPARα

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against PPARα overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Visualizations

PPARα Signaling Pathway

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus cluster_dimer Ligand Ligand (e.g., Fatty Acids, WY-14643) PPARa PPARα Ligand->PPARa Activates This compound This compound This compound->PPARa Inhibits RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE TargetGene Target Gene (e.g., CPT1A, ACOX1) PPRE->TargetGene Regulates Transcription Transcription TargetGene->Transcription p1->PPRE Binds to

Caption: Simplified PPARα signaling pathway and the inhibitory action of this compound.

Experimental Workflow for On-Target Validation

Experimental_Workflow start Start: Seed Cells transfection Transfect with: - PPARα siRNA - Scrambled siRNA start->transfection knockdown Incubate for PPARα Knockdown (24-72h) transfection->knockdown treatment Treat with: - Vehicle - Agonist - Agonist + this compound knockdown->treatment harvest Harvest Cells treatment->harvest analysis Analysis: - RT-qPCR (mRNA) - Western Blot (Protein) harvest->analysis end Conclusion: On-Target Effect Validation analysis->end

References

GW6471: A Comparative Analysis of its Specificity for PPARα over PPARγ and PPARδ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the compound GW6471 for the peroxisome proliferator-activated receptor alpha (PPARα) versus its other isoforms, PPARγ and PPARδ. While widely marketed as a selective PPARα antagonist, recent evidence challenges this claim, suggesting a more complex interaction with the PPAR family. This guide synthesizes available experimental data to offer a clear perspective on its true selectivity.

Quantitative Comparison of this compound Activity on PPAR Isoforms

The inhibitory activity of this compound on the three PPAR isoforms has been a subject of re-evaluation. Initially identified and marketed as a specific PPARα antagonist, recent studies demonstrate a potent dual antagonism for both PPARα and PPARγ, with no significant activity observed on PPARδ.[1][2][3][4]

CompoundTarget IsoformIC50 (µM)Assay TypeReference
This compoundPPARα0.24Cell-based reporter assay[5][6][7]
This compoundPPARαNot specifiedLanthaScreen™ TR-FRET binding assay[3]
This compoundPPARγHigh affinity (IC50 not explicitly stated in abstract)LanthaScreen™ TR-FRET binding assay[3]
This compoundPPARδNo effectNot specified[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Methodologies

The determination of this compound's binding affinity and functional antagonism has been primarily achieved through competitive binding assays and cell-based reporter assays.

LanthaScreen™ TR-FRET Competitive Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technique used to measure the binding of a ligand to a receptor in a high-throughput format.[8][9][10][11]

Principle: This assay measures the displacement of a fluorescently labeled tracer molecule from the ligand-binding domain (LBD) of a PPAR isoform by a competing compound (in this case, this compound). The PPAR-LBD is typically tagged (e.g., with GST), and a terbium-labeled antibody against the tag is used. When the fluorescent tracer is bound to the PPAR-LBD, excitation of the terbium donor results in energy transfer to the tracer acceptor, producing a FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal. The concentration of the competitor that causes a 50% reduction in the FRET signal is the IC50 value.[8][9][10][11]

Workflow Diagram:

LanthaScreen_TR_FRET_Workflow cluster_assay Assay Principle cluster_no_comp cluster_comp cluster_steps Experimental Steps No_Competitor No Competitor: High FRET Signal Competitor With this compound (Competitor): Low FRET Signal img_no_comp img_comp Step1 1. Add this compound dilutions to assay plate Step2 2. Add fluorescent tracer (Fluormone™) Step1->Step2 Step3 3. Add PPAR-LBD and Terbium-labeled antibody Step2->Step3 Step4 4. Incubate at room temperature Step3->Step4 Step5 5. Read TR-FRET signal on a plate reader Step4->Step5 PPAR_Signaling_Pathways cluster_alpha PPARα Pathway cluster_gamma PPARγ Pathway cluster_delta PPARδ Pathway Ligand_a Fatty Acids, Fibrates PPARa PPARα Ligand_a->PPARa activates PPRE_a PPRE PPARa->PPRE_a RXR_a RXR RXR_a->PPRE_a Target_Genes_a Target Genes PPRE_a->Target_Genes_a regulates Response_a ↑ Fatty Acid Oxidation ↓ Lipid Levels Target_Genes_a->Response_a Ligand_g Prostaglandins, Thiazolidinediones PPARg PPARγ Ligand_g->PPARg activates PPRE_g PPRE PPARg->PPRE_g RXR_g RXR RXR_g->PPRE_g Target_Genes_g Target Genes PPRE_g->Target_Genes_g regulates Response_g ↑ Adipogenesis ↑ Glucose Uptake Target_Genes_g->Response_g Ligand_d Fatty Acids, GW501516 PPARd PPARδ Ligand_d->PPARd activates PPRE_d PPRE PPARd->PPRE_d RXR_d RXR RXR_d->PPRE_d Target_Genes_d Target Genes PPRE_d->Target_Genes_d regulates Response_d ↑ Fatty Acid Oxidation ↑ Glucose Homeostasis Target_Genes_d->Response_d

References

A Comparative Guide to PPARα Modulation: GW6471 versus GW7647

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used chemical probes, GW6471 and GW7647, in the context of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activity assays. Understanding the distinct mechanisms and performance of these compounds is crucial for the accurate interpretation of experimental results and the development of novel therapeutics targeting PPARα.

Introduction to PPARα and its Modulators

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism, fatty acid oxidation, and inflammation. Its activity can be modulated by synthetic ligands, which are broadly classified as agonists (activators) and antagonists (inhibitors).

  • GW7647 is a potent and selective agonist of PPARα. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional activation of PPARα target genes.

  • This compound is a well-characterized antagonist of PPARα. It competes with agonists for binding to the receptor but fails to induce the conformational change necessary for coactivator recruitment. Instead, it can stabilize the receptor in a conformation that favors the binding of corepressors, thereby inhibiting PPARα-mediated gene transcription.[1]

Performance in PPARα Activity Assays: A Comparative Analysis

The efficacy and potency of this compound and GW7647 are typically assessed using a variety of in vitro assays. Here, we compare their performance in two common assay formats: cell-based reporter gene assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays.

Data Presentation
CompoundAssay TypeOrganism/Cell LineKey ParameterValueReference
GW7647 Reporter Gene AssayHuman (HEK293T)EC50~1 nM[2]
GW7647 TR-FRET Binding AssayHumanIC50Not explicitly stated, used as a positive control[1][3]
This compound Reporter Gene AssayHumanIC50Not explicitly stated, used as an antagonist[1][4]
This compound TR-FRET Binding AssayHumanIC50Competes with probe, indicating binding[1]

Experimental Protocols

PPARα Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit the transcriptional activity of PPARα.

Principle: Cells are engineered to express the PPARα receptor and a luciferase reporter gene linked to a PPARα-responsive promoter element (PPRE). Activation of PPARα leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.

Methodology:

  • Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection: Cells are transiently transfected with a PPARα expression vector and a PPRE-driven luciferase reporter vector using a suitable transfection reagent. A constitutively expressed Renilla luciferase vector is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • Agonist Mode (for GW7647): 24 hours post-transfection, cells are treated with serial dilutions of GW7647 or vehicle control (e.g., DMSO).

    • Antagonist Mode (for this compound): Cells are pre-incubated with serial dilutions of this compound for a defined period (e.g., 30 minutes) before the addition of a fixed, sub-maximal concentration of a PPARα agonist (like GW7647).

  • Incubation: Cells are incubated with the compounds for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Luciferase Measurement: The culture medium is removed, and cells are lysed. The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. For agonist activity, the data is plotted as fold activation over vehicle control. For antagonist activity, the percentage of inhibition of the agonist response is calculated. EC50 and IC50 values are determined by fitting the dose-response curves to a sigmoidal equation.

PPARα TR-FRET Competitive Binding Assay

This assay directly measures the binding of a compound to the PPARα ligand-binding domain (LBD).

Principle: The assay is based on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-GST antibody) and an acceptor fluorophore (e.g., a fluorescently labeled PPARα ligand, or "tracer"). When the tracer is bound to the GST-tagged PPARα-LBD, excitation of the donor results in a FRET signal from the acceptor. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation: Prepare solutions of GST-tagged PPARα-LBD, terbium-labeled anti-GST antibody, a fluorescent tracer, and the test compounds (this compound or GW7647) in an appropriate assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compounds at various concentrations.

  • Reagent Addition:

    • Add the GST-PPARα-LBD to the wells containing the test compounds.

    • Add a mixture of the fluorescent tracer and the terbium-labeled anti-GST antibody.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Signal Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 340 nm and emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The data is plotted as the FRET ratio against the log of the compound concentration. The IC50 value is determined from the resulting competitive binding curve.

Signaling Pathway and Experimental Workflow Diagrams

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist (GW7647) Agonist (GW7647) PPARa_RXR_inactive PPARα/RXR (Inactive) Agonist (GW7647)->PPARa_RXR_inactive Binds PPARa_RXR_active PPARα/RXR (Active) Antagonist (this compound) Antagonist (this compound) Antagonist (this compound)->PPARa_RXR_inactive Binds Corepressor Corepressor PPARa_RXR_inactive->Corepressor Associated with PPARa_RXR_inactive->PPARa_RXR_active Conformational Change Coactivator Coactivator PPARa_RXR_active->Coactivator Recruits PPRE PPRE PPARa_RXR_active->PPRE Binds to Coactivator->PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates

Caption: PPARα Signaling Pathway Activation and Inhibition.

Luciferase_Reporter_Assay_Workflow cluster_workflow Luciferase Reporter Assay Workflow A 1. Seed Cells (e.g., HEK293T) B 2. Transfect with PPARα & PPRE-Luciferase Plasmids A->B C 3. Treat with Compounds (GW7647 or this compound + Agonist) B->C D 4. Incubate (18-24 hours) C->D E 5. Lyse Cells D->E F 6. Measure Luciferase Activity E->F G 7. Analyze Data (Dose-Response Curves) F->G

Caption: Luciferase Reporter Assay Experimental Workflow.

Conclusion

GW7647 and this compound are indispensable tools for studying PPARα biology. GW7647 serves as a potent activator, enabling the investigation of PPARα's downstream effects, while this compound acts as a specific inhibitor, crucial for confirming that an observed biological effect is indeed mediated by PPARα. The choice between these compounds depends entirely on the experimental objective: to stimulate or to block the PPARα signaling pathway. The provided experimental protocols offer a foundation for the robust and reliable assessment of these and other potential PPARα modulators.

References

Unveiling the Antagonistic Action of GW6471 on PPAR Alpha: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, confirming the specific mechanism of action of a compound is paramount. This guide provides a comprehensive comparison of experimental data confirming GW6471 as a potent antagonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) across various cell lines. Detailed protocols and visual workflows are presented to aid in the design and execution of validation studies.

This compound is a well-established selective antagonist of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[1] Its antagonistic activity has been demonstrated in numerous studies, making it a valuable tool for elucidating the physiological and pathological roles of PPARα. This guide summarizes key findings and methodologies to facilitate the confirmation of this compound's PPARα antagonism in new cell line models.

Comparative Efficacy of this compound Across Diverse Cell Lines

This compound consistently demonstrates its ability to inhibit PPARα activity across a range of cell types, including cancer and non-cancerous lines. Its potency is typically characterized by its half-maximal inhibitory concentration (IC50), which has been determined in various experimental settings.

Cell LineCell TypeAgonist UsedObserved Effect of this compoundIC50 / ConcentrationReference
Not SpecifiedCell-based reporter assayGW409544Complete inhibition of PPARα activation0.24 µM[2]
Caki-1Renal Cell Carcinoma-Dose-dependently inhibits cell viability12.5 - 100 µM[2]
786-ORenal Cell Carcinoma-Dose-dependently inhibits cell viability12.5 - 100 µM[2]
HepG2Hepatocellular CarcinomaGINY and DQWReduces protein expression of PPARα and its target genes (CPT-1a, ACOX1)Not Specified[2]
H9c2CardiomyoblastPhenylephrine (PE)Counteracts the antihypertrophic effects of zileuton10 µM[2]
MDA-MB-231 (mammospheres)Breast Cancer Stem Cells-Reduced cell viability, proliferation, and spheroid formation4 - 16 µM[3]
Glioblastoma Stem CellsGlioblastoma-Growth arrest, decreased expression of mevalonate (B85504) pathway enzymesNot Specified[3]
KAIMRC1Breast CancerEndogenousInhibits PPARE-Luciferase reporter activityNot Specified[4]

Visualizing the Mechanism of Action and Experimental Confirmation

To understand how this compound exerts its effect and how this is experimentally verified, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.

PPAR_alpha_antagonism cluster_activation PPARα Activation cluster_antagonism Antagonism by this compound Agonist PPARα Agonist (e.g., WY-14643) PPARa_RXR PPARα/RXR Heterodimer Agonist->PPARa_RXR Binds & Activates PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to CoR Co-repressors (SMRT, NCoR) PPARa_RXR->CoR Recruits Target_Genes Target Gene Transcription (e.g., CPT1A, ACOX1) PPRE->Target_Genes Initiates Blocked_Transcription Transcription Blocked PPRE->Blocked_Transcription This compound This compound This compound->PPARa_RXR Competitively Binds CoR->PPRE Inhibits Binding

Caption: Mechanism of PPARα antagonism by this compound.

The above diagram illustrates the competitive nature of this compound. In the presence of an agonist, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA to activate target gene transcription. This compound competes with the agonist for the ligand-binding domain of PPARα, preventing the conformational change required for co-activator recruitment and instead promoting the binding of co-repressors, which ultimately blocks gene transcription.[1]

Experimental_Workflow cluster_setup Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture suitable cell line (e.g., HepG2, HEK293T) Transfection 2. Co-transfect with: - PPARα expression vector - PPRE-luciferase reporter - Renilla control vector Cell_Culture->Transfection Treatment_Groups 3. Treat cells with: - Vehicle (DMSO) - Agonist (e.g., WY-14643) - Agonist + this compound (various conc.) - this compound alone Transfection->Treatment_Groups Lysis 4. Lyse cells after 24h Treatment_Groups->Lysis Luciferase_Assay 5. Perform Dual-Luciferase Assay Lysis->Luciferase_Assay Normalization 6. Normalize Firefly to Renilla luciferase activity Luciferase_Assay->Normalization Data_Analysis 7. Calculate fold change and determine IC50 value Normalization->Data_Analysis

Caption: Workflow for a luciferase reporter gene assay.

Detailed Experimental Protocols

To rigorously confirm the PPARα-dependent mechanism of this compound, a combination of in vitro assays is recommended. The following are detailed protocols for foundational experiments.

Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the ability of an antagonist to inhibit agonist-induced PPARα transcriptional activity.[1]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HepG2, HEK293T) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]

    • In a 24-well plate, co-transfect the cells with a PPARα expression vector, a luciferase reporter plasmid containing a PPRE, and a Renilla luciferase control vector for normalization.[1]

  • Treatment:

    • Twenty-four hours post-transfection, treat the cells with a known PPARα agonist (e.g., WY-14643) in the presence or absence of varying concentrations of this compound.[1]

    • Include appropriate controls: vehicle (DMSO), agonist alone, and antagonist alone.[1]

  • Lysis and Luciferase Assay:

    • After 24 hours of treatment, lyse the cells using a passive lysis buffer.[1]

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.[1]

    • Calculate the fold change in luciferase activity relative to the vehicle control.[1]

    • Plot the dose-response curve for this compound in the presence of the agonist to determine the IC50 value.[1]

Quantitative Real-Time PCR (qPCR)

qPCR is employed to measure the effect of this compound on the mRNA expression of known PPARα target genes.[1]

  • Cell Culture and Treatment:

    • Plate cells (e.g., primary hepatocytes, HepG2) and allow them to adhere.[1]

    • Treat cells with a PPARα agonist with or without this compound for a specified time (e.g., 24 hours).[1]

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable RNA extraction kit.[1]

    • Synthesize cDNA from the RNA using a reverse transcription kit.[1]

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan probes with primers specific for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[1]

  • Data Analysis:

    • Compare the expression levels of target genes in cells treated with the agonist alone versus those co-treated with this compound.[1]

Western Blotting

This technique is used to assess the impact of this compound on the protein levels of PPARα itself and its downstream targets.[1]

  • Cell Culture and Treatment:

    • Treat cells as described for the qPCR protocol.[1]

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with 5% non-fat milk or BSA in TBST.[1]

    • Incubate the membrane with primary antibodies against PPARα, CPT1A, ACOX1, and a loading control (e.g., β-actin, GAPDH).[1]

  • Data Analysis:

    • Quantify the protein band intensities and normalize to the loading control to compare protein levels between treatment groups.

References

Unveiling the True Impact of PPARα Antagonism: A Comparative Guide to GW6471 and Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a pharmacological agent is paramount. This guide provides a critical cross-validation of the effects of the potent PPARα antagonist, GW6471, with genetic models of PPARα deficiency. By juxtaposing the outcomes of chemical inhibition with those of genetic knockout, we offer a clearer, more objective picture of the on-target effects of this compound, supported by experimental data.

Peroxisome proliferator-activated receptor-alpha (PPARα) is a key nuclear receptor that governs the expression of a multitude of genes involved in lipid metabolism and energy homeostasis.[1][2][3] Its role in various pathological conditions, including metabolic disorders and cancer, has made it a significant therapeutic target.[4][5] this compound is a widely used and potent antagonist of PPARα, instrumental in elucidating its functions.[6][7][8] However, to rigorously validate that the observed effects of this compound are indeed mediated through PPARα, a comparison with genetic models, such as PPARα knockout (Ppara-/-) mice, is essential. This guide synthesizes findings from studies employing both approaches to provide a robust validation of this compound's mechanism of action.

Quantitative Comparison of Pharmacological Inhibition vs. Genetic Knockout

The following table summarizes the comparative effects of this compound treatment and PPARα genetic deletion on various physiological and molecular parameters. The data clearly demonstrate that this compound's effects are largely dependent on the presence of functional PPARα, as its administration in PPARα knockout models yields negligible effects.

ParameterEffect of this compound in Wild-Type/PPA RA-humanized ModelsEffect in PPARα Knockout (Ppara-/-) ModelsKey Findings & References
Body Weight DecreasedNo significant effectThis compound treatment for 12 weeks on a high-fat diet (HFD) reduced body weight in PPARA-humanized mice, but not in Ppara-/- mice.[9]
Liver Weight DecreasedNo significant effectFollowing 12 weeks of this compound treatment on an HFD, liver weight was reduced in PPARA-humanized mice, an effect absent in Ppara-/- mice.[9]
Hepatic Triglyceride/Cholesterol DecreasedNo significant effectThis compound administration for 12 weeks on an HFD led to a decrease in hepatic triglycerides and cholesterol in PPARA-humanized mice, but not in Ppara-/- mice.[9]
Serum ALT/NEFA Levels DecreasedNo significant effectTreatment with this compound for 12 weeks on an HFD resulted in lower serum ALT and non-esterified fatty acid (NEFA) levels in PPARA-humanized mice, with no change in Ppara-/- mice.[9]
Insulin (B600854) Resistance ImprovedNo improvementThis compound treatment for 12 weeks on an HFD improved insulin resistance in PPARA-humanized mice, but not in Ppara-/- mice.[9]
Intestinal Fabp1 mRNA Expression DecreasedNo significant effectThis compound decreased the expression of the PPARα target gene Fabp1 in the small intestines of PPARA-humanized mice, an effect not seen in Ppara-/- mice.[9]
Tumor Growth (Xenograft) AttenuatedNot directly compared, but tumor growth is suppressed in PPARα-deficient mice.This compound treatment (20 mg/kg) significantly attenuated the growth of renal cell carcinoma xenografts in nude mice.[4] Other studies have shown that the growth of lung carcinoma and melanoma is suppressed in PPARα-deficient mice.[10]
Fatty Acid Oxidation AttenuatedReduced basal levelsThis compound, as well as siRNA specific to PPARα, attenuates enhanced fatty acid oxidation.[11] Ppara-/- mice exhibit reduced levels of fatty acid oxidation enzymes.[12]

Experimental Protocols

To ensure the reproducibility and clarity of the findings presented, detailed methodologies for key experiments are provided below.

In Vivo Cross-Validation of this compound in PPARA-Humanized and Ppara-/- Mice

This protocol is based on studies investigating the role of intestinal PPARα in nonalcoholic steatohepatitis.[9]

  • Animal Models: Use global PPARA-humanized and Ppara-/- mice on a C57BL/6N background. Age-matched male mice (6-8 weeks old) are ideal.

  • Diet: Induce metabolic stress by feeding a high-fat diet (HFD; 60 kcal% from fat).

  • This compound Administration:

    • Preventive Model: Feed mice an HFD and concurrently treat with this compound or vehicle for 12 weeks.

    • Therapeutic Model: Feed mice an HFD for 16 weeks. For the last 8 weeks, administer this compound.

    • Dosing: Administer this compound at a dose of 10 mg/kg body weight via oral gavage. The vehicle control can be a solution of DMSO diluted in an appropriate carrier.

  • Outcome Measures:

    • Monitor body weight and food intake regularly.

    • At the end of the treatment period, collect blood samples to measure serum levels of triglycerides (TG), total cholesterol (TC), alanine (B10760859) aminotransferase (ALT), and non-esterified fatty acids (NEFA).

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity.

    • Harvest liver and small intestine tissues. Measure liver weight and determine hepatic TG and TC content.

    • Analyze gene expression of PPARα targets, such as Fabp1, in the small intestine using quantitative real-time PCR (qRT-PCR).

Renal Cell Carcinoma (RCC) Xenograft Mouse Model

This protocol is adapted from studies evaluating the anti-tumor activity of this compound.[4]

  • Cell Culture: Culture human renal cell carcinoma (RCC) cells, such as Caki-1, in appropriate media.

  • Animal Model: Use male athymic nude (Nu/Nu) mice, typically 8 weeks old.

  • Tumor Implantation: Subcutaneously implant RCC cells (e.g., Caki-1) into the flank of the nude mice.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., ~5 mm in diameter), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Administer this compound intraperitoneally at a dose of 20 mg/kg body weight.

    • The treatment frequency is typically every other day for a duration of 4 weeks.

    • The vehicle control group should receive the same volume of the vehicle used to dissolve this compound (e.g., 4% DMSO in PBS).

  • Tumor Growth Monitoring: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunoblotting for target proteins like c-Myc).

Visualizing the Molecular Mechanism

To contextualize the comparative data, it is crucial to understand the underlying signaling pathway.

PPARα Signaling Pathway

The following diagram illustrates the canonical signaling pathway of PPARα. Ligands, such as fatty acids, or antagonists, like this compound, modulate the activity of the PPARα/RXR heterodimer, thereby influencing the transcription of target genes involved in lipid metabolism.

Caption: Canonical PPARα signaling pathway.

Experimental Workflow: Cross-Validation

The logical flow of a cross-validation study is depicted below, outlining the parallel investigation of a pharmacological inhibitor and a genetic knockout model to ascertain on-target effects.

Cross_Validation_Workflow cluster_models Experimental Models cluster_interventions Interventions cluster_outcomes Outcome Analysis cluster_conclusion Conclusion WT Wild-Type / PPARA-humanized GW6471_WT This compound Treatment WT->GW6471_WT Vehicle_WT Vehicle Control WT->Vehicle_WT KO PPARα Knockout (Ppara-/-) Vehicle_KO Vehicle Control KO->Vehicle_KO Phenotype Phenotypic Changes (e.g., Body Weight, Liver Lipids) GW6471_WT->Phenotype Gene_Expression Gene Expression (e.g., Fabp1) GW6471_WT->Gene_Expression Vehicle_WT->Phenotype Vehicle_WT->Gene_Expression Vehicle_KO->Phenotype Vehicle_KO->Gene_Expression Conclusion On-Target vs. Off-Target Effects Phenotype->Conclusion Gene_Expression->Conclusion

Caption: Cross-validation experimental design.

References

Evaluating the Synergistic Potential of GW6471 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is increasingly moving towards combination strategies designed to enhance efficacy, overcome resistance, and minimize toxicity. In this context, the peroxisome proliferator-activated receptor α (PPARα) antagonist, GW6471, has emerged as a promising candidate for synergistic combination therapies. This guide provides an objective comparison of this compound's performance in combination with other agents, supported by experimental data, detailed protocols, and pathway visualizations to inform further research and development.

Synergistic Effects of this compound with Glycolysis Inhibition

A key area of investigation has been the combination of this compound with agents that target cancer cell metabolism, particularly glycolysis. Cancer cells often exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. Research indicates that by blocking PPARα, this compound can induce a metabolic shift in cancer cells, making them more susceptible to glycolysis inhibitors.

A pivotal study has demonstrated a synergistic cytotoxic effect between this compound and the glycolysis inhibitor 2-deoxy-D-glucose (2-DG) in renal cell carcinoma (RCC) cells.[1][2][3][4] This synergy suggests that the inhibition of fatty acid oxidation by this compound renders cancer cells critically dependent on glycolysis for survival, thus amplifying the cytotoxic impact of 2-DG.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study investigating the synergistic effects of this compound and 2-DG in renal cell carcinoma cell lines.

Cell LineTreatmentEndpointResultCitation
786-O (RCC)This compound + 2-DGCell ViabilitySynergistic attenuation of cell viability[4]
Caki-1 (RCC)This compound + 2-DGCell ViabilitySynergistic attenuation of cell viability[4]
786-O (RCC)This compoundApoptosisInduction of apoptosis[1]
Caki-1 (RCC)This compoundApoptosisInduction of apoptosis[1]
786-O (RCC)This compoundCell CycleArrest at G0/G1 phase[1]
Caki-1 (RCC)This compoundCell CycleArrest at G0/G1 phase[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the key experimental protocols utilized in the evaluation of the synergistic effects of this compound and 2-DG.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate renal cell carcinoma cells (e.g., 786-O, Caki-1) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, 2-DG, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Incubation: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group. Synergy can be quantitatively assessed using methods such as the combination index (CI), where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Culture RCC cells and treat with this compound, 2-DG, or the combination for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes and experimental procedures, the following diagrams were generated using Graphviz.

cluster_workflow Experimental Workflow: Synergy Evaluation start Seed RCC Cells treatment Treat with this compound, 2-DG, or Combination start->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis analysis Data Analysis (Combination Index) viability->analysis apoptosis->analysis

Workflow for assessing this compound and 2-DG synergy.

cluster_pathway Proposed Signaling Pathway of Synergy This compound This compound PPARa PPARα This compound->PPARa inhibits TwoDG 2-Deoxyglucose (2-DG) Glycolysis Glycolysis TwoDG->Glycolysis inhibits FAO Fatty Acid Oxidation (FAO) PPARa->FAO activates Energy Energy Production (ATP) FAO->Energy Glycolysis->Energy Apoptosis Apoptosis Energy->Apoptosis depletion leads to

This compound and 2-DG synergistic mechanism.

Conclusion

The available evidence strongly suggests that this compound, in combination with the glycolysis inhibitor 2-DG, exhibits a synergistic cytotoxic effect in renal cell carcinoma. This is attributed to the induction of a metabolic vulnerability in cancer cells. These findings provide a solid rationale for further preclinical and clinical investigations into combining PPARα antagonists with metabolic inhibitors. Future studies should aim to explore this synergistic relationship in a broader range of cancer types and with other glycolysis inhibitors, as well as to elucidate the intricate molecular mechanisms underpinning this promising therapeutic strategy. While the current data on synergy with conventional chemotherapeutics is limited, the potentiation of metabolic stress by this compound suggests it could be an effective adjuvant to a variety of anti-cancer agents.

References

Safety Operating Guide

Navigating the Disposal of GW6471: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of GW6471, a potent PPARα antagonist. Adherence to these procedures is critical for mitigating risks associated with this chemical and ensuring environmental protection.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety protocols for handling potent chemical compounds.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields.

Ventilation: Handle this compound, especially in its powdered form, in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Spill Management: In the event of a spill, immediately contain the area. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place the contaminated material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is essential for its safe handling and disposal.

PropertyValueReference
Molecular Formula C₃₅H₃₆F₃N₃O₄[1]
Molecular Weight 619.67 g/mol
Appearance Solid/PowderN/A
Solubility Soluble in DMSO (up to 75 mM) and ethanol (B145695) (up to 10 mM).
Storage Store at +4°C.
CAS Number 880635-03-0[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in accordance with institutional, local, state, and federal regulations for hazardous chemical waste.[2][3][4][5] Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the sanitary sewer.[4][6][7][8]

Step 1: Waste Segregation

Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste disposal.[3] All materials that have come into contact with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This category includes, but is not limited to:

    • Unused or expired this compound powder.

    • Contaminated consumables such as pipette tips, tubes, vials, and gloves.

    • Contaminated lab paper and weighing boats.

  • Liquid Waste: This includes:

    • Unused or leftover solutions of this compound in solvents like DMSO or ethanol.

    • Contaminated buffers or other aqueous solutions.

  • Sharps Waste: Any contaminated sharp objects, such as needles, syringes, or broken glass, must be segregated into a designated, puncture-resistant sharps container.[3][6]

Step 2: Waste Collection and Containment

  • Solid Waste: Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6] The container should be made of a material compatible with the chemical.

  • Liquid Waste: Collect all liquid waste in a sealable, leak-proof container that is chemically resistant to the solvents used (e.g., a high-density polyethylene (B3416737) bottle).[3][6] Ensure the container is kept closed except when adding waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.[2][4] The date of waste accumulation should also be clearly marked.

Step 3: Storage

Store all this compound waste in a designated and secure satellite accumulation area within the laboratory.[2][8] This area should be away from general laboratory traffic and incompatible chemicals. Ensure that incompatible waste types are not stored together.[3][8]

Step 4: Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][6] Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the proper disposal of this compound.

GW6471_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal generation Handling & Use of this compound solid Solid Waste generation->solid Generates liquid Liquid Waste generation->liquid Generates sharps Sharps Waste generation->sharps Generates solid_container Labeled Solid Waste Container solid->solid_container Collect in liquid_container Labeled Liquid Waste Container liquid->liquid_container Collect in sharps_container Labeled Sharps Container sharps->sharps_container Collect in storage Secure Satellite Accumulation Area solid_container->storage Store in liquid_container->storage Store in sharps_container->storage Store in disposal Disposal via Certified Hazardous Waste Contractor storage->disposal Arrange Pickup

References

Essential Safety and Logistics for Handling GW6471

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of GW6471, a potent PPARα antagonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is essential to prevent inhalation, skin contact, and eye exposure. The recommended PPE is aligned with standard laboratory safety protocols for handling potent chemical compounds.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection GlovesNitrile, powder-free. Change gloves frequently and immediately if contaminated, torn, or punctured.[1]
Body Protection Lab CoatFully buttoned, long-sleeved lab coat. A disposable gown is recommended for procedures with a high risk of splashing.[1][2]
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled.[1][3]
Respiratory Fume Hood or Ventilated EnclosureAll weighing and initial dilutions of powdered this compound must be performed in a certified chemical fume hood.[3]
RespiratorA NIOSH-approved respirator may be necessary for large-scale operations or in case of a spill.[3][4]

II. Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designated work area (e.g., fume hood) weigh Weigh powdered this compound in a fume hood prep_area->weigh gather_ppe Gather all required PPE gather_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->gather_ppe dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve aliquot Prepare aliquots for storage dissolve->aliquot decontaminate Decontaminate work surfaces aliquot->decontaminate store Store stock solutions and aliquots at recommended temperature aliquot->store dispose_waste Dispose of waste (see disposal plan) decontaminate->dispose_waste

Figure 1. A step-by-step workflow for the safe handling of this compound, from preparation to cleanup and storage.

Detailed Experimental Protocols

Preparation of Stock Solutions

  • Work Area Preparation : Ensure that the chemical fume hood is certified and functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Pre-weighing : Tare a suitable container (e.g., a microcentrifuge tube) on an analytical balance inside the fume hood.

  • Weighing : Carefully add the desired amount of powdered this compound to the container. Keep the container closed as much as possible to avoid generating dust.

  • Dissolution : Add the appropriate volume of solvent (e.g., DMSO) to the container to achieve the desired stock concentration.[5][6] Cap the container securely and vortex until the solid is completely dissolved.

  • Labeling and Storage : Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store the stock solution as recommended, typically at +4°C for short-term storage.[6]

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Management

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste (contaminated gloves, tubes, paper)Labeled hazardous chemical waste container (solid)Collect in a designated, sealed bag or container within the lab. Arrange for pickup by the institution's hazardous waste management service.
Liquid Waste (unused solutions, rinsates)Labeled hazardous chemical waste container (liquid)Collect all liquid waste containing this compound. Do not pour down the drain. Arrange for pickup by the institution's hazardous waste management service.
Sharps (needles, scalpels)Puncture-resistant sharps containerDispose of any sharps used in procedures with this compound in a designated sharps container for hazardous chemical waste.

Logical Flow for this compound Waste Disposal

cluster_segregation Waste Segregation cluster_containment Containment start Waste Generation (Solid, Liquid, Sharps) solid_waste Contaminated Solids start->solid_waste liquid_waste Contaminated Liquids start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste solid_container Labeled Solid Waste Bin solid_waste->solid_container liquid_container Labeled Liquid Waste Carboy liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container end Hazardous Waste Pickup by EHS solid_container->end liquid_container->end sharps_container->end

Figure 2. The process for proper segregation and containment of waste generated from handling this compound.

Emergency Procedures

  • Spills : In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill within a fume hood, use a chemical spill kit to absorb the material. For larger spills, or any spill outside of a fume hood, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Exposure :

    • Skin : Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.

    • Eyes : Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.

    • Inhalation : Move to fresh air immediately.

    • In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW6471
Reactant of Route 2
Reactant of Route 2
GW6471

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.